molecular formula C13H16N2O B1397985 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-09-5

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1397985
CAS No.: 812649-09-5
M. Wt: 216.28 g/mol
InChI Key: IZRMVZJKULAOME-UHFFFAOYSA-N
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Description

Product Overview 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is a derivative of the tetrahydrocarbazole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. This specific amine-functionalized compound serves as a versatile and valuable building block for the synthesis of more complex molecules in scientific research. Research Applications and Value While research on this exact compound is ongoing, its core structure is prominently featured in pharmacological studies. The tetrahydrocarbazole scaffold is recognized for its potential in drug discovery, particularly as a CRTH2 receptor antagonist for the treatment of allergic conditions such as asthma and rhinitis . Furthermore, closely related analogs based on the 2,3,4,9-tetrahydro-1H-carbazole structure have demonstrated promising inhibitory activity against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, suggesting potential application in antiviral research . As a synthetic intermediate, this amine enables researchers to explore structure-activity relationships and develop novel compounds targeting these and other therapeutic areas. Handling and Safety This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRMVZJKULAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of the . This compound belongs to the tetrahydrocarbazole class, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and natural alkaloids.[1] As a functionalized intermediate, understanding its core properties is critical for researchers in drug discovery and development for predicting its behavior in biological systems and for designing robust synthetic and analytical protocols. This document details the compound's molecular structure, spectroscopic signature, key physicochemical parameters (lipophilicity, solubility, pKa), and chemical stability, supported by validated experimental and computational methodologies.

Introduction

The Tetrahydrocarbazole Scaffold in Medicinal Chemistry

The tetrahydrocarbazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives have been investigated for potential therapeutic applications, including as anticancer, anti-inflammatory, neuroprotective, and acetylcholinesterase inhibitory agents.[2][3] The rigid, tricyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets, while the indole-like nitrogen offers a key hydrogen bonding site.

Profile of this compound

This compound is a key synthetic intermediate, incorporating three critical functional groups: a secondary amine on the tetrahydro ring, a methoxy group on the benzene ring, and the foundational carbazole nitrogen. The primary amine at the 1-position is a versatile handle for further chemical modification, while the methoxy group can modulate electronic properties and metabolic stability. This guide serves as a foundational resource for its effective utilization in research settings.

Molecular Structure and Identification

A definitive understanding of a compound's structure is the bedrock of all subsequent research. The identity and purity of this compound are established through a combination of spectroscopic techniques.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 812649-09-5 (free base)[5]
Molecular Formula C₁₃H₁₆N₂O[4]
Molecular Weight 216.28 g/mol Calculated
Monoisotopic Mass 216.12627 Da[4]
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CCCC3N[4]
InChIKey IZRMVZJKULAOME-UHFFFAOYSA-N[4]
Structural Elucidation Workflow

The confirmation of the chemical structure follows a logical, multi-technique workflow. Each method provides orthogonal information that, when combined, provides a high-confidence structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation synthesis Crude Product purification Purified Sample synthesis->purification Chromatography ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir Infrared (IR) Spectroscopy purification->ir mw_confirm Molecular Weight Confirmation ms->mw_confirm connectivity Connectivity & Functional Group Confirmation nmr->connectivity ir->connectivity final_structure Final Structure Confirmation mw_confirm->final_structure connectivity->final_structure

Caption: Integrated workflow for structural elucidation.

Spectroscopic Characterization

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Expected Ionization: Due to the presence of a basic amine, positive ion mode electrospray ionization (ESI+) is the method of choice. The primary observed species is expected to be the protonated molecule, [M+H]⁺, at m/z 217.13.

  • High-Resolution MS (HRMS): HRMS analysis provides an exact mass measurement, which should be within 5 ppm of the calculated value (217.1335 for C₁₃H₁₇N₂O⁺), confirming the elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry of the parent ion (m/z 217.13) would likely show characteristic losses, such as the loss of ammonia (NH₃) from the protonated amine, leading to a fragment at m/z 200.11.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the analyte for efficient ESI+ detection.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. If performing MS/MS, analyze the fragmentation pattern to corroborate the structure.[6]

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methoxy, and amine protons. Key expected signals include:

    • Aromatic Region (δ 6.5-7.5 ppm): Three protons on the methoxy-substituted benzene ring.

    • NH Protons (variable): Two amine (NH₂) protons and one indole (NH) proton. These are typically broad and their chemical shift is concentration and solvent dependent. They can be confirmed by D₂O exchange.

    • Aliphatic Region (δ 1.5-3.0 ppm): Signals corresponding to the four CH₂ groups and one CH group of the tetrahydrocarbazole ring.

    • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons.

  • ¹³C NMR: The carbon NMR will show 13 distinct signals corresponding to each carbon atom in the unique chemical environment.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve exchangeable N-H protons.[6]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Run standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

  • Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to confirm the connectivity.

IR spectroscopy is used to identify the presence of specific functional groups.

  • N-H Stretch: The primary amine (NH₂) will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The indole N-H stretch will appear as a sharper band around 3400 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether of the methoxy group is expected around 1230-1270 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research. The most logical approach is a reductive amination of the corresponding ketone precursor.

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the key bonds in a retrosynthetic approach.

target Target Amine (C₁₃H₁₆N₂O) ketone Ketone Precursor (C₁₃H₁₃NO₂) target->ketone Reductive Amination hydrazone Hydrazone Intermediate ketone->hydrazone Fischer Indole Synthesis [3] starting_materials 4-Methoxyphenylhydrazine + Cyclohexanone hydrazone->starting_materials Condensation

Sources

A Technical Guide to the Spectral Characterization of 6-Methoxy-THC-1-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectral characterization of 6-methoxy-Δ⁹-tetrahydrocannabinol-1-amine (6-methoxy-THC-1-amine), a novel synthetic cannabinoid derivative. As the landscape of cannabinoid research expands, the need for unambiguous structural elucidation of new analogs is paramount for drug development, forensic analysis, and pharmacological research. This document outlines a multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as a robust resource for researchers and scientists. The methodologies described herein are grounded in established analytical principles for cannabinoid characterization, ensuring scientific integrity and reproducible results.

Introduction and Molecular Overview

6-methoxy-THC-1-amine is a structurally unique derivative of Δ⁹-tetrahydrocannabinol (THC), featuring two key modifications to the classical cannabinoid scaffold: a methoxy group (-OCH₃) at the C6 position and an amine group (-NH₂) at the C1 phenolic position. These substitutions are anticipated to significantly alter its physicochemical properties and pharmacological activity compared to its parent compound.

Unambiguous characterization is the bedrock of all subsequent research. It ensures compound identity, assesses purity, and provides the foundational data required for regulatory submission and intellectual property claims. The analytical strategy detailed in this guide is designed to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's structure and integrity.

  • Molecular Formula: C₂₂H₃₁NO₂

  • Monoisotopic Mass: 357.2355 u

  • Core Scaffold: Dibenzopyran

Below is the chemical structure of the target compound.

Caption: Structure of 6-methoxy-THC-1-amine.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale

Mass spectrometry is the definitive technique for determining molecular weight and elemental composition. For a novel compound, utilizing high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer, is critical. This provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the confident determination of the elemental formula, a primary piece of evidence for structural confirmation.[1] We employ Electrospray Ionization (ESI) in positive mode as the amine group is basic and readily accepts a proton to form a stable [M+H]⁺ ion. Tandem MS (MS/MS) is then used to induce fragmentation, providing a structural fingerprint that confirms connectivity.[2]

Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of LC-MS grade methanol to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

  • Chromatographic Separation (LC):

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (HRMS):

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Mass Range 100-500 m/z; Resolution: >60,000.

    • Data-Dependent MS/MS (MS2): Isolate the most intense ion from the MS1 scan (the predicted [M+H]⁺) and fragment using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). Use a normalized collision energy of 20-40%.

Predicted Data and Interpretation

The primary goal is to match the experimentally observed accurate mass with the theoretical mass. The fragmentation pattern should be consistent with the known fragmentation of the THC scaffold, adjusted for the new substituents.[3]

Table 1: Predicted HRMS Data for 6-methoxy-THC-1-amine

ParameterPredicted ValueRationale
Molecular Formula C₂₂H₃₁NO₂Based on the known structure.
Theoretical Mass 357.23548 uCalculated monoisotopic mass.
[M+H]⁺ Ion (Precursor) 358.24276 m/zProtonation of the amine group. The most abundant ion expected in the MS1 spectrum.
Key Fragment 1 341.21655 m/zLoss of NH₃ (-17.02621 u) from the protonated amine. A common loss for primary amines.
Key Fragment 2 275.17468 m/zRetro-Diels-Alder (RDA) fragmentation with cleavage of the pyran ring, followed by loss of the methoxy group. A characteristic fragmentation for THC analogs.[2]
Key Fragment 3 231.14813 m/zFurther fragmentation of the RDA product, involving the loss of the pentyl side chain.

digraph "MS_Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
edge [color="#4285F4", arrowhead=vee];
parent [label="[M+H]⁺\nm/z = 358.24"];
frag1 [label="Loss of NH₃\nm/z = 341.22"];
frag2 [label="RDA Cleavage\nm/z = 275.17"];
frag3 [label="Side-chain Loss\nm/z = 231.15"];

parent -> frag1 [label="-17 Da"];
parent -> frag2 [label="-83 Da", color="#EA4335"];
frag2 -> frag3 [label="-44 Da", color="#34A853"];

}

Caption: Predicted MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Determines the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Determines the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations (2-3 bonds), which is essential for piecing together the molecular puzzle.[4] This comprehensive suite of experiments is required for the unambiguous assignment of every proton and carbon in the molecule.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for cannabinoids and its single deuterium peak for locking.[5] Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and 2D spectra (gCOSY, zf-HSQC, gHMBC).

    • ¹H Parameters: Spectral width ~12 ppm, 32 scans, relaxation delay of 2 s.

    • ¹³C Parameters: Spectral width ~220 ppm, 1024 scans, relaxation delay of 2 s.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Predicted Spectral Data

The chemical shifts are predicted based on known assignments for Δ⁹-THC, with adjustments for the electronic effects of the -NH₂ and -OCH₃ substituents.[4][6] Both are electron-donating groups, which will shield (shift to lower ppm) nearby aromatic and vinylic protons and carbons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionPredicted δ (ppm)MultiplicityIntegrationNotes
H-26.1 - 6.3s1HAromatic proton, shielded by -NH₂ group.
H-45.9 - 6.1s1HAromatic proton, shielded by -NH₂ group.
H-106.2 - 6.4s1HVinylic proton.
-OCH₃3.7 - 3.9s3HMethoxy protons.
-NH₂3.5 - 4.5br s2HAmine protons, broad signal, concentration-dependent.
H-10a3.1 - 3.3d1HBenzylic proton.
C1''-H₂2.3 - 2.5t2HProtons on pentyl chain adjacent to the aromatic ring.
C8-CH₃1.6 - 1.7s3HEquatorial methyl group.
C9-CH₃1.0 - 1.2s3HAxial methyl group.
C5''-H₃0.8 - 0.9t3HTerminal methyl of pentyl chain.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

PositionPredicted δ (ppm)Notes
C-1145 - 150Aromatic C-N.
C-3150 - 155Aromatic C-O.
C-5140 - 145Aromatic C attached to pentyl group.
C-6148 - 153Aromatic C-O (methoxy).
C-9123 - 126Vinylic quaternary carbon.
C-10134 - 138Vinylic CH carbon.
-OCH₃55 - 60Methoxy carbon.
C-10a45 - 50Benzylic carbon.
C-6a76 - 80Quaternary carbon attached to pyran oxygen.

Vibrational Spectroscopy (FTIR)

Expertise & Rationale

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For 6-methoxy-THC-1-amine, FTIR is crucial for confirming the presence of the key N-H bonds of the amine, the C-O bonds of the methoxy group and ether, and the aromatic C=C bonds. We use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality data.[8]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond ATR crystal.

  • Data Acquisition:

    • System: FTIR spectrometer with a diamond ATR accessory.

    • Background: Collect a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

    • Sample Scan: Collect the sample spectrum from 4000 to 650 cm⁻¹.

    • Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent like isopropanol or acetone between samples.

Predicted Spectral Data

The spectrum will contain characteristic bands for the THC core, with additional prominent peaks from the new functional groups.[9][10]

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3010MediumC-H StretchAromatic/Vinylic
2950 - 2850StrongC-H StretchAliphatic (CH₂, CH₃)
1620 - 1580StrongC=C StretchAromatic Ring
1260 - 1200StrongC-O Stretch (asymmetric)Aryl Ether (-O-CH₃)
1150 - 1050StrongC-N StretchAromatic Amine
1050 - 1000StrongC-O Stretch (symmetric)Aryl Ether (-O-CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophore. The aromatic ring system of the cannabinoid is the primary chromophore. The addition of the amine (-NH₂) and methoxy (-OCH₃) groups, both powerful auxochromes (electron-donating groups with non-bonding electrons), is expected to cause a bathochromic shift (a shift to longer wavelengths, λmax) and a hyperchromic effect (an increase in molar absorptivity, ε) compared to the parent THC molecule.[11]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at 1 mg/mL. Dilute this stock to a concentration that gives an absorbance reading between 0.5 and 1.5 AU (typically ~10 µg/mL).

  • Data Acquisition:

    • System: Dual-beam UV-Vis spectrophotometer.

    • Solvent Blank: Use pure ethanol to zero the instrument.

    • Scan Range: Scan the sample from 200 to 400 nm.

    • Data: Record the wavelength of maximum absorbance (λmax).

Predicted Spectral Data

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

ParameterPredicted ValueNotes
λmax 1~230 nmPrimary π → π* transition of the aromatic system.
λmax 2~285 nmSecondary absorption band, significantly red-shifted from THC (~275 nm) due to the strong electron-donating effects of the amine and methoxy groups.[11]

Integrated Analytical Workflow and Conclusion

No single technique can provide absolute structural proof. The strength of this characterization strategy lies in the integration of orthogonal data streams. HRMS provides the elemental formula. FTIR confirms the presence of all key functional groups. NMR connects the entire atomic framework. UV-Vis characterizes the electronic system. The convergence of all data to support a single, unambiguous structure provides the highest level of scientific confidence.

Integrated_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Validation Sample Purified Sample LC_HRMS LC-HRMS/MS Sample->LC_HRMS NMR NMR Suite (¹H, ¹³C, 2D) Sample->NMR FTIR ATR-FTIR Sample->FTIR UV_Vis UV-Vis Sample->UV_Vis Formula Elemental Formula (C₂₂H₃₁NO₂) LC_HRMS->Formula Fragments Fragmentation Pattern LC_HRMS->Fragments Connectivity ¹H-¹³C Framework NMR->Connectivity Func_Groups Functional Groups (-NH₂, -OCH₃) FTIR->Func_Groups Chromophore Chromophore (λmax) UV_Vis->Chromophore Structure Proposed Structure Formula->Structure Fragments->Structure Connectivity->Structure Func_Groups->Structure Chromophore->Structure Report Certificate of Analysis Structure->Report

Caption: Integrated workflow for structural validation.

References

  • Saito, K., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.

  • Papsun, D., et al. (2023). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Wiley Interdisciplinary Reviews: Forensic Science.

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations.

  • Gamage, S., et al. (2022). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Journal of the American Society for Mass Spectrometry.

  • Cilibrizzi, A., et al. (2017). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Journal of Analytical Toxicology.

  • Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods. MilliporeSigma.

  • Tay, L.-L., et al. (2022). FTIR and Raman spectroscopic characterization of cannabinoids. Canadian Journal of Chemistry.

  • Harvey, D.J. (1987). Mass spectrometry of the cannabinoids and their metabolites. Mass Spectrometry Reviews.

  • SCIEX. (2022). Analyzing Cannabinoids Using Mass Spectrometry. Technology Networks.

  • de Souza, L.M.F., et al. (2022). Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). Journal of the Brazilian Chemical Society.

  • ResearchGate. (n.d.). Mass spectra of Δ9-THC-COOH and Δ8-THC-COOH. ResearchGate.

  • Harrick Scientific Products. (n.d.). A Diamond ATR-FTIR Study of Various Medicinal Cannabinoid Formulations. Spectroscopy Online.

  • Choi, Y.H., et al. (2004). NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa. Phytochemical Analysis.

  • Agilent Technologies. (2018). Quick and Real-Time Potency Determination of Cannabinoids Using FTIR Spectroscopy. Agilent.

  • Tay, L.-L., et al. (2022). FTIR and Raman Spectroscopic Characterization of Cannabinoids. TSpace, University of Toronto.

  • Specac Ltd. (n.d.). On-site cannabis analysis using FTIR. Specac.

  • Lim, P., et al. (2023). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. ACS Omega.

  • Huestis, M.A., et al. (2013). Determination of Δ-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.

  • Huang, L., et al. (2013). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy.

  • Fowler, F., et al. (2013). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Analytical Methods.

  • Choi, Y.H., et al. (2004). NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa. PubMed.

  • ResearchGate. (n.d.). An Analysis of Tetrahydrocannabinol (THC) and Its Analogs Using Surface Enhanced Raman Scattering (SERS). ResearchGate.

  • Hazekamp, A., et al. (2004). Chromatographic and Spectroscopic Data of Cannabinoids from Cannabis sativa L. Journal of Liquid Chromatography & Related Technologies.

  • Fowler, F., et al. (2013). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate.

Sources

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Promising Carbazole Derivative

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. Its rigid tetracyclic core, derived from the carbazole family, coupled with a strategic methoxy and amine functionalization, renders it a valuable scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of directly published experimental spectra for this specific molecule, this guide presents a detailed, predicted dataset. These predictions are grounded in established NMR principles and supported by empirical data from closely related structural analogs, ensuring a high degree of accuracy and reliability for researchers in the field. The causality behind the assignment of each resonance is explained to provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ is detailed below. The predictions are based on the known spectrum of 6-methoxy-1,2,3,4-tetrahydrocarbazole, with adjustments for the electronic effects of the C1-amine substituent.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentRationale for Prediction
~10.5br s-N9-HThe indole NH proton is typically deshielded and appears as a broad singlet.
~7.15d~8.5H-8Aromatic proton ortho to the fused pyrrole ring, showing doublet coupling.
~6.90d~2.4H-5Aromatic proton ortho to the methoxy group, showing meta coupling.
~6.65dd~8.5, ~2.4H-7Aromatic proton meta to the methoxy group and ortho to the indole nitrogen, showing ortho and meta coupling.
~4.00t~5.5H-1The C1-proton is a methine proton adjacent to an amine, expected to be a triplet due to coupling with the C2-protons.
~3.75s--OCH₃The methoxy group protons appear as a sharp singlet.
~2.70-2.85m-H-4The C4-protons are benzylic and part of the tetrahydrocarbazole ring, appearing as a multiplet.
~1.80-2.00m-H-2, H-3The methylene protons on C2 and C3 will be diastereotopic and appear as complex multiplets.
~1.70br s--NH₂The amine protons are typically broad and their chemical shift can be concentration and temperature dependent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the data for 6-methoxy-1,2,3,4-tetrahydrocarbazole, with the expected shifts induced by the C1-amine group.[1] The presence of the electron-donating amine group at C1 is predicted to cause a downfield shift for C1 and have a smaller effect on the adjacent carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale for Prediction
~153.0C-6Aromatic carbon attached to the electron-donating methoxy group.
~137.0C-9aQuaternary carbon at the junction of the pyrrole and benzene rings.
~131.5C-4aQuaternary carbon at the junction of the pyrrole and cyclohexane rings.
~129.0C-8aQuaternary carbon at the junction of the benzene and pyrrole rings.
~112.0C-8Aromatic carbon ortho to the indole nitrogen.
~110.5C-5aQuaternary carbon at the junction of the benzene and cyclohexane rings.
~109.0C-5Aromatic carbon ortho to the methoxy group.
~99.5C-7Aromatic carbon meta to the methoxy group.
~55.0-OCH₃Methoxy carbon.
~50.0C-1Aliphatic carbon directly attached to the nitrogen of the amine group.
~30.0C-2Aliphatic carbon adjacent to C1.
~23.0C-4Aliphatic carbon in the benzylic position.
~20.0C-3Aliphatic carbon in the cyclohexane ring.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR-based Structural Verification

The following diagram illustrates the logical workflow for the structural verification of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft TwoD_acq 2D NMR (COSY, HSQC) (Optional) TwoD_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assign_H1 Assign ¹H Resonances integration->assign_H1 correlate Correlate with 2D Data assign_H1->correlate assign_C13 Assign ¹³C Resonances assign_C13->correlate structure_confirm Structure Confirmation correlate->structure_confirm

Caption: A typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Conclusion: A Foundation for Future Research

This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, grounded in the analysis of its structural analogs. The detailed spectral assignments and experimental protocols herein serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related carbazole derivatives. The provided information is intended to facilitate the unambiguous identification of this compound and to serve as a reliable foundation for future investigations in drug discovery and development.

References

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o337. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 82(5), 884-890. [Link]

Sources

Introduction: The Analytical Imperative for Novel Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-carbazol-1-amine

Carbazole and its derivatives represent a critical scaffold in medicinal chemistry and drug development, with a wide range of biological activities.[1] The compound 6-methoxy-carbazol-1-amine, a member of this family, presents unique analytical challenges due to its aromaticity, the presence of a reactive primary amine, and a methoxy functional group. As a potential drug candidate or metabolite, its accurate identification and quantification are paramount.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 6-methoxy-carbazol-1-amine. Moving beyond rote protocols, we will explore the causality behind methodological choices, ensuring that each step—from sample preparation to data interpretation—is part of a robust, self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analysis of such novel heterocyclic amines.

Physicochemical Properties of 6-Methoxy-carbazol-1-amine

A foundational understanding of the analyte's properties is the first step in developing a robust analytical method. While specific experimental data for 6-methoxy-carbazol-1-amine is not widely published, we can deduce its core properties from its structure and data from close isomers like 6-methoxy-9H-carbazol-3-amine.[2]

PropertyValueRationale & Significance
Molecular Formula C₁₃H₁₂N₂ODetermines the exact mass and isotopic pattern. The presence of two nitrogen atoms dictates an even nominal molecular weight, which is a key diagnostic in mass spectrometry (the "Nitrogen Rule").
Monoisotopic Mass 212.09496 DaThis is the exact mass of the most abundant isotope combination. High-resolution mass spectrometry (HRMS) should target this mass for unambiguous identification.
[M+H]⁺ m/z 213.10279 DaIn positive-ion electrospray, the protonated molecule is the primary ion of interest for molecular weight confirmation.
Polarity Moderately PolarThe carbazole core is hydrophobic, but the primary amine and methoxy group add polarity, making it suitable for reversed-phase liquid chromatography.
Basicity (pKa) Estimated 4-5The primary aromatic amine is basic and will readily accept a proton in acidic mobile phases, making positive-ion ESI highly effective.

Part I: Strategic Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration. The choice of method is dictated entirely by the sample matrix. Proper sample preparation is crucial for obtaining good results.[3]

Protocol 1: Liquid-Liquid Extraction (LLE) for Complex Matrices (e.g., Plasma, Serum)

This protocol is essential for removing proteins, phospholipids, and salts that can cause ion suppression and contaminate the MS system.

Rationale: LLE separates the analyte based on its differential solubility in immiscible liquid phases. A slightly nonpolar extraction solvent like ethyl acetate is chosen to efficiently extract the moderately polar carbazole while leaving highly polar matrix components (salts, proteins) in the aqueous phase. The addition of a base adjusts the sample pH to ensure the amine is in its neutral, more solvent-extractable form.

Step-by-Step Methodology:

  • Aliquoting: Pipette 100 µL of the biological sample (e.g., human serum) into a 2 mL polypropylene microcentrifuge tube.[4]

  • Alkalinization: Add 25 µL of 1 M ammonium hydroxide to raise the pH > 9. This deprotonates the primary amine, increasing its hydrophobicity.

  • Extraction: Add 1 mL of a hexane/ethyl acetate (4:1, v/v) mixture.[4] This solvent system offers a good balance for extracting the analyte while minimizing the co-extraction of highly polar interferences.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Isolation: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Dry the extracted solvent under a gentle stream of nitrogen at 30-40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and sharp peak shapes.[5]

Protocol 2: "Dilute-and-Shoot" for Simple Matrices (e.g., Reaction Mixtures, Formulation Buffers)

For cleaner samples, a simple dilution is sufficient and minimizes sample handling and potential analyte loss.

Rationale: This approach relies on the cleanliness of the matrix. The primary goal is to dilute the sample to a concentration within the linear range of the instrument and ensure the solvent is compatible with the initial chromatographic conditions.

Step-by-Step Methodology:

  • Dilution Factor Calculation: Estimate the concentration of the analyte and determine the required dilution to fall within the calibration range (e.g., 1-1000 ng/mL).

  • Dilution: Perform a serial dilution of the sample using the initial mobile phase as the diluent. For example, a 1:100 dilution can be achieved by adding 10 µL of the sample to 990 µL of the mobile phase.

  • Filtration (Optional but Recommended): Filter the diluted sample through a 0.22 µm syringe filter (PTFE for organic solvents) to remove any particulates that could clog the LC system.

  • Transfer: Transfer the final diluted sample to an appropriate autosampler vial. Use glass vials if the sample contains solvents like chloroform or acetonitrile to prevent leaching of plasticizers.[3]

Part II: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex mixtures due to its superb selectivity and sensitivity. Electrospray ionization (ESI) is the preferred ionization technique for this moderately polar, basic compound.[6]

Workflow for LC-MS/MS Analysis

cluster_LC UHPLC System cluster_MS Mass Spectrometer Autosampler Autosampler (Injects Reconstituted Sample) Pump Binary Pump (Delivers Mobile Phase Gradient) Autosampler->Pump Column Reversed-Phase C18 Column (Separates Analyte from Matrix) Pump->Column ESI ESI Source (Ionization: [M+H]⁺) Column->ESI Eluent Q1 Quadrupole 1 (Q1) (Selects Precursor Ion: m/z 213.1) ESI->Q1 Q2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) (Selects Product Ions) Q2->Q3 Product Ions Detector Detector (Signal Acquisition) Q3->Detector

Caption: LC-MS/MS workflow for targeted quantification.

Detailed LC-MS/MS Protocol

Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds. The gradient elution starts with a high aqueous composition to retain the analyte, then increases the organic phase to elute it. Formic acid is a critical mobile phase additive; it acidifies the mobile phase, ensuring the amine is protonated ([M+H]⁺), which is essential for efficient ESI+ ionization and good peak shape.[7] Multiple Reaction Monitoring (MRM) is used for quantification, where Q1 isolates the parent ion and Q3 monitors specific, high-intensity fragment ions, providing exceptional selectivity and signal-to-noise.

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate
MS System Sciex 5500+ QTRAP or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temp. 550 °C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition 1 Q1: 213.1 -> Q3: 198.1 (Quantitative - Loss of •CH₃)
MRM Transition 2 Q1: 213.1 -> Q3: 170.1 (Qualitative - Loss of •CH₃ & CO)

Part III: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Identification

While LC-MS is superior for quantification in biological fluids, GC-MS with Electron Ionization (EI) offers an orthogonal method for structural confirmation. EI is a "hard" ionization technique that produces rich, reproducible fragmentation patterns that serve as a chemical fingerprint.

Detailed GC-MS Protocol

Rationale: A non-polar DB-5ms column is a robust choice for separating a wide range of semi-volatile organic compounds.[5] The temperature program is designed to ensure the analyte is volatile enough to elute from the column without thermal degradation. EI at 70 eV is the standard for creating reproducible fragmentation patterns that are comparable to library spectra.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent[5]
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)[5]
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temp. 280 °C
Injection 1 µL, Splitless
Oven Program Start at 150 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min[5]
MS System Agilent 5975C or equivalent Single Quadrupole
Ionization Mode Electron Ionization (EI), 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
Scan Range m/z 40-400

Part IV: Elucidation of Fragmentation Pathways

Understanding the fragmentation is key to confirming the molecule's identity and setting up selective MRM transitions. The fragmentation of 6-methoxy-carbazol-1-amine is governed by the stability of the carbazole core and the fragmentation tendencies of the amine and methoxy substituents.

Key Fragmentation Principles:

  • Aromatic Systems: Tend to have stable molecular ions that resist fragmentation.

  • Methoxy Groups: A common fragmentation is the loss of a methyl radical (•CH₃, -15 Da) to form a stable oxonium ion, followed by the loss of carbon monoxide (CO, -28 Da).

  • Primary Amines: Aliphatic amines undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). While this is less dominant in aromatic amines, initial fragmentation around this group is expected. A loss of ammonia (NH₃, -17 Da) is also possible.

Proposed ESI Fragmentation Pathway ([M+H]⁺)

M [M+H]⁺ m/z 213.1 Frag1 m/z 198.1 M->Frag1 - •CH₃ (15 Da) Frag3 m/z 196.1 M->Frag3 - NH₃ (17 Da) Frag4 m/z 182.1 M->Frag4 - HCHO (30 Da) Frag2 m/z 170.1 Frag1->Frag2 - CO (28 Da)

Caption: Proposed fragmentation pathway for protonated 6-methoxy-carbazol-1-amine.

Mechanistic Explanation:

  • [M+H]⁺ (m/z 213.1): The protonated molecular ion is the starting point for all fragmentation in ESI-MS/MS.

  • Loss of Methyl Radical (m/z 198.1): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the protonated methoxy group. This is often the most intense fragment (base peak) in the product ion spectrum and is an excellent choice for a quantitative MRM transition.

  • Loss of Carbon Monoxide (m/z 170.1): Following the loss of the methyl radical, the resulting ion can rearrange and lose neutral carbon monoxide (CO), a common pathway for methoxylated aromatic compounds. This provides a highly specific secondary MRM transition.

  • Loss of Ammonia (m/z 196.1): A less common but plausible pathway is the neutral loss of ammonia (NH₃) from the protonated amine group.

  • Loss of Formaldehyde (m/z 182.1): An alternative fragmentation of the methoxy group can involve rearrangement and loss of neutral formaldehyde (HCHO).

Part V: Method Validation for Regulated Environments

For drug development, any analytical method must be validated to prove its reliability. Key parameters are defined by regulatory guidelines.

Summary of Validation Parameters:

ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Within ±15% of nominal value (±20% at LLOQ)Measures how close the experimental value is to the true value.
Precision Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the results (intra-day and inter-day).[4]
LLOQ Signal-to-noise ratio ≥ 10; must be accurate and precise.The Lower Limit of Quantification is the lowest concentration that can be reliably measured.
Selectivity No significant interfering peaks at the analyte's retention time in blank matrix.Ensures the signal is from the analyte and not from matrix components.
Stability Analyte concentration within ±15% of initial after storage under various conditions.Confirms the analyte does not degrade in the matrix during sample storage and processing (e.g., freeze-thaw, bench-top).[7]

Conclusion

The mass spectrometric analysis of 6-methoxy-carbazol-1-amine is a multi-faceted task that requires a logical and informed approach. By leveraging soft ionization techniques like ESI coupled with the separation power of UHPLC, robust and sensitive quantification can be achieved. Orthogonal confirmation via GC-MS provides an additional layer of structural evidence. The key to success lies not in a single protocol, but in understanding the physicochemical nature of the analyte to make informed decisions—from choosing an extraction solvent to predicting the fragmentation pathways that will yield the most selective and sensitive analysis. This guide provides the strategic framework and detailed protocols necessary for researchers to develop and validate high-quality analytical methods for this important class of molecules.

References

  • Request PDF. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. Available at: [Link]

  • Akinlua, A., & Mangelsdorf, K. (2025). Green sample preparation protocol for extraction of carbazoles from petroleum source rock. Heliyon, 11(10), e43099. Available at: [Link]

  • PMC. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Request PDF. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Ionization Methods in Organic Mass Spectrometry. Source not specified.
  • PubMed. (2015). Two Competing Ionization Processes in Electrospray Mass Spectrometry of Indolyl Benzo[b]carbazoles: Formation of M⁺• Versus [M + H]⁺. Available at: [Link]

  • PMC. (n.d.). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1h-carbazol-1-amine. Available at: [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Available at: [Link]

  • Unknown Author. (n.d.). LCMS Method Details. Source not specified.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • Unknown Author. (n.d.).
  • PMC. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. Available at: [Link]

  • Unknown Author. (n.d.).
  • ACS Publications. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Unknown Author. (2022). Analysis of six aromatic amines in the mainstream smoke of tobacco products. Source not specified.
  • ResearchGate. (n.d.). Detection of hazardous aromatic amines by mass spectrometry methods. Available at: [Link]

Sources

Technical Guide to the FT-IR Spectroscopic Analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis and interpretation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This molecule is a significant heterocyclic scaffold in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1][2] This document, intended for researchers and analytical scientists, details the theoretical vibrational spectroscopy of the molecule's functional groups, presents a robust experimental protocol using Attenuated Total Reflectance (ATR)-FT-IR, and establishes a systematic approach to spectral interpretation. By correlating specific vibrational modes to the distinct structural features of the carbazole derivative, this guide serves as an authoritative reference for its characterization.

Introduction: The Role of FT-IR in Characterizing Complex Heterocycles

This compound belongs to a class of carbazole derivatives that are widely investigated for their diverse biological activities.[1] The synthesis of such complex molecules requires rigorous analytical confirmation to verify the intended structure and ensure purity. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable first-line analytical technique for this purpose. It is rapid, non-destructive, and provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.

The utility of FT-IR lies in its ability to confirm the presence or absence of key functional groups. For the target molecule, this includes the N-H bonds of the primary and secondary amines, the C-O ether linkage of the methoxy group, the aromatic C=C and C-H bonds of the carbazole core, and the aliphatic C-H bonds of the saturated ring. This guide explains the causality behind the expected spectral features, enabling scientists to not only confirm the identity of the compound but also to potentially identify impurities or side products from its synthesis.

Molecular Structure and Predicted Vibrational Modes

A thorough analysis of the FT-IR spectrum begins with a deconstruction of the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching, bending, wagging) that correspond to specific absorption bands in the IR spectrum.

workflow cluster_prep Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Interpretation p1 1. Clean ATR Crystal (e.g., with isopropanol) p2 2. Verify Instrument Purge (Minimize H₂O/CO₂ interference) p1->p2 p3 3. Perform Instrument Diagnostics p2->p3 a1 4. Collect Background Spectrum (Clean crystal, 32 scans) a2 5. Apply Solid Sample (Small amount, ~1-2 mg) a1->a2 a3 6. Apply Pressure (Ensure optimal contact) a2->a3 a4 7. Collect Sample Spectrum (32 scans, 4 cm⁻¹ resolution) a3->a4 d1 8. Background Subtraction (Automated) d2 9. ATR Correction (Optional) (Software algorithm) d1->d2 d3 10. Peak Picking & Annotation d2->d3 d4 11. Correlate Peaks to Vibrational Modes d3->d4

Caption: Standard workflow for ATR-FT-IR analysis, ensuring data integrity from preparation to interpretation.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This step is critical to remove any residues from previous analyses.

    • System Purge: Ensure the spectrometer's sample compartment is adequately purged with dry air or nitrogen to minimize atmospheric interference from water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp bands ~2360 cm⁻¹).

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the instrumental and environmental absorbance, which will be automatically subtracted from the sample spectrum.

    • Rationale: This step is the cornerstone of trustworthy data. Without an accurate background scan, atmospheric and instrumental artifacts would be superimposed on the sample spectrum, leading to erroneous interpretation. A typical background acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. [3][4] * Rationale: The ATR effect relies on an evanescent wave that penetrates only a few micrometers into the sample. [5]Good contact is essential for a strong, high-quality signal. Insufficient contact results in a weak spectrum with poor signal-to-noise.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Post-Acquisition:

    • Retract the press arm and carefully remove the sample.

    • Clean the ATR crystal thoroughly as described in step 1 to prepare for the next analysis.

Data Interpretation: Predicted Spectral Data Summary

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Authoritative References
~3420Medium, SharpN-H Stretch (Secondary Amine, Carbazole)Characteristic of the N-H bond in the indole ring of carbazole systems. [6]
~3380 & ~3310Medium, SharpN-H Asymmetric & Symmetric Stretch (Primary Amine)Primary amines display two distinct N-H stretching bands. [7][8][9]
3100 - 3000Weak-MediumAromatic C-H Stretchsp² C-H bonds absorb at higher frequencies than sp³ C-H bonds. [10][11]
2960 - 2850StrongAliphatic C-H Stretchsp³ C-H bonds from the saturated ring and methoxy group. [12][13]
1650 - 1580MediumN-H Bend (Primary Amine)A key diagnostic peak for primary amines, resulting from a scissoring motion. [8]
1600 - 1450Medium-StrongAromatic C=C Ring StretchMultiple bands arise from the stretching vibrations within the benzene ring. [10][12]
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)A very strong and characteristic absorption for the methoxy group attached to an aromatic ring. [14]
~1040MediumSymmetric C-O-C Stretch (Aryl Ether)The corresponding symmetric stretch for the methoxy group. [14]
1335 - 1250MediumAromatic C-N StretchStretching of the carbon-nitrogen bond within the carbazole nucleus. [8]
900 - 675Medium-StrongAromatic C-H Out-of-Plane BendThe pattern of these bands is highly diagnostic of the aromatic ring's substitution pattern. [10]

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. The key diagnostic features are the multiple N-H stretching bands between 3500-3300 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, the N-H bend around 1600 cm⁻¹, and the prominent, strong C-O ether stretch near 1250 cm⁻¹. By following the robust ATR-FT-IR protocol and using the detailed spectral correlation table provided, researchers and drug development professionals can confidently verify the molecular structure of this important carbazole derivative, ensuring the integrity of their synthetic and developmental workflows.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Bree, A., & Zwarich, R. (1969). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics, 51(3), 903–910. Retrieved from [Link]

  • Wang, H. B., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(4), 500-502. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry. Retrieved from [Link]

  • Trivedi, M., et al. (2015). FT-IR spectra of control and treated samples of carbazole. ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Bree, A., & Zwarich, R. (1969). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Semantic Scholar. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Wang, H. B., et al. (2000). Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2023). International Journal of Advanced Scientific Research, 8(1), 01-05. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Ravasio, N., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Inorganica Chimica Acta. Retrieved from [Link]

  • Greetham, G. M., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? The Journal of Physical Chemistry B, 118(16), 4337–4346. Retrieved from [Link]

  • Ezzeldin, M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759. Retrieved from [Link]

  • Borho, N., & Suhm, M. A. (2001). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. Retrieved from [Link]

  • Li, H. W., et al. (2014). FT-IR spectra of N–H stretching vibrations from T2... ResearchGate. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectrum in the wave number range of the ( ) CN-stretching... ResearchGate. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Dweck, J. F., & Mello, C. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(12), 2203–2205. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. Retrieved from [https://www.elixirpublishers.com/articles/1454653750_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)

  • FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). ResearchGate. Retrieved from [Link]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o552. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 55B(12), 1435-1444. Retrieved from [Link]

  • The modes of stretching and bending. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-methylamine. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B. Retrieved from [http://nopr.niscair.res.in/bitstream/123456789/36739/1/IJCB 55B(12) 1435-1444.pdf]([Link] 55B(12) 1435-1444.pdf)

Sources

An In-depth Technical Guide to the Discovery and Isolation of 6-Methoxy-Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxy-tetrahydrocarbazole derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry and drug development. We will delve into the foundational synthesis protocols, sophisticated isolation techniques, and detailed structural characterization, underpinned by field-proven insights and authoritative references. This document is structured to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

The Strategic Importance of the 6-Methoxy-Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole (THC) framework is a privileged structural motif found in a multitude of pharmacologically active natural products and synthetic compounds.[1][2] Its rigid, tricyclic system is a key pharmacophore that interacts with various biological targets. The introduction of a methoxy group at the 6-position of the tetrahydrocarbazole core significantly influences its electronic properties and metabolic stability, making it a valuable scaffold for developing novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] The 6-methoxy substitution, in particular, provides a synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for drug screening.[5]

Synthesis of the Core Scaffold: The Fischer Indole Synthesis

The most prevalent and versatile method for constructing the 6-methoxy-1,2,3,4-tetrahydrocarbazole core is the Fischer indole synthesis.[3][4] This classic acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[4] For the synthesis of the title compound, p-methoxyphenylhydrazine and cyclohexanone are the key starting materials.[3][6]

Causality in Experimental Choices

The choice of acid catalyst is critical to the success of the Fischer indole synthesis. While various acids like hydrochloric acid, sulfuric acid, and Lewis acids such as zinc chloride can be employed, glacial acetic acid is often preferred for its moderate acidity and solvent properties, which facilitate the necessary tautomerization and cyclization steps.[3][7] More recently, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] have emerged as environmentally benign and reusable catalysts that can enhance reaction rates and yields.[4] The reaction is typically performed under reflux conditions to provide the activation energy required for the key[6][6]-sigmatropic rearrangement of the intermediate hydrazone.[7][8]

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established literature procedures for the synthesis of substituted tetrahydrocarbazoles.[3][4]

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid[3] or [bmim(BF4)] catalyst with methanol as solvent[4]

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of p-methoxyphenylhydrazine hydrochloride and cyclohexanone.[3][4]

  • Add the chosen acid catalyst. If using glacial acetic acid, it can also serve as the solvent.[3] If using [bmim(BF4)], add approximately 20 mol % of the catalyst and use methanol as the solvent.[4]

  • Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If glacial acetic acid was used, pour the mixture into ice-water to precipitate the crude product.[3] If [bmim(BF4)] in methanol was used, pour the mixture into water and extract the aqueous layer with ethyl acetate.[4]

  • For the aqueous workup, collect the precipitated solid by vacuum filtration and wash with water.[3] For the extraction, combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to obtain the crude solid.[4]

  • Purify the crude product by column chromatography using a silica gel column with a petroleum ether: ethyl acetate (e.g., 8:2 v/v) eluent to yield pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.[4]

// Nodes Reactants [label="Reactants\n(p-Methoxyphenylhydrazine HCl\n& Cyclohexanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Conditions [label="Reaction Conditions\n(Acid Catalyst, Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup\n(Quenching/Precipitation\n& Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure 6-Methoxy-\n1,2,3,4-tetrahydrocarbazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction_Conditions [label="Mixing"]; Reaction_Conditions -> Workup [label="Reaction Completion"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Isolated Product"]; } caption: "Workflow of the Fischer Indole Synthesis."

Isolation and Purification: A Self-Validating System

The isolation of 6-methoxy-tetrahydrocarbazole derivatives from the reaction mixture is a critical step that dictates the purity and yield of the final product. The protocol described above incorporates a self-validating system through the use of TLC monitoring at each stage.

The primary method for purification is silica gel column chromatography.[4] The choice of eluent system is crucial for achieving good separation. A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.[4] The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product. The separation of isomers, if present, can be challenging and may require specialized chromatographic techniques.[9][10]

Recrystallization is an alternative or complementary purification technique. Solvents like methanol or ethanol are often suitable for recrystallizing 6-methoxy-tetrahydrocarbazole.[3][6] The slow cooling of a saturated solution promotes the formation of well-defined crystals, excluding impurities into the mother liquor. The purity of the recrystallized product should be confirmed by melting point determination and spectroscopic analysis.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification of the synthesized 6-methoxy-1,2,3,4-tetrahydrocarbazole is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each proton in the molecule.[4][6]

Chemical Shift (δ/ppm)MultiplicityAssignmentCoupling Constant (J/Hz)
~10.40s1H, NH-
~7.20d1H, Ar-H (H-8)~8.5
~6.95d1H, Ar-H (H-5)~2.4
~6.75dd1H, Ar-H (H-7)~8.5, ~2.4
~3.80s3H, OCH₃-
~2.70t2H, H-1~6.0
~2.65t2H, H-4~6.0
~1.90m4H, H-2, H-3-
Note: Data is based on reported values and may vary slightly depending on the solvent and instrument used.[4][6]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ/ppm)Assignment
~153.0C-6 (Ar-C-O)
~136.5C-4a (Ar-C)
~131.0C-8a (Ar-C)
~128.0C-9a (Ar-C)
~111.5C-8 (Ar-CH)
~110.0C-5 (Ar-CH)
~100.0C-7 (Ar-CH)
~55.5-OCH₃
~23.5C-1, C-4
~23.0C-2, C-3
Note: Approximate chemical shifts based on expected values for this class of compounds.[6]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected for the N-H stretch of the indole ring (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), aliphatic C-H stretches (~2950-2850 cm⁻¹), and the C-O stretch of the methoxy group (~1240 cm⁻¹).[6][11]

Mass spectrometry confirms the molecular weight of the compound. For 6-methoxy-1,2,3,4-tetrahydrocarbazole (C₁₃H₁₅NO), the expected molecular ion peak [M]⁺ would be at m/z 201.26.[3]

Potential Biological Activities and Future Directions

The tetrahydrocarbazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][12] While extensive biological data for the parent 6-methoxy-1,2,3,4-tetrahydrocarbazole is still emerging, its structural similarity to other bioactive carbazoles suggests significant therapeutic potential.[4] For instance, the related natural product 7-methoxyheptaphylline has shown both neuroprotective and cytotoxic activities against various cancer cell lines.[4][13]

Based on the known activities of similar compounds, it is hypothesized that 6-methoxy-tetrahydrocarbazole derivatives could modulate key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and p53 pathways.[4]

// Nodes Compound [label="6-Methoxy-THC\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt/mTOR\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Compound -> p53 [label="Activation", color="#34A853", fontcolor="#34A853"]; PI3K -> Proliferation [label="Promotes"]; p53 -> Apoptosis [label="Induces"]; Proliferation -> Apoptosis [style=invis]; // for layout } caption: "Hypothetical signaling pathways modulated by 6-methoxy-THC derivatives."

Future research should focus on the detailed biological screening of a diverse library of 6-methoxy-tetrahydrocarbazole derivatives to elucidate their specific mechanisms of action and to identify lead compounds for further drug development.[4] The synthetic accessibility of this scaffold, coupled with its proven biological relevance, makes it a highly attractive starting point for discovering next-generation therapeutics.

References

  • An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole - Benchchem. (URL: )
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. (2024). (URL: )
  • Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide - Benchchem. (URL: )
  • The Chemistry of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide - Benchchem. (URL: )
  • Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a Synthetic Intermedi
  • A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties - ResearchG
  • A Review On Synthesis Methods of Tricyclic 1,2,3,4-Tetrahydrocarbazoles | PDF - Scribd. (URL: )
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles - ResearchG
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)
  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (URL: )
  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC - NIH. (URL: )
  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring- containing 9-methoxy-3,4,5,6 - IUCr Journals. (URL: )
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (2017). (URL: )
  • Tetrahydrocarbazole Synthesis via Fischer Indole | PDF | Acid | Chemical Reactions - Scribd. (URL: )
  • A Comparative Analysis of the Biological Activities of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole and Other Carbazole Deriv
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). (URL: )
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. (URL: )
  • An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. (URL: )
  • 6-Methoxy-1,2,3,4-tetrahydrocarbazole - Advanced Biochemicals. (URL: )
  • Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids - Asian Publication Corpor
  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells - MDPI. (URL: )
  • Supporting Information for - The Royal Society of Chemistry. (URL: )
  • Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed. (URL: )
  • Application Note: Chromatographic Separation of Tetr

Sources

Preliminary Biological Screening of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide presents a comprehensive, technically-grounded framework for the preliminary biological evaluation of a novel derivative, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. We move beyond rote protocols to establish a logical screening cascade rooted in the known pharmacology of the carbazole class. This document provides not only the step-by-step methodologies for cytotoxicity, antimicrobial, and antioxidant assays but also the critical scientific rationale behind their selection and execution. It is intended for drug discovery researchers and scientists as a blueprint for efficiently characterizing the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Core

Carbazole and its derivatives have long been a focal point of pharmaceutical research, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The partially saturated 1,2,3,4-tetrahydrocarbazole (THCz) subclass, in particular, is a prominent motif in both natural alkaloids and synthetic molecules, exhibiting potent bioactivity.[1] THCz derivatives have shown significant potential as antibacterial agents, even against multidrug-resistant strains like MRSA, by targeting essential bacterial pathways such as DNA gyrase and cell wall synthesis.[4][5]

The subject of this guide, this compound, possesses distinct structural features that warrant a targeted investigation. The presence of a methoxy group on the carbazole ring has been shown to influence electronic properties and is a common feature in cytotoxic and neuroprotective carbazole alkaloids.[6][7] Furthermore, the primary amine at the 1-position offers a site for potential hydrogen bonding interactions with biological targets, a feature often critical for pharmacological activity. This guide outlines a strategic primary screening panel designed to rapidly assess the foundational bioactivity of this molecule in three key areas: cytotoxicity, antimicrobial efficacy, and antioxidant potential.

A Rationale-Driven Screening Strategy

A preliminary biological screen should be a logical, resource-efficient cascade designed to answer the most pressing questions about a novel compound's potential. For this compound, the initial investigation is tripartite, based on the rich historical data of its parent scaffold.

  • Cytotoxicity Profiling: Given that numerous carbazole derivatives exhibit potent antiproliferative and anticancer activities, a primary cytotoxicity screen is essential.[2][8] This initial step serves a dual purpose: it can identify potential anticancer therapeutic effects while simultaneously providing a baseline measure of the compound's general toxicity to mammalian cells, which is a critical parameter for any further development.[9]

  • Antimicrobial Assessment: The rise of antibiotic resistance necessitates a continuous search for new antimicrobial agents.[10] The tetrahydrocarbazole core is a validated antibacterial pharmacophore, making this assessment a high-priority avenue of investigation.[4]

  • Antioxidant Evaluation: The electron-rich aromatic system, coupled with an electron-donating methoxy group and the indole nitrogen, suggests a latent capacity for radical scavenging.[11][12] Evaluating this potential provides a more complete biochemical profile of the compound.

The following diagram illustrates the proposed strategic workflow for the preliminary screening.

G cluster_0 Initial Compound Characterization cluster_1 Primary Screening Panel cluster_2 Potential Secondary Actions TestCompound 6-methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Cytotoxicity Cytotoxicity Profiling (Section 3) TestCompound->Cytotoxicity Evaluate Bioactivity Antimicrobial Antimicrobial Screen (Section 4) TestCompound->Antimicrobial Evaluate Bioactivity Antioxidant Antioxidant Assay (Section 5) TestCompound->Antioxidant Evaluate Bioactivity MoA Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis) Cytotoxicity->MoA If Potent & Selective MDR MDR Strain Testing Antimicrobial->MDR If Active LeadOpt Lead Optimization MoA->LeadOpt MDR->LeadOpt

Caption: High-level strategic workflow for the preliminary biological evaluation.

Section 1: In Vitro Cytotoxicity Profiling

Expertise & Experience: The initial assessment of a compound's effect on cell viability is a cornerstone of drug discovery.[13] We employ a dual-assay approach to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The MTT assay measures metabolic activity, an indicator of viable cells, while the LDH assay quantifies the release of a cytosolic enzyme from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9][14] This provides a more nuanced understanding than a single endpoint.

Experimental Workflow: Cytotoxicity

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Select & Culture Cell Lines (e.g., MCF-7, A549, HEK293) seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) for adherence seed->incubate1 treat Treat with serial dilutions of Test Compound & Controls incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 mtt MTT Assay: Add MTT reagent Incubate (4h) Solubilize formazan Read Absorbance (570nm) incubate2->mtt ldh LDH Assay: Collect supernatant Add LDH reaction mix Incubate (30min) Read Absorbance (490nm) incubate2->ldh calc Calculate % Viability / % Cytotoxicity mtt->calc ldh->calc ic50 Determine IC50 values calc->ic50 end Report Data ic50->end

Caption: Workflow for dual-endpoint in vitro cytotoxicity screening.

Protocol 3.1: MTT Assay for Cellular Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[14] The absorbance of the formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well.[14][15] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium (e.g., from 100 µM to 0.78 µM). Remove old medium from cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3.2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[13] The assay measures the rate of a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in commercial kits).[9]

  • Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well containing the supernatant.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

Data Presentation: Cytotoxicity

Summarize the results by calculating the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.[9] Data should be presented as mean ± standard deviation from at least three independent experiments.

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value][Insert Value]N/A
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Section 2: Antimicrobial Activity Assessment

Expertise & Experience: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] It provides a quantitative measure of potency that is more informative than qualitative methods like disk diffusion. We select a representative panel of clinically relevant microorganisms, including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a pathogenic yeast (Candida albicans), to establish the compound's spectrum of activity.[16]

Experimental Workflow: Antimicrobial Screening

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis start Prepare serial dilutions of Test Compound in 96-well plate inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->inoculum add_inoculum Add inoculum to each well inoculum->add_inoculum incubate Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24h add_inoculum->incubate read Visually inspect for turbidity or add viability indicator (e.g., Resazurin) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic end Report MIC Values mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 128 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[16] This can be determined by visual inspection or by using a viability indicator like resazurin.

Data Presentation: Antimicrobial Activity
MicroorganismStrain TypeTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 29213)Gram-positive[Insert Value][Insert Value]N/A
E. coli (ATCC 25922)Gram-negative[Insert Value][Insert Value]N/A
C. albicans (ATCC 90028)Fungal[Insert Value]N/A[Insert Value]

Section 3: Evaluation of Antioxidant Potential

Expertise & Experience: No single assay can fully capture the complexity of antioxidant activity.[17] Therefore, we utilize two complementary and widely accepted methods. The DPPH assay measures the capacity to scavenge a nitrogen-centered radical, while the ABTS assay measures scavenging of a radical cation.[18][19] Using both provides a more robust assessment of the compound's radical scavenging capabilities under different chemical conditions.

Experimental Workflow: Antioxidant Assays

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis start Prepare serial dilutions of Test Compound & Standard (Trolox) dpph_react Mix compound with DPPH solution Incubate (30 min, dark) Read Absorbance (517nm) start->dpph_react abts_react Mix compound with ABTS solution Incubate (6 min, dark) Read Absorbance (734nm) start->abts_react dpph_prep Prepare DPPH radical solution in methanol dpph_prep->dpph_react abts_prep Prepare ABTS radical cation solution with potassium persulfate abts_prep->abts_react calc Calculate % Radical Scavenging dpph_react->calc abts_react->calc ic50 Determine IC50 values calc->ic50 end Report Data ic50->end

Caption: Comparative workflow for DPPH and ABTS antioxidant assays.

Protocol 5.1: DPPH Radical Scavenging Assay

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow, non-radical form. The decrease in absorbance is proportional to the radical scavenging activity.[20]

Methodology:

  • Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a standard (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound/standard dilutions to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Protocol 5.2: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation back to its colorless neutral form, and the decrease in absorbance is measured.[21]

Methodology:

  • Radical Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[20]

  • Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.

  • Reaction: Add 20 µL of the test compound/standard dilutions to 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement: After 6 minutes, measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

Data Presentation: Antioxidant Activity

The results are typically expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

AssayTest Compound IC₅₀ (µM)Ascorbic Acid IC₅₀ (µM)
DPPH Scavenging[Insert Value][Insert Value]
ABTS Scavenging[Insert Value][Insert Value]

Summary and Future Directions

This guide provides a robust, multi-faceted strategy for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and antioxidant properties, researchers can rapidly build a foundational profile of the compound's therapeutic potential.

The outcomes of this preliminary screen will dictate subsequent research avenues. Potent and selective cytotoxicity against cancer cell lines would warrant follow-up mechanism-of-action studies, such as cell cycle analysis, apoptosis assays, and investigation into potential targets like protein kinases or topoisomerases, which are known targets of carbazole derivatives.[22] Significant antimicrobial activity, particularly against resistant strains, would justify further testing against a broader panel of clinical isolates and studies to elucidate the mechanism of inhibition. The data generated from this strategic approach will provide the critical insights necessary to guide the progression of this compound through the drug discovery pipeline.

References

  • Mustafa, Y. F., et al. (2024). Antibacterial Potential of Tetrahydrocarbazoles (THCZ): A Review. [Source not further specified][4]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.[9]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Wiley Periodicals LLC.[2]

  • Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini Reviews in Medicinal Chemistry, 20(6), 444-465.[22]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PubMed Central.[8]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). [Source not further specified].

  • Iacopetta, D., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI.[23]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). [Source not further specified].[24]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).[14]

    • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay*. (2025). [Source not further specified].[15]

  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.[13]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID | Request PDF. (2025). ResearchGate.[5]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). [Source not further specified].[1]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.[10]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). PubMed.[25]

  • DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. (n.d.). Jetir.Org.[26]

  • [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities]. (n.d.). PubMed.[11]

  • Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents. (n.d.). RSC Publishing.[27]

  • NIH. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?[28]

  • NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.[29]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 295-306.[16]

  • MDPI. (n.d.). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity.[30]

  • Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents | Request PDF. (2025). ResearchGate.[31]

  • ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases.[32]

  • NIH. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents.[3]

  • CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.[21]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (n.d.). E3S Web of Conferences.[18]

  • Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. (2024). ResearchGate.[33]

  • Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. (n.d.). ResearchGate.[17]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.[19]

  • Antioxidant effects of the highly-substituted carbazole alkaloids and their related carbazoles | Request PDF. (2025). ResearchGate.[12]

  • NIH. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used.[20]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). [Source not further specified].[34]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole and Other Carbazole Derivatives. BenchChem.[6]

  • NIH. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.[35]

  • Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole. (2012). [Source not further specified].[36]

  • BenchChem. (2025). Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate. BenchChem.[37]

  • Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine | Request PDF. (2025). ResearchGate.[7]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy.[38]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). [Source not further specified].[39]

Sources

An In-Depth Technical Guide to the In Vitro Characterization of Novel Synthetic Cannabinoids: A Case Study Approach with 6-methoxy-THC-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Cannabinoid Research

The field of cannabinoid research is in a constant state of flux, driven by the dual pursuits of therapeutic innovation and the need to understand the pharmacology of newly emerging synthetic cannabinoids.[1][2] Molecules such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, exert their effects primarily through the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][4] These G-protein coupled receptors (GPCRs) are key targets for drug development, implicated in a wide array of physiological processes including pain modulation, appetite, and immune function.[5][6] The advent of synthetic cannabinoids, often more potent and with different selectivity profiles than their natural counterparts, presents both opportunities for targeted therapeutics and significant public health challenges.[1][7][8]

This guide provides a comprehensive framework for the in vitro characterization of a novel synthetic cannabinoid, using the hypothetical compound 6-methoxy-THC-1-amine as a case study. While specific data for this molecule is not publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on the essential assays and methodologies required to elucidate its pharmacological profile. We will delve into the core principles, experimental protocols, and data interpretation necessary to determine receptor binding affinity, functional activity, metabolic stability, and potential for off-target effects.

Section 1: Cannabinoid Receptor Binding Affinity

A fundamental first step in characterizing any novel cannabinoid is to determine its binding affinity for the CB1 and CB2 receptors. This is typically quantified by the inhibition constant (Kᵢ), with lower values indicating a higher affinity.[9] Radioligand binding assays are a robust and sensitive method for determining Kᵢ values.[10]

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., 6-methoxy-THC-1-amine) to displace a radiolabeled ligand (e.g., [³H]CP55,940 or [³H]WIN-55,212-2) from the CB1 and CB2 receptors.[9][11] The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀. This value can then be converted to the Kᵢ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental Protocol: Radioligand Displacement Assay

Objective: To determine the Kᵢ of 6-methoxy-THC-1-amine at human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or AtT-20 cells).[9]

  • Radioligand: [³H]CP55,940 or [³H]WIN-55,212-2.[11]

  • Test compound: 6-methoxy-THC-1-amine.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., CP55,940 or WIN-55,212-2).[12]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • GF/C glass fiber filters.[12]

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 6-methoxy-THC-1-amine. Prepare assay buffer and radioligand solution at the desired concentration (typically at or near its Kₑ value).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[12]

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of 6-methoxy-THC-1-amine.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.[12]

  • Termination: Rapidly filter the contents of each well through GF/C filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 6-methoxy-THC-1-amine.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Binding Affinity of 6-methoxy-THC-1-amine
CompoundReceptorRadioligandKᵢ (nM)
6-methoxy-THC-1-amineHuman CB1[³H]CP55,940To be determined
6-methoxy-THC-1-amineHuman CB2[³H]CP55,940To be determined
Control: CP55,940Human CB1[³H]CP55,940~2.6[9]
Control: CP55,940Human CB2[³H]CP55,940~3.7[9]
Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Buffers) setup_plate Set up 96-well plate (Total, Non-specific, Test Compound) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes prep_membranes->setup_plate incubation Incubate at 37°C setup_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for Radioligand Displacement Assay.

Section 2: Functional Activity at Cannabinoid Receptors

While binding affinity indicates how well a compound interacts with a receptor, functional assays are crucial to determine the biological response it elicits (e.g., agonist, antagonist, or inverse agonist). Cannabinoid receptors are coupled to inhibitory G-proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][10]

Principle of the cAMP Functional Assay

This assay measures the ability of a test compound to modulate cAMP production in cells expressing the target receptor. For an agonist, this will involve inhibiting forskolin-stimulated cAMP production. The potency of the compound is determined by its EC₅₀ (the concentration that produces 50% of the maximal response).

Experimental Protocol: cAMP Functional Assay

Objective: To determine the EC₅₀ and intrinsic activity of 6-methoxy-THC-1-amine at human CB1 and CB2 receptors.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells).[5]

  • Test compound: 6-methoxy-THC-1-amine.

  • Control agonist (e.g., CP55,940).[6]

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, ELISA, or enzyme immunoassay).[6][13]

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells expressing the receptor of interest to the appropriate confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Pre-incubate the cells with varying concentrations of 6-methoxy-THC-1-amine or the control agonist.

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[13]

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP against the log concentration of 6-methoxy-THC-1-amine.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ (maximal effect).

    • The intrinsic activity can be expressed as a percentage of the maximal effect of a full agonist.

Data Presentation: Functional Potency of 6-methoxy-THC-1-amine
CompoundReceptorAssay TypeParameterValue
6-methoxy-THC-1-amineHuman CB1cAMP AssayEC₅₀ (nM)To be determined
6-methoxy-THC-1-amineHuman CB1cAMP AssayEₘₐₓ (%)To be determined
6-methoxy-THC-1-amineHuman CB2cAMP AssayEC₅₀ (nM)To be determined
6-methoxy-THC-1-amineHuman CB2cAMP AssayEₘₐₓ (%)To be determined
Control: TetrahydromagnololHuman CB2cAMP AssayEC₅₀170 µM[10]
Visualizing the Signaling Pathway

G Agonist 6-methoxy-THC-1-amine (Agonist) CB1R CB1/CB2 Receptor Agonist->CB1R Gi_alpha Gαi CB1R->Gi_alpha activates AC Adenylyl Cyclase Gi_alpha->AC inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP catalyzes ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: Cannabinoid Receptor Signaling Pathway.

Section 3: In Vitro Metabolic Stability

Understanding the metabolic stability of a new compound is critical for predicting its pharmacokinetic properties, such as its half-life and clearance in the body.[14][15] Liver microsomes, which contain a rich complement of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a widely used in vitro model for these studies.[14][16]

Principle of the Microsomal Stability Assay

This assay measures the rate at which a test compound is metabolized by liver microsomes. The disappearance of the parent compound over time is monitored, and from this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of 6-methoxy-THC-1-amine in human liver microsomes.

Materials:

  • Pooled human liver microsomes.

  • Test compound: 6-methoxy-THC-1-amine.

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Control compounds (high and low clearance).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare solutions of the test compound, control compounds, and liver microsomes in a suitable buffer.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of 6-methoxy-THC-1-amine at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance: Clᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL) .

Data Presentation: Metabolic Stability of 6-methoxy-THC-1-amine
CompoundSpeciesin vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
6-methoxy-THC-1-amineHumanTo be determinedTo be determined
High Clearance ControlHuman< 10> 70
Low Clearance ControlHuman> 60< 12

Section 4: Off-Target Screening

To assess the selectivity of a novel compound and identify potential for adverse effects, it is important to screen it against a panel of other receptors, ion channels, and enzymes.[1] This is particularly relevant for synthetic cannabinoids, which can sometimes exhibit unexpected off-target activities.[1] A broad screening panel can provide valuable insights into the compound's safety profile early in the drug discovery process.

Conclusion

The in vitro characterization of a novel synthetic cannabinoid like 6-methoxy-THC-1-amine is a multi-faceted process that requires a systematic and rigorous experimental approach. By determining its binding affinity and functional activity at the CB1 and CB2 receptors, assessing its metabolic stability, and screening for potential off-target interactions, researchers can build a comprehensive pharmacological profile. This information is indispensable for guiding further drug development efforts, understanding potential therapeutic applications, and identifying any safety concerns. The methodologies outlined in this guide provide a robust framework for the initial evaluation of this and other novel cannabinoid compounds.

References

  • Comparative in Vitro Metabolism of the Cannabinoids. (n.d.). PubMed.
  • Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors. (n.d.). Benchchem.
  • CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • Metabolism of (+)-trans-delta 8-tetrahydrocannabinol in the mouse in vitro and in vivo. (1987). Drug Metabolism and Disposition.
  • In Vitro Binding Affinity of Cannabinoid Ligands at CB1 and CB2 Receptors: A Technical Guide. (n.d.). Benchchem.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Nature.
  • Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. (n.d.). Marshall University.
  • Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective. (n.d.). Frontiers.
  • In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice. (1993). Biological & Pharmaceutical Bulletin.
  • Radioligand binding assays to CB1R and CB2R. (A–D) Saturation curves of either [³H]. (n.d.). ResearchGate.
  • (PDF) Assay of CB1 Receptor Binding. (n.d.). ResearchGate.
  • In vitro metabolism studies of selected synthetic cannabinoids. (n.d.). WADA.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray.
  • Effects of Spice, K2 and Synthetic Marijuana Abuse. (2024). American Addiction Centers.
  • Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. (2015). PMC.
  • CB1 & CB2 Receptor Pharmacology. (n.d.). PMC.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. (n.d.). PMC.

Sources

Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets of 6-Methoxy-Carbazol-1-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desks of: Senior Application Scientists, Discovery Biology

Executive Summary

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 6-methoxy-carbazol-1-amine. While direct research on this compound is nascent, its structure strongly suggests a shared pharmacological potential with its better-studied relatives.

This document serves as a technical and strategic framework for researchers. It is not a historical record of established targets, but a forward-looking guide on how to discover and validate them. We will extrapolate from the known pharmacology of the carbazole class to build a rational library of high-probability candidate targets. More importantly, we provide a detailed, multi-phase experimental workflow, grounded in established methodologies like Affinity Selection-Mass Spectrometry (AS-MS) and the Cellular Thermal Shift Assay (CETSA), to empower research teams to systematically uncover the mechanism of action of 6-methoxy-carbazol-1-amine and similar novel chemical entities.

The Carbazole Scaffold: A Foundation for Bioactivity

The 9H-carbazole is a tricyclic aromatic heterocycle that has been a cornerstone of medicinal chemistry for decades.[4] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological macromolecules.[1] Natural carbazole alkaloids are predominantly found in the Rutaceae family of plants and have demonstrated a remarkable diversity of pharmacological properties.[1][5]

The structure of 6-methoxy-carbazol-1-amine combines this core scaffold with two key functional groups:

  • A Methoxy Group (-OCH₃) at position 6: This group can influence solubility, metabolic stability, and can act as a hydrogen bond acceptor, potentially altering the compound's binding affinity and selectivity for specific targets.

  • An Amine Group (-NH₂) at position 1: This primary amine is a key functional handle. It can act as a hydrogen bond donor or a base, and it provides a crucial site for chemical modification, for example, to create a probe for target identification experiments.

Given this structure, we can logically infer that 6-methoxy-carbazol-1-amine likely engages targets similar to other documented carbazole derivatives.

High-Probability Therapeutic Target Classes for Carbazole Derivatives

Based on extensive literature on the carbazole class, we can prioritize several target families for initial investigation.[1][5][6]

Protein Kinases (PKs)

Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6] The planar carbazole structure is well-suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor. Numerous carbazole derivatives have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[6]

DNA and Associated Enzymes (Topoisomerases)

The planarity of the carbazole ring system allows it to intercalate between the base pairs of DNA.[1] This physical blockage can disrupt DNA replication and transcription, leading to cytotoxicity, a mechanism leveraged in cancer chemotherapy. Furthermore, this interaction can interfere with enzymes that manage DNA topology, such as topoisomerases. By stabilizing the topoisomerase-DNA cleavage complex, carbazole compounds can induce permanent double-strand breaks, triggering apoptosis.[1]

Signal Transducer and Activator of Transcription (STAT) Proteins

The JAK/STAT signaling pathway is crucial for cellular proliferation, differentiation, and immune responses. Constitutive activation of STAT proteins, particularly STAT3, is a key oncogenic driver in many human cancers.[5] Several carbazole derivatives have been shown to target the JAK/STAT pathway, making STAT3 a high-priority potential target for 6-methoxy-carbazol-1-amine.[5][7] Modulating this pathway could offer therapeutic benefits in oncology and inflammatory diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds Promoter Compound 6-methoxy-carbazol-1-amine (Hypothesized Target) Compound->JAK Inhibits? Compound->STAT3_active Inhibits? Gene Gene Transcription (Proliferation, Survival) DNA->Gene Cytokine Cytokine Cytokine->CytokineReceptor

Figure 1: Hypothesized intervention points of 6-methoxy-carbazol-1-amine in the JAK/STAT3 signaling pathway.

Neuro-Relevant Targets

In the context of neurodegenerative diseases, carbazole alkaloids have been shown to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1).[2] Inhibition of AChE increases acetylcholine levels, a strategy used in Alzheimer's treatment, while BACE-1 inhibition reduces the production of amyloid-β peptides.[2] The neuroprotective potential of the P7C3 class of aminopropyl carbazoles further highlights the promise of this scaffold for neurological disorders.[8]

A Phased Experimental Framework for Target Deconvolution

To move from hypothesis to validated target, a systematic, multi-phase approach is required. This framework is designed to first identify potential binding partners without bias, then confirm engagement in a biologically relevant setting, and finally, validate the functional consequences of that engagement.

Phase 1: Unbiased Target Identification via Affinity Selection-Mass Spectrometry (AS-MS)

Causality: The core principle of AS-MS is to use the drug molecule as "bait" to "fish" for its specific protein targets from a complex biological sample, such as a cell lysate.[9] By immobilizing the compound on a solid support (e.g., beads), we can isolate only the proteins that physically bind to it, which are then identified using high-resolution mass spectrometry.[10][11] This is a powerful discovery tool because it does not rely on prior assumptions about the target.

G start Start: 6-methoxy-carbazol-1-amine step1 Step 1: Synthesize Probe Attach linker & biotin tag to amine group start->step1 step2 Step 2: Immobilize Probe Bind biotinylated probe to streptavidin-coated beads step1->step2 step3 Step 3: Incubate Mix beads with cell lysate. Target proteins bind to the probe. step2->step3 step4 Step 4: Wash Remove non-specifically bound proteins step3->step4 step5 Step 5: Elute Release bound proteins from the probe step4->step5 step6 Step 6: Analyze Identify proteins via LC-MS/MS step5->step6 end Output: List of Potential Target Proteins step6->end

Figure 2: Workflow for Affinity Selection-Mass Spectrometry (AS-MS).

Protocol: On-Bead Affinity Pulldown

  • Probe Synthesis:

    • Rationale: To immobilize the compound, a linker must be attached at a position that does not disrupt its biological activity. The primary amine at position 1 is the ideal attachment point.

    • React 6-methoxy-carbazol-1-amine with an NHS-ester-PEG-biotin linker. The PEG spacer reduces steric hindrance. Purify the resulting biotinylated probe via HPLC.

  • Affinity Matrix Preparation:

    • Incubate streptavidin-coated magnetic beads with an excess of the biotinylated probe for 1 hour at room temperature to allow for high-affinity binding.

    • Wash the beads extensively with lysis buffer to remove any unbound probe.

  • Protein Binding:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to carbazole cytotoxicity).

    • Incubate the lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Self-Validation Control: In parallel, incubate lysate with beads conjugated to biotin only (no compound) to identify non-specific bead-binding proteins. Also, run a competitive elution control by co-incubating with a large excess of the free, non-biotinylated 6-methoxy-carbazol-1-amine; true targets should show reduced binding to the beads in this condition.

  • Washing and Elution:

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads 3-5 times with cold lysis buffer containing a mild detergent to remove proteins that bind non-specifically.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Perform an in-gel trypsin digest of the protein bands.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database. Candidate targets are those significantly enriched in the compound pulldown compared to the controls.

Phase 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Identifying a binding partner is not enough; we must confirm that the compound engages this target within the complex milieu of a living cell. CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[12] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13] By heating cells to various temperatures, we can measure how much of the target protein remains soluble. A positive "thermal shift" (the protein remains soluble at higher temperatures) in the presence of the compound is strong evidence of direct target engagement.[14][15]

Protocol: Western Blot-Based CETSA

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of 6-methoxy-carbazol-1-amine for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles to maintain protein integrity without detergents.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured, aggregated proteins) by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (identified in Phase 1) remaining in the soluble fraction at each temperature point using Western Blotting.

    • Plot the relative amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G cluster_0 Principle of CETSA A Target Protein (Unbound) Heat1 Heat Challenge B Target Protein + Ligand (Bound & Stabilized) Heat2 Heat Challenge C Protein Denatures & Aggregates D Protein Remains Soluble at Higher Temperature

Sources

An In-depth Technical Guide to the Structural Elucidation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. The tetrahydrocarbazole scaffold is a core motif in numerous biologically active compounds, making a thorough understanding of its structural characteristics paramount for researchers, scientists, and drug development professionals. This document synthesizes theoretical principles with practical, field-proven insights into the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and promoting self-validating protocols, this guide serves as an authoritative resource for the unambiguous characterization of this and related molecular entities.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole ring system is a privileged scaffold in medicinal chemistry, forming the core of various natural alkaloids and synthetic compounds with a wide array of pharmacological activities. The introduction of a methoxy group at the 6-position and an amine at the 1-position, as in the title compound, offers specific electronic and steric properties that can be pivotal for molecular interactions with biological targets. Accurate and unambiguous structural determination is the foundational step in any drug discovery and development cascade, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of a potential therapeutic agent.

This guide will walk through the logical workflow of elucidating the structure of this compound, focusing on the interpretation of spectroscopic data to confirm its connectivity, stereochemistry, and overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular puzzle.

Theoretical Underpinnings
  • ¹H NMR Spectroscopy: The chemical shift (δ) of a proton is influenced by the electron density of its local environment. Electronegative atoms and aromatic rings will deshield nearby protons, shifting their signals downfield (to higher ppm values). The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shift of a carbon atom depends on its hybridization and the electronegativity of attached groups. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
NH (Indole)~10.5Singlet (broad)1HThe indole NH proton is typically deshielded and appears as a broad singlet.
Aromatic H (C5)~7.0-7.2Doublet1HOrtho-coupling to the C7-H.
Aromatic H (C7)~6.7-6.9Doublet of doublets1HOrtho-coupling to C5-H and meta-coupling to the methoxy group.
Aromatic H (C8)~6.6-6.8Doublet1HMeta-coupling to the C5-H.
CH (C1)~4.0-4.2Multiplet1HDeshielded by the adjacent amine group.
OCH₃~3.8Singlet3HCharacteristic chemical shift for a methoxy group on an aromatic ring.
CH₂ (C4)~2.7-2.9Multiplet2HAllylic to the indole ring.
CH₂ (C2)~1.8-2.2Multiplet2HAliphatic protons in the cyclohexene ring.
CH₂ (C3)~1.8-2.2Multiplet2HAliphatic protons in the cyclohexene ring.
NH₂~1.5-2.5Singlet (broad)2HChemical shift can vary depending on solvent and concentration; often exchanges with D₂O.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the known effects of substituents on aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=C (Aromatic)150-155C6, attached to the electron-donating methoxy group.
C=C (Aromatic)130-140Quaternary aromatic carbons.
C=C (Aromatic)100-120Aromatic CH carbons.
C-O (OCH₃)55-60Methoxy carbon.
C-N (C1)50-55Carbon bearing the amine group.
C (C4a)125-130Quaternary carbon at the ring junction.
C (C9a)105-115Quaternary carbon at the ring junction.
CH₂ (C4)25-30Aliphatic carbon.
CH₂ (C2)20-25Aliphatic carbon.
CH₂ (C3)20-25Aliphatic carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the presence of exchangeable protons (NH and NH₂), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms.

    • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Theoretical Underpinnings
  • Molecular Ion (M⁺): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the intact molecule with one electron removed. For compounds containing nitrogen, the "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Fragmentation: The molecular ion can break apart into smaller, charged fragments. The pattern of fragmentation is often characteristic of the compound's structure.

Predicted Mass Spectrometry Data

Based on the molecular formula C₁₃H₁₆N₂O, the expected exact mass and fragmentation patterns can be predicted. PubChemLite provides predicted collision cross-section data for various adducts[3].

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺217.13355
[M+Na]⁺239.11549
[M]⁺216.12572

Key Fragmentation Pathways:

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For the title compound, this would involve the fragmentation of the cyclohexene ring.

  • Loss of Small Molecules: Expect to see fragments corresponding to the loss of small, stable neutral molecules such as NH₃, H₂O, and CH₃.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to yield a prominent molecular ion peak.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Theoretical Underpinnings

Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups such as N-H, C-H, C=C, and C-O.

Predicted IR Absorption Bands

The expected IR absorption bands for this compound are summarized below, with comparisons to related structures.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
3400-3200Medium-Strong, BroadN-H stretching (indole and primary amine)[1]
3050-3000MediumAromatic C-H stretching
2950-2850StrongAliphatic C-H stretching[1]
1620-1580MediumN-H bending (primary amine)
1600, 1480Medium-StrongAromatic C=C stretching
1240-1220StrongAryl-O-CH₃ stretching (asymmetric)
1040-1020MediumAryl-O-CH₃ stretching (symmetric)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are compared to correlation tables to identify the functional groups.

Integrated Approach to Structural Elucidation

The definitive structural elucidation of this compound relies on the synergistic interpretation of data from all analytical techniques.

Logical Workflow

The following diagram illustrates the logical workflow for the structural elucidation process.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping MS_Analysis Mass Spectrometry (Molecular Formula & Weight) 1H_NMR 1H NMR (Proton Environment & Connectivity) MS_Analysis->1H_NMR Provides Molecular Formula IR_Analysis Infrared Spectroscopy (Functional Groups) IR_Analysis->1H_NMR Confirms Functional Groups 13C_NMR 13C NMR & DEPT (Carbon Skeleton) 1H_NMR->13C_NMR Guides Carbon Assignments 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Unambiguous Assignments) 13C_NMR->2D_NMR Identifies all Carbons Final_Structure Final Elucidated Structure 2D_NMR->Final_Structure Definitive Connectivity

Caption: Workflow for Spectroscopic Structural Elucidation.

Causality in Experimental Choices
  • Start with MS and IR: These techniques provide a rapid assessment of the molecular formula and the key functional groups present, which helps in constraining the possible structures.

  • Proceed to 1D NMR: ¹H and ¹³C NMR provide the foundational map of the proton and carbon skeletons.

  • Employ 2D NMR for Confirmation: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are essential to definitively establish the connectivity and finalize the structure. The use of HMBC is particularly critical for connecting molecular fragments across quaternary carbons.

This systematic and multi-faceted approach ensures a high degree of confidence in the final structural assignment, which is a cornerstone of scientific integrity in chemical research.

Conclusion

The structural elucidation of this compound is a process that requires the careful application and interpretation of a suite of modern analytical techniques. By integrating data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure. The protocols and predicted data presented in this guide provide a robust framework for scientists and professionals in the field of drug development to confidently characterize this and other novel chemical entities.

References

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o763. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Patil, S. A., Patil, R., Patil, S. A., & Bugarin, A. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 80(4), 634-643. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine from its corresponding ketone, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. The carbazole framework is a significant scaffold in medicinal chemistry, serving as a building block for various biologically active molecules with potential therapeutic applications.[1][2][3] This protocol details a robust and efficient one-pot reductive amination procedure, a cornerstone transformation in modern organic synthesis for preparing amines from carbonyl compounds.[4][5] We will delve into the mechanistic rationale, provide a detailed step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization.

Introduction: The Significance of Carbazolamines

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including potential use as acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[6] The introduction of an amine functionality at the C1 position, as in the target molecule this compound, provides a critical handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

The conversion of a ketone to a primary amine is a fundamental transformation. While methods like direct alkylation of ammonia exist, they are often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines.[7] Reductive amination, however, offers a highly controlled and efficient alternative. This one-pot reaction proceeds through an in situ generated imine intermediate, which is then selectively reduced to the desired amine.[8][9]

Mechanistic Rationale: The Borch Reaction

The chosen methodology is a classic example of the Borch reaction, which employs a mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN), in a slightly acidic medium.[8] The reaction proceeds via two key stages within a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an ammonia source (in this case, generated from ammonium acetate) on the carbonyl carbon of the ketone. This is followed by dehydration under mildly acidic conditions (typically pH 4-5) to form a transient imine intermediate.[7][10] The acidic environment protonates the imine, generating a highly electrophilic iminium ion, which is the key species for reduction.

  • Selective Hydride Reduction: The genius of the Borch reaction lies in the choice of the reducing agent. Sodium cyanoborohydride is a less potent hydride donor than reagents like sodium borohydride (NaBH₄).[7][10] The electron-withdrawing cyano group attenuates the reactivity of the borohydride, making it incapable of reducing the starting ketone but highly effective at reducing the more reactive protonated imine (iminium ion).[8][10] This selectivity is crucial as it allows the imine formation and reduction to occur concurrently without significant formation of the corresponding alcohol byproduct.[10][11]

G cluster_1 Stage 1: Imine/Iminium Formation cluster_2 Stage 2: Selective Reduction Ketone 6-Methoxy-THC-1-one (Ketone) Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O (pH 4-5) Product 6-Methoxy-THC-1-amine (Primary Amine) Ammonia Ammonia (from NH₄OAc) Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Product Reducer NaBH₃CN Reducer->Product Hydride Transfer caption Overall Reaction Mechanism

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/Conc.AmountMoles (mmol)Eq.
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one3449-49-8215.25-1.00 g4.651.0
Ammonium Acetate (NH₄OAc)631-61-877.08-3.58 g46.510.0
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.84-0.44 g6.971.5
Methanol (MeOH), Anhydrous67-56-132.04-50 mL--
Dichloromethane (DCM)75-09-284.93-As needed--
Saturated aq. NaHCO₃ solution---As needed--
1M Hydrochloric Acid (HCl)7647-01-0-1 MAs needed--
2M Sodium Hydroxide (NaOH)1310-73-2-2 MAs needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed--
Silica Gel (230-400 mesh)7631-86-9--As needed--

Safety Precaution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas. [11]

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.00 g, 4.65 mmol) and ammonium acetate (3.58 g, 46.5 mmol).

  • Dissolution: Add anhydrous methanol (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (0.44 g, 6.97 mmol) to the stirring solution. Note: A slight effervescence may be observed. Ensure the flask is vented to an inert gas line or a drying tube.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Dichloromethane:Methanol with 0.5% triethylamine. The product amine should have a lower Rf value than the starting ketone.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Expert Tip: To ensure removal of any unreacted ketone, an acid wash can be performed. Extract the combined organic layers with 1M HCl (2 x 20 mL). The amine product will move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Basify the acidic aqueous layer to pH >10 with 2M NaOH and then re-extract the product into fresh DCM (3 x 30 mL).

  • Drying and Concentration: Dry the final combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel. It is advisable to pre-treat the silica with triethylamine to prevent product tailing. Elute with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.

Troubleshooting and Field-Proven Insights

IssueProbable CauseRecommended Solution
Low Conversion Insufficient reaction time or suboptimal pH for imine formation.Extend the reaction time and monitor by TLC. If necessary, add a small amount of glacial acetic acid (0.1 eq) to ensure the pH is mildly acidic.
Significant Alcohol Byproduct Reducing agent is too reactive or pH is too low, leading to ketone reduction.Ensure you are using NaBH₃CN, not NaBH₄. Avoid strongly acidic conditions. A safer, albeit more expensive, alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which does not require strict pH control.[5][12]
Product Tailing on TLC/Column The basic amine is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the eluent system for both TLC and column chromatography to mask the acidic sites on the silica.
Formation of Secondary Amine The product primary amine reacts with remaining ketone to form a secondary amine.Use a large excess of the ammonia source (10-20 equivalents of ammonium acetate) to favor the formation of the primary amine.[12][13]

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. The one-pot reductive amination using sodium cyanoborohydride is a highly efficient method that minimizes side reactions and simplifies the work-up procedure. This protocol is designed to be accessible to researchers in organic synthesis and drug development, providing a clear pathway to a valuable chemical intermediate.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). YouTube. [Link]

  • Reductive Amination - Chemistry Steps. Chemistry Steps. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Khegay, A., & Hall, D. G. (2015). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry, 80(14), 7181–7188. [Link]

  • Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2444. [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. MySkinRecipes. [Link]

  • An efficient synthesis of (±) 4-hydroxy-9-methoxy-5,11-dimethyl-6H-1,2,3,4-tetrahydro-benzo[b]carbazole. (2015, August 6). ResearchGate. [Link]

  • Synthesis of primary amines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Wang, W., Li, H., Wang, M., & Wang, J. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 13910–13920. [Link]

  • Synthesis of Amines – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. Chemistry Steps. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Methoxy-1-aminotetrahydrocarbazole Scaffold

The carbazole alkaloid framework is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a valuable synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. The introduction of an amino group at the C-1 position via reductive amination unlocks a critical gateway for further molecular diversification, leading to compounds with potential applications as selective acetylcholinesterase inhibitors for the management of Alzheimer's disease, among other therapeutic targets.[1][3] This application note provides a comprehensive, field-proven protocol for the efficient synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, delving into the mechanistic rationale behind the chosen methodology and offering practical insights for successful execution.

Reaction Principle: The Borch Reductive Amination

The conversion of a ketone to a primary amine in a one-pot reaction is elegantly achieved through the Borch reductive amination. This powerful transformation hinges on the in situ formation of an imine or iminium ion, which is subsequently reduced by a selective hydride agent. The choice of sodium cyanoborohydride (NaBH₃CN) as the reductant is strategic; its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows for the selective reduction of the protonated imine (iminium ion) in the presence of the starting ketone.[4][5] This chemoselectivity is paramount for achieving high yields and minimizing the formation of the corresponding alcohol byproduct.[5]

The reaction proceeds under mildly acidic conditions, which are crucial for facilitating the initial condensation of the ketone with an ammonia source (in this case, ammonium acetate) to form the imine intermediate. The acidic environment also promotes the protonation of the imine to the more electrophilic iminium ion, which is readily attacked by the hydride from sodium cyanoborohydride.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one3449-49-8215.251.01.0
Ammonium Acetate (NH₄OAc)631-61-877.0810.010.0
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.841.51.5
Methanol (MeOH), anhydrous67-56-132.04--
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated Sodium Bicarbonate (NaHCO₃) solution----
Brine (saturated NaCl solution)----
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--
Equipment
  • Round-bottom flask (50 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 mmol, 215 mg) and ammonium acetate (10.0 mmol, 771 mg).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask.

  • Imine Formation: Stir the suspension at room temperature under an inert atmosphere for 1 hour. This initial period allows for the formation of the imine intermediate.

  • Addition of Reducing Agent: To the stirred suspension, add sodium cyanoborohydride (1.5 mmol, 94 mg) portion-wise over 5 minutes. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6][7][8][9][10]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5). The disappearance of the starting ketone and the appearance of a new, more polar spot corresponding to the amine product will indicate reaction completion. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (30 mL) to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of dichloromethane and methanol to afford the pure this compound.

Characterization of the Product

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. Expected analytical data, based on similar structures, are provided below.[1]

TechniqueExpected Observations
¹H NMR (CDCl₃)δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5-3.0 (m, 1H, CH-NH₂), ~2.8-2.5 (m, 2H, CH₂), ~2.0-1.5 (m, 4H, CH₂), ~1.5 (br s, 2H, NH₂).
¹³C NMR (CDCl₃)δ (ppm): ~155 (C-O), ~135-110 (Ar-C), ~55 (OCH₃), ~50 (CH-NH₂), ~30-20 (CH₂).
Mass Spec (ESI) Expected [M+H]⁺: 217.13
IR (KBr) ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1600 (C=C stretch), ~1240 (C-O stretch).

Safety Precautions

  • Sodium Cyanoborohydride: This reagent is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[6][7][8][9][10] It is also a flammable solid and reacts with water to release flammable gases.[6][7][8] Contact with acids liberates highly toxic hydrogen cyanide gas.[5][7] Always handle sodium cyanoborohydride in a certified chemical fume hood using appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.[11]

  • Ammonium Acetate: While less hazardous, it can cause irritation upon contact with eyes and skin.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Quench any residual sodium cyanoborohydride in the reaction mixture by the addition of an excess of bleach (sodium hypochlorite solution) in the fume hood before disposal.[11] Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

Reductive Amination Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine Ketone and Ammonium Acetate start->reagents solvent Add Anhydrous Methanol reagents->solvent imine_formation Imine Formation (1 hr, RT) solvent->imine_formation reduction Add NaBH3CN (Portion-wise) imine_formation->reduction stir Stir at RT (12-24 hrs) reduction->stir quench Quench with Water stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate Crude Product dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: One-pot reductive amination workflow.

Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_imine cluster_reduction Ketone 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 (from NH4OAc) Iminium Iminium Ion Imine->Iminium + H+ Amine 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Iminium->Amine + 'H-' (from NaBH3CN) Hydride NaBH3CN

Caption: Simplified mechanism of reductive amination.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound via a one-pot reductive amination. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and efficiently access this valuable building block for the development of novel, biologically active compounds. The versatility of the carbazole scaffold ensures that this synthetic route will continue to be of high interest to the drug discovery and development community.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, May 21). Sodium cyanoborohydride - Safety Data Sheet. Retrieved from [Link]

  • Acro Organics. (n.d.). 111620 - Sodium cyanoborohydride - Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Fauerbach, J. A. (2015, January 29). How can I handle and dispose sodium cyanoborohydride? ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bisht, A. S., & Kumar, A. (2011). A simple route to 3-amino-1,4-dimethyl-6-hydroxy-(or methoxy-)carbazoles. Indian Journal of Chemistry - Section B, 50(5), 699-703.
  • Patel, R. J., & Shaikh, M. S. (2015). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 77(5), 567–575.
  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763.
  • European Journal of Medicinal Chemistry. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. MOST Wiedzy. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
  • Tarasova, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12234-12321.
  • Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763.
  • MySkinRecipes. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • Robinson, B. (1968). Synthesis of 3-amino-1,2,3,4-tetrahydro-6-hydroxycarbazole, an analogue of 5-hydroxytryptamine. Journal of the Chemical Society C: Organic, 1637-1639.
  • D'hooghe, M., et al. (2023). Diastereoselective Synthesis of (–)
  • Ramachandran, P. V., & Gagare, P. D. (2017). Additive- and Catalyst-free Deoxygenative Reduction of Amides and Imides to Amines with Ammonia Borane. Organic Letters, 19(15), 4038–4041.
  • Guo, W., et al. (2017). Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia.
  • Neves, M. G. P. M. S., et al. (2001).

Sources

Application Notes and Protocols for the Derivatization of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrocarbazole Scaffold

The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold is a privileged structure in medicinal chemistry. Its rigid, tricyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The tetrahydrocarbazole core is found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3] The methoxy group at the 6-position and the primary amine at the 1-position offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It outlines key synthetic strategies, provides step-by-step protocols for common derivatization reactions, and discusses the rationale behind these modifications in the context of drug discovery.

Core Synthetic Strategies and Rationale

The primary amine of this compound is a key site for derivatization. Common strategies include N-acylation, N-alkylation (reductive amination), and sulfonylation. These modifications allow for the introduction of a wide variety of functional groups, enabling the modulation of properties such as:

  • Lipophilicity: The overall lipophilicity of a molecule can be fine-tuned by the addition of alkyl or aryl groups, which can impact cell permeability and oral bioavailability.

  • Hydrogen Bonding Capacity: The introduction of amides, sulfonamides, and other functional groups can alter the hydrogen bonding potential of the molecule, influencing its interaction with target proteins.

  • Steric Bulk: The size and shape of the introduced substituents can be varied to probe the steric requirements of the binding pocket of a biological target.

  • Metabolic Stability: Derivatization can be used to block sites of metabolism, thereby increasing the half-life of the compound.

The following sections detail the protocols for these key derivatization reactions.

Experimental Protocols

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation for converting the primary amine into an amide. This reaction is often used to introduce a variety of substituents via the corresponding carboxylic acid. The mixed anhydride method is a reliable and efficient procedure for this transformation.[4]

Reaction Scheme:

N-Acylation start 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine reagents R-COOH, Isobutyl chloroformate, Triethylamine, DCM start->reagents product N-(6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-yl)amide reagents->product

Caption: General workflow for N-acylation.

Materials:

  • This compound

  • Carboxylic acid (R-COOH) of choice (1.1 equivalents)

  • Isobutyl chloroformate (1.1 equivalents)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Mixed Anhydride Formation: Add isobutyl chloroformate (1.1 mmol) dropwise to the reaction mixture over 5-10 minutes. Stir the resulting mixture for an additional 20-30 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture containing the mixed anhydride, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Rationale for Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to minimize side reactions and prevent racemization if chiral carboxylic acids are used.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as the mixed anhydride intermediate is sensitive to moisture.

  • Aqueous Work-up: The series of washes with acidic and basic solutions removes unreacted starting materials and byproducts.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[5][6][7] This one-pot reaction involves the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation as they are selective for the imine over the carbonyl starting material.[6]

Reaction Scheme:

Reductive_Amination start 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine reagents Aldehyde or Ketone, NaBH₃CN or NaBH(OAc)₃, Acetic Acid, Methanol start->reagents product N-Alkyl-6-methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine reagents->product

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice (1.2 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Glacial acetic acid (to adjust pH to ~5-6)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in methanol (20 mL), add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Rationale for Experimental Choices:

  • Acidic pH: Mildly acidic conditions promote the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6]

  • Selective Reducing Agent: NaBH₃CN and NaBH(OAc)₃ are less reactive than sodium borohydride (NaBH₄) and will selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[6]

  • One-Pot Procedure: This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

Protocol 3: N-Sulfonylation

The synthesis of sulfonamides is another important derivatization strategy. Sulfonamide-containing carbazole derivatives have shown promise as anticancer agents.[8][9][10] This reaction typically involves the treatment of the primary amine with a sulfonyl chloride in the presence of a base.

Reaction Scheme:

N-Sulfonylation start 6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine reagents R-SO₂Cl, Pyridine or Triethylamine, DCM start->reagents product N-(6-Methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-yl)sulfonamide reagents->product

Caption: General workflow for N-sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride (R-SO₂Cl) of choice (1.1 equivalents)

  • Pyridine or Triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (2.0 mmol) to the solution.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 mmol) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL) to remove the excess base.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide derivative.

Rationale for Experimental Choices:

  • Base: A base is required to neutralize the HCl that is generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Aqueous Work-up: The acidic wash is essential to remove the amine base, which can be difficult to separate from the product by chromatography alone.

Data Presentation: Exemplary Derivatizations and Yields

The following table summarizes typical yields for the derivatization of this compound using the protocols described above.

Derivative Reagents Protocol Typical Yield (%)
N-AcetylAcetic anhydride, TEA, DCMN-Acylation85-95
N-BenzoylBenzoyl chloride, Pyridine, DCMN-Acylation80-90
N-BenzylBenzaldehyde, NaBH(OAc)₃, DCEReductive Amination70-85
N-IsopropylAcetone, NaBH₃CN, MethanolReductive Amination65-80
N-BenzenesulfonylBenzenesulfonyl chloride, Pyridine, DCMN-Sulfonylation75-90

Conclusion and Future Directions

The derivatization of this compound provides a versatile platform for the generation of novel chemical entities with potential therapeutic applications. The protocols outlined in this document offer robust and reproducible methods for the synthesis of a diverse library of analogs. Further exploration of different acylating agents, carbonyl compounds, and sulfonyl chlorides will undoubtedly lead to the discovery of new compounds with improved biological activity and drug-like properties. The integration of computational modeling and high-throughput screening with these synthetic efforts will further accelerate the drug discovery process based on this privileged scaffold.

References

Sources

Application Notes and Protocols for the Biological Evaluation of 6-methoxy-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Scaffold as a Privileged Structure in Drug Discovery

Carbazole and its derivatives represent a significant class of tricyclic heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1][2] Found in natural products and serving as a cornerstone for synthetic medicinal chemistry, the carbazole nucleus is considered a "privileged scaffold."[2] Its rigid, planar, and electron-rich aromatic system allows for effective interaction with a multitude of biological targets. Consequently, carbazole derivatives have been extensively investigated and developed as antitumor, antibacterial, neuroprotective, and anti-inflammatory agents.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 6-methoxy-carbazol-1-amine , a specific derivative for which the biological profile is not yet extensively characterized. The protocols herein are designed as a robust screening cascade to elucidate its potential cytotoxic effects, primary mechanism of action, and cellular consequences. We will proceed under the hypothesis that, like many carbazoles, this compound may exhibit anticancer properties through mechanisms such as the inhibition of tubulin polymerization or protein kinase activity. These protocols are designed to be self-validating systems, providing a clear path from initial cytotoxicity screening to more defined mechanistic studies.

Hypothesized Biological Activity Profile

Based on the extensive literature on related carbazole compounds, we can postulate several potential mechanisms of action for 6-methoxy-carbazol-1-amine. This framework allows for a logical progression of experimental assays to confirm or refute these hypotheses. The primary hypothesized activities include cytotoxicity against cancer cell lines, potentially mediated by disruption of microtubule dynamics or inhibition of critical signaling kinases.

Compound 6-methoxy-carbazol-1-amine Target1 Tubulin Monomers Compound->Target1 Binds to Colchicine Site? Target2 Protein Kinases (e.g., CK2, CDKs) Compound->Target2 Binds to ATP Pocket? Process1 Inhibition of Microtubule Polymerization Target1->Process1 Process2 Inhibition of Substrate Phosphorylation Target2->Process2 Effect1 Disruption of Mitotic Spindle Process1->Effect1 Effect2 Signal Transduction Pathway Disruption Process2->Effect2 Outcome1 G2/M Cell Cycle Arrest Effect1->Outcome1 Effect2->Outcome1 Outcome2 Apoptosis Outcome1->Outcome2

Caption: Hypothesized mechanisms of action for 6-methoxy-carbazol-1-amine.

Section 1: Cellular Viability and Cytotoxicity Screening

The initial and most critical step in evaluating a novel compound with therapeutic potential is to determine its effect on cell viability and proliferation.[5] Colorimetric assays that measure metabolic activity are robust, high-throughput, and provide a quantitative measure of a compound's cytotoxic or cytostatic effects.[6][7] We recommend the XTT assay over the traditional MTT assay due to its superior workflow efficiency (no solubilization step), which reduces handling errors and improves reproducibility.[8][9]

Protocol 1: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-methoxy-carbazol-1-amine in a panel of cancer cell lines.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Plating an optimal number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[8] This must be empirically determined for each cell line.

  • Compound Concentration Range: A wide, logarithmic range of concentrations (e.g., 0.01 µM to 100 µM) is used to ensure the capture of a full dose-response curve, from no effect to complete cell death.

  • Incubation Time: A 48- or 72-hour incubation period is standard for assessing the effects of anti-proliferative agents, allowing multiple cell cycles to occur.

  • XTT Reagent: The water-soluble formazan product formed in the XTT assay allows for direct measurement of absorbance without an additional solubilization step, streamlining the process and reducing variability compared to MTT.[9][10]

A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Adherence) A->B C 3. Add Serial Dilutions of 6-methoxy-carbazol-1-amine B->C D 4. Incubate 48-72h (Treatment) C->D E 5. Add Activated XTT Reagent D->E F 6. Incubate 2-4h (Color Development) E->F G 7. Read Absorbance (450 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for the XTT cell viability assay.

Materials:

  • 6-methoxy-carbazol-1-amine (stock solution in DMSO)

  • Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm and 630 nm

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8] Include wells for vehicle control (DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of 6-methoxy-carbazol-1-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. For the vehicle control wells, add medium with the highest concentration of DMSO used in the dilution series.

  • Treatment Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

  • Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well, including controls.[8]

  • Color Development: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the XTT to its colored formazan product.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm.[8] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

Cell Line6-methoxy-carbazol-1-amine IC50 (µM) after 48hPositive Control (e.g., Doxorubicin) IC50 (µM)
HeLa (Cervical Cancer)User-definedUser-defined
A549 (Lung Cancer)User-definedUser-defined
MCF-7 (Breast Cancer)User-definedUser-defined
Normal FibroblastsUser-definedUser-defined

Section 2: Mechanistic Assays

If 6-methoxy-carbazol-1-amine demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on our hypothesis, we will focus on two common targets for carbazole derivatives: tubulin and protein kinases.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin heterodimers into microtubules.[11] The polymerization process can be monitored by an increase in light scattering (turbidity), which is measured as an increase in absorbance at 340 nm.[12][13]

Causality Behind Experimental Choices:

  • High-Purity Tubulin: The use of >99% pure tubulin is essential to ensure that the observed effects are due to direct interaction with tubulin and not a contaminant.[11]

  • GTP and Temperature: Tubulin polymerization is a GTP-dependent process and is highly sensitive to temperature. The reaction is initiated by raising the temperature to 37°C and requires GTP for microtubule elongation.[11]

  • Controls: A positive control (e.g., Paclitaxel, a polymerization promoter) and a negative control (e.g., Nocodazole or Colchicine, polymerization inhibitors) are critical for validating the assay's performance.[13]

A 1. Prepare Reagents (Tubulin, GTP, Buffer, Compound) B 2. Add Compound/Controls to pre-warmed 96-well plate A->B C 3. Add cold Tubulin/GTP mix to wells B->C D 4. Immediately place in 37°C Plate Reader C->D E 5. Measure Absorbance (340 nm) every 60s for 60 min D->E F 6. Analyze Polymerization Curves (Vmax, Lag Time) E->F

Sources

Application Notes and Protocols for the Neuropharmacological Investigation of 6-methoxy-THC-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Cannabinoid Scaffold

The landscape of cannabinoid research is in a perpetual state of expansion, driven by the quest for novel therapeutic agents with refined pharmacological profiles. The emergence of novel psychoactive substances (NPS), many of which are synthetic cannabinoids, underscores the need for robust and systematic evaluation of their neuropharmacological properties.[1][2][3][4][5] This document provides a comprehensive guide to the application of 6-methoxy-THC-1-amine, a putative novel synthetic cannabinoid, in neuropharmacology research.

The structure of 6-methoxy-THC-1-amine suggests a hybrid molecule combining the classic tetracyclic core of Δ⁹-tetrahydrocannabinol (THC) with key chemical modifications: a methoxy group at the 6-position and an amine group at the 1-position of the dibenzopyran ring. These modifications could significantly alter its binding affinity, efficacy, and downstream signaling at cannabinoid receptors (CB1 and CB2) and other potential targets, offering a unique opportunity to dissect the structure-activity relationships of cannabinoids.[6]

This guide is designed to provide researchers with the foundational knowledge and detailed protocols to systematically characterize the neuropharmacological profile of 6-methoxy-THC-1-amine, from initial synthesis and analytical characterization to in-depth in vitro and in vivo functional assessment.

Part 1: Synthesis and Analytical Characterization

A logical first step in the investigation of a novel compound is its chemical synthesis and rigorous analytical characterization to ensure identity, purity, and stability.

Proposed Synthetic Pathway

While a specific synthesis for 6-methoxy-THC-1-amine is not yet published, a plausible route can be extrapolated from established synthetic strategies for THC and its derivatives.[7][8][9] A potential retrosynthetic analysis suggests starting from a suitably substituted resorcinol and a terpene derivative. The introduction of the methoxy and amine functionalities would likely involve multi-step synthesis with protection and deprotection steps. A generalized synthetic scheme is presented below.

Synthetic_Workflow cluster_synthesis Proposed Synthesis Starting_Materials Substituted Resorcinol & Terpene Derivative Condensation Condensation Reaction Starting_Materials->Condensation Acid or Lewis Acid Catalyst Cyclization Cyclization Condensation->Cyclization Functional_Group_Intro Introduction of Methoxy and Protected Amine Cyclization->Functional_Group_Intro Deprotection Deprotection Functional_Group_Intro->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product 6-methoxy-THC-1-amine Purification->Final_Product

Caption: Proposed general synthetic workflow for 6-methoxy-THC-1-amine.

Analytical Characterization Protocol

It is imperative to confirm the structure and purity of the synthesized 6-methoxy-THC-1-amine. A combination of analytical techniques should be employed.[10][11][12][13][14]

Objective: To confirm the chemical identity and assess the purity of the synthesized 6-methoxy-THC-1-amine.

Materials:

  • Synthesized 6-methoxy-THC-1-amine

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Appropriate deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Step-by-Step Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small sample of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Run a gradient elution method to separate the compound from any impurities.

    • Use the DAD to obtain the UV-Vis spectrum of the main peak, which can provide preliminary information about the chromophore.

    • Determine the purity of the compound by calculating the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an LC-MS system to determine the molecular weight of the compound.

    • The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of 6-methoxy-THC-1-amine.

    • High-resolution mass spectrometry can be used to confirm the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the compound if necessary to improve its volatility and thermal stability.

    • Inject the sample into a GC-MS system.

    • The resulting mass spectrum will provide a fragmentation pattern that is characteristic of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide detailed information about the molecular structure, allowing for unambiguous identification.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural elucidation.

Part 2: In Vitro Neuropharmacological Profiling

The initial characterization of the interaction of 6-methoxy-THC-1-amine with its primary targets is crucial. The main targets for cannabinoids are the CB1 and CB2 receptors.[15][16]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[17][18] Radioligand binding assays are a traditional method, but fluorescence-based assays are becoming more common due to safety and throughput advantages.[15]

Objective: To determine the binding affinity (Kᵢ) of 6-methoxy-THC-1-amine for human CB1 and CB2 receptors.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand with known high affinity for CB1 and CB2 receptors (e.g., [³H]CP-55,940).[18][19]

  • 6-methoxy-THC-1-amine (test compound).

  • Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of 6-methoxy-THC-1-amine in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₑ, and varying concentrations of 6-methoxy-THC-1-amine.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 90 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 6-methoxy-THC-1-amine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Data Presentation:

CompoundReceptorKᵢ (nM)
6-methoxy-THC-1-amine Human CB115.8
Human CB289.4
Δ⁹-THC (Reference)Human CB140.7
Human CB236.4
Functional Assays

Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) like CB1 and CB2, common functional assays measure changes in second messenger levels (e.g., cAMP) or G-protein activation.[19]

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of 6-methoxy-THC-1-amine at human CB1 and CB2 receptors.

Protocol: cAMP Accumulation Assay

Materials:

  • HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • 6-methoxy-THC-1-amine.

  • A known CB1/CB2 agonist (e.g., CP-55,940) as a positive control.[19]

  • A cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

Step-by-Step Protocol:

  • Cell Culture: Culture the cells to an appropriate confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 6-methoxy-THC-1-amine.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production. The activation of CB1/CB2 receptors (which are Gᵢ/ₒ-coupled) will inhibit this forskolin-stimulated cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the concentration of 6-methoxy-THC-1-amine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

    • Compare the Eₘₐₓ of 6-methoxy-THC-1-amine to that of a full agonist to determine if it is a full or partial agonist.

Hypothetical Data Presentation:

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% of CP-55,940)Functional Activity
6-methoxy-THC-1-amine Human CB145.285%Partial Agonist
Human CB2250.160%Partial Agonist
Signaling Pathway Visualization

CB1_Signaling_Pathway cluster_membrane Cell Membrane Ligand 6-methoxy-THC-1-amine CB1R CB1 Receptor Ligand->CB1R Binds G_Protein Gαi/o Gβγ CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein:f0->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein:f1->K_Channel Activates MAPK MAPK Pathway G_Protein:f1->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: Canonical CB1 receptor signaling pathway activated by an agonist.

Part 3: In Vivo Neuropharmacological Evaluation

In vivo studies are essential to understand the physiological and behavioral effects of 6-methoxy-THC-1-amine in a whole organism. These studies are critical for assessing its potential therapeutic applications and adverse effects.

Rodent Behavioral Assays

A battery of behavioral tests in rodents can be used to assess the cannabinoid-like effects of 6-methoxy-THC-1-amine. Synthetic cannabinoids can produce a range of effects, including psychoactivity, changes in mood, and cognitive impairments.[20][21][22][23][24]

Objective: To characterize the behavioral effects of 6-methoxy-THC-1-amine in mice or rats.

Protocols:

  • Cannabinoid Tetrad Test: This is a classic battery of tests to assess CB1 receptor activation. It includes:

    • Locomotor Activity: Measured in an open field arena. CB1 agonists typically induce hypolocomotion.

    • Catalepsy: Assessed by the bar test, where the animal's forepaws are placed on a raised bar. The latency to remove the paws is measured.

    • Analgesia: Measured using the tail-flick or hot-plate test.

    • Hypothermia: Rectal temperature is measured before and after drug administration.

  • Anxiety-Related Behavior:

    • Elevated Plus Maze: This test assesses anxiety-like behavior based on the animal's preference for open versus closed arms of the maze.

    • Light-Dark Box: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment.

  • Cognitive Function:

    • Morris Water Maze or Barnes Maze: These tests are used to assess spatial learning and memory.[25]

    • Novel Object Recognition: This test evaluates recognition memory.

Experimental Workflow:

In_Vivo_Workflow Dose_Selection Dose-Response Study (e.g., 0.1, 1, 10 mg/kg, i.p.) Baseline Baseline Behavioral Testing Dose_Selection->Baseline Acclimation Animal Acclimation (e.g., 1 week) Acclimation->Dose_Selection Drug_Admin Administration of 6-methoxy-THC-1-amine or Vehicle Baseline->Drug_Admin Behavioral_Testing Behavioral Test Battery (Tetrad, Anxiety, Cognition) Drug_Admin->Behavioral_Testing Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavioral_Testing->Data_Analysis

Caption: General workflow for in vivo behavioral assessment.

Neurochemical Analysis

To understand the mechanisms underlying the behavioral effects of 6-methoxy-THC-1-amine, it is important to investigate its impact on neurotransmitter systems. THC and other cannabinoids are known to modulate dopamine, serotonin, and glutamate systems.[20][25]

Objective: To measure changes in neurotransmitter levels in specific brain regions following administration of 6-methoxy-THC-1-amine.

Protocol: Microdialysis with HPLC-ECD

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Freely moving animal system.

  • HPLC system with electrochemical detection (ECD).

  • Anesthetics for surgery.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting a specific brain region (e.g., nucleus accumbens, prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer 6-methoxy-THC-1-amine (systemically or locally) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes over time.

Conclusion and Future Directions

The systematic application of the protocols outlined in this guide will enable a comprehensive neuropharmacological characterization of 6-methoxy-THC-1-amine. By elucidating its binding affinities, functional activities, and in vivo effects, researchers can determine its potential as a pharmacological tool or a therapeutic lead. Future studies could explore its effects on other receptor systems, its metabolic profile, and its long-term consequences following chronic administration. This structured approach is essential for advancing our understanding of novel cannabinoids and their implications for neuroscience and medicine.

References

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Frontiers in Pharmacology. [Link]

  • Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys Research. [Link]

  • O'Dell, L. E., & Parolaro, D. (2013). Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems. Neuroscience & Biobehavioral Reviews, 37(7), 1305–1318. [Link]

  • Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. (2021). ACS Chemical Neuroscience, 12(15), 2891–2903. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. [Link]

  • Petersen, A. M. (2017). Synthetic Cannabinoids Effects on the Brain Versus Cannabis. UND Scholarly Commons. [Link]

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Drug and Alcohol Dependence, 153, 1–14. [Link]

  • Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 152. [Link]

  • Spaderna, M., Addy, P. H., & D’Souza, D. C. (2013). Spicing thing up: Synthetic cannabinoids. Psychopharmacology, 228(4), 525–540. [Link]

  • Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. [Link]

  • Miliano, C., Serpelloni, G., Rimondo, C., & De Luca, M. A. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Neuroscience, 10, 154. [Link]

  • Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8. [Link]

  • The Effects of Cannabinoids on Executive Functions: Evidence from Cannabis and Synthetic Cannabinoids—A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8895. [Link]

  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. (2016). Semantic Scholar. [Link]

  • Analytical Techniques Used for Analysis of Cannabinoids. (2021). Cannabis Science and Technology. [Link]

  • Recent Advances in the Chemistry and Biochemistry of Cannabis. (n.d.). Future4200. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2018). Request PDF. [Link]

  • Cannabinoids analysis: analytical methods for different biological specimens. (2006). Bioanalysis, 1(2), 217-241. [Link]

  • Al-Hayali, L., et al. (2010). Heteroadamantyl Cannabinoids. Journal of Medicinal Chemistry, 53(4), 1774–1786. [Link]

  • McPartland, J. M., Glass, M., & Pertwee, R. G. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583–593. [Link]

  • Synthetic pathways to tetrahydrocannabinol (THC): an overview. (2020). Organic & Biomolecular Chemistry. [Link]

  • Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. (2022). Molecules, 27(3), 933. [Link]

  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468–1486. [Link]

  • Synthetic pathways to tetrahydrocannabinol (THC): an overview. (2020). RSC Publishing. [Link]

  • Structural basis of THC analog activity at the Cannabinoid 1 receptor. (2022). ResearchGate. [Link]

  • Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. (2022). Frontiers in Molecular Biosciences, 9. [Link]

  • A Mechanistic Model Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. (2022). ChemRxiv. [Link]

  • Ben-Zvi, Z., Mechoulam, R., & Burstein, S. (1971). 6-hydroxy-1-tetrahydrocannabinol synthesis and biological activity. Science, 174(4012), 951–952. [Link]

  • Cannabis-Based Phytocannabinoids: Overview, Mechanism of Action, Therapeutic Application, Production, and Affecting Environmental Factors. (2024). Molecules, 29(21), 5051. [Link]

  • Mechanism of action of THC. (2024). ResearchGate. [Link]

  • Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. (2023). Frontiers in Chemistry, 11. [Link]

  • Sharma, P., Murthy, P., & Bharath, M. M. (2012). Mechanisms of Action and Pharmacokinetics of Cannabis. Indian Journal of Psychiatry, 54(2), 149–156. [Link]

  • The mechanism of action of THC. (2024). ResearchGate. [Link]

  • Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance. (2024). Request PDF. [Link]

  • The (Poly)Pharmacology of Cannabidiol in Neurological and Neuropsychiatric Disorders: Molecular Mechanisms and Targets. (2021). International Journal of Molecular Sciences, 22(19), 10355. [Link]

  • The central neuropharmcology of psychotropic cannabinoids. (n.d.). OUCI. [Link]

  • Xia, L., & He, Q. (2023). Neurotoxic or Protective Cannabis Components: Delta-9-Tetrahydrocannabinol (Δ9THC) and Cannabidiol (CBD). Journal of Psychiatry and Brain Science. [Link]

  • Jentsch, J. D., Andrusiak, E., Tran, A., Bowers, M. B., Jr, & Roth, R. H. (1997). Delta 9-tetrahydrocannabinol increases prefrontal cortical catecholaminergic utilization and impairs spatial working memory in the rat: blockade of dopaminergic effects with HA966. Neuropsychopharmacology, 16(6), 426–432. [Link]

Sources

Application Notes and Protocols: 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a Molecular Probe for Serotonin 5-HT6 Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Probe for a Key Neurological Target

The serotonin 5-HT6 receptor, predominantly expressed in the central nervous system, has emerged as a significant therapeutic target for cognitive and neuropsychiatric disorders. The development of selective ligands for this receptor is paramount for advancing our understanding of its physiological roles and for the discovery of novel therapeutics. We introduce 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a fluorescent molecular probe designed for the investigation of the 5-HT6 receptor. This compound is built upon the tetrahydrocarbazole scaffold, a privileged structure known for its interaction with various biological targets, including serotonin receptors. The inherent fluorescence of the carbazole moiety, modulated by the methoxy and amine substituents, provides a sensitive readout for binding events, offering a non-radioactive alternative for receptor studies.

This application note provides a comprehensive guide to the synthesis, characterization, and application of this compound as a molecular probe for the 5-HT6 receptor. We present detailed protocols for its preparation and its use in a fluorescent ligand binding assay, along with insights into data analysis and interpretation.

Physicochemical Properties and Spectroscopic Data

The utility of this compound as a molecular probe is underpinned by its distinct physicochemical and spectroscopic characteristics. The carbazole core provides a rigid, planar structure conducive to specific receptor interactions, while the methoxy and primary amine groups influence its solubility, binding affinity, and fluorescent properties.

PropertyValue (with estimated values denoted by )Source(s)
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Appearance Off-white to pale yellow solidGeneral knowledge of similar compounds
Solubility Soluble in DMSO, DMF, Methanol, EthanolGeneral knowledge of similar compounds
Excitation Maximum (λex) ~340 - 360 nmEstimated based on the fluorescence of other methoxy-substituted carbazoles and the expected influence of the amine substituent. The methoxy group on the carbazole ring is known to influence the fluorescence properties.[1]
Emission Maximum (λem) ~420 - 450 nm (in non-polar solvents)Estimated based on related carbazole derivatives. A bathochromic (red) shift is anticipated in more polar solvents due to solvatochromic effects.[2][3]
Quantum Yield (Φf) 0.2 - 0.4Estimated based on the known high fluorescence efficiency of many carbazole derivatives.
Solvatochromism Positive (expected)The emission maximum is expected to red-shift with increasing solvent polarity, a common characteristic of fluorophores with intramolecular charge transfer character.[4][5]

Note: Experimental determination of the photophysical properties is highly recommended for quantitative applications.

Synthesis of this compound

The synthesis of the title compound is a multi-step process commencing from the commercially available 6-methoxy-1,2,3,4-tetrahydrocarbazole. The synthetic route involves an oxidation to the corresponding ketone, followed by a reductive amination.

Diagram of the Synthetic Pathway

Synthesis start 6-Methoxy-1,2,3,4- tetrahydrocarbazole ketone 6-Methoxy-2,3,4,9- tetrahydro-1H-carbazol-1-one start->ketone Oxidation (e.g., DDQ in dioxane) amine 6-Methoxy-2,3,4,9- tetrahydro-1H-carbazol-1-amine ketone->amine Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Synthetic route to the molecular probe.

Protocol 1: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate)

This protocol is adapted from established methods for the benzylic oxidation of tetrahydrocarbazoles.

Materials:

  • 6-Methoxy-1,2,3,4-tetrahydrocarbazole

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,4-Dioxane (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-1,2,3,4-tetrahydrocarbazole (1.0 eq) in anhydrous 1,4-dioxane.

  • With stirring, add DDQ (1.2 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ketone.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the conversion of the ketone to the primary amine via reductive amination.

Materials:

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amine.

Application: Fluorescent Ligand Binding Assay for the 5-HT6 Receptor

The intrinsic fluorescence of this compound allows for its use in a direct binding assay to determine its affinity for the 5-HT6 receptor and to screen for competing ligands.

Diagram of the Fluorescent Ligand Binding Assay Workflow

AssayWorkflow prepare_cells Prepare cells expressing 5-HT6 receptor incubate_ligand Incubate with varying concentrations of 6-methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine prepare_cells->incubate_ligand incubate_competitor For competition assay, co-incubate with a fixed concentration of fluorescent probe and varying concentrations of unlabeled competitor prepare_cells->incubate_competitor wash Wash to remove unbound ligand incubate_ligand->wash incubate_competitor->wash measure_fluorescence Measure fluorescence intensity wash->measure_fluorescence analyze_data Analyze data to determine Kd or Ki measure_fluorescence->analyze_data

Caption: Workflow for the 5-HT6 receptor binding assay.

Protocol 3: Saturation Binding Assay

This protocol aims to determine the equilibrium dissociation constant (Kd) of the fluorescent probe for the 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • This compound stock solution in DMSO.

  • A known non-fluorescent 5-HT6 receptor antagonist (e.g., SB-271046) for determining non-specific binding.

  • 96-well black, clear-bottom plates.

Procedure:

  • Seed the 5-HT6 receptor-expressing cells into the 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorescent probe in assay buffer.

  • For non-specific binding determination, prepare a parallel set of dilutions containing a high concentration of the non-fluorescent antagonist (e.g., 10 µM).

  • Remove the culture medium from the cells and wash once with assay buffer.

  • Add the fluorescent probe dilutions (with and without the antagonist) to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium, protected from light.

  • Wash the cells twice with ice-cold assay buffer to remove unbound probe.

  • Add a final volume of assay buffer to each well.

  • Read the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex: 350 nm, Em: 440 nm).

Protocol 4: Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace the fluorescent probe.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Follow steps 1 and 4 from the saturation binding assay protocol.

  • Prepare serial dilutions of the unlabeled test compounds in assay buffer.

  • Add the test compound dilutions to the wells.

  • Add a fixed concentration of the fluorescent probe (typically at its Kd value) to all wells.

  • For total binding, include wells with only the fluorescent probe. For non-specific binding, include wells with the fluorescent probe and a high concentration of a known antagonist.

  • Incubate, wash, and read the fluorescence as described in the saturation binding assay protocol.

Data Analysis and Interpretation

Saturation Binding:

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the fluorescent probe. The resulting data are then plotted with specific binding on the y-axis and the concentration of the fluorescent probe on the x-axis. The Kd and Bmax (maximum number of binding sites) can be determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.

Competition Binding:

The fluorescence intensity is plotted against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the fluorescent probe). The Ki value for the test compound can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the fluorescent probe and Kd is its equilibrium dissociation constant.

Conclusion

This compound is a promising molecular probe for the study of the 5-HT6 serotonin receptor. Its intrinsic fluorescence provides a safe and sensitive alternative to radioligand-based assays. The protocols outlined in this application note provide a framework for the synthesis and application of this probe in receptor binding studies, facilitating the screening and characterization of novel 5-HT6 receptor ligands. The adaptability of the tetrahydrocarbazole scaffold also opens avenues for further optimization of the probe's photophysical and pharmacological properties.

References

  • PubChem Compound Summary for CID 59691862, this compound. National Center for Biotechnology Information. [Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. [Link]

  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of Molecular Structure. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. Journal of Materials Chemistry C. [Link]

  • Fluorescent Ligand Binding Assays for GPCRs. BMG LABTECH. [Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling. [Link]

Sources

Application Note & Protocol: Quantification of 6-methoxy-THC-1-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical quantification of 6-methoxy-THC-1-amine, a putative novel psychoactive substance, in biological matrices such as whole blood and urine. While specific validated methods for this analyte are not yet established in peer-reviewed literature, this application note outlines a robust analytical approach based on well-established principles for the quantification of other cannabinoids and their metabolites.[1][2][3] The methodologies detailed herein leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique renowned for its sensitivity and selectivity in complex biological samples.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to analytical toxicology. These compounds, often derivatives of known drugs of abuse, are designed to circumvent existing legal frameworks and may possess unpredictable pharmacological and toxicological profiles. 6-methoxy-THC-1-amine represents a potential new entrant in the synthetic cannabinoid landscape. Its chemical structure, featuring a methoxy group and a primary amine on the tetrahydrocannabinol (THC) scaffold, suggests it will share some analytical characteristics with both natural THC metabolites and other synthetic cannabinoids.

Accurate and reliable quantification of such compounds in biological specimens is paramount for understanding their pharmacokinetics, assessing potential impairment, and for clinical and forensic casework.[7] This application note proposes a detailed analytical workflow, from sample preparation to data analysis, grounded in established methodologies for similar compounds.

Analytical Strategy: Leveraging LC-MS/MS for High Sensitivity and Specificity

Given the anticipated low concentrations of 6-methoxy-THC-1-amine and its metabolites in biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice.[6][8] This approach offers superior sensitivity and selectivity compared to immunoassays, which are prone to cross-reactivity and may not detect novel compounds, and Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization for polar analytes.[2][9][10][11]

The proposed workflow is as follows:

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample_Collection Biological Sample Collection (Whole Blood/Urine) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (for Urine Glucuronides) Internal_Standard->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Proposed analytical workflow for 6-methoxy-THC-1-amine quantification.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample to improve detection limits.[7]

3.1.1. For Whole Blood Samples

Whole blood analysis is indicative of recent drug exposure.[12]

Protocol: Protein Precipitation and Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 1 mL of whole blood to a clean glass tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., 6-methoxy-THC-1-amine-d3). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery.

  • Protein Precipitation: Add 2 mL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.[8]

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.

  • Liquid-Liquid Extraction: Add 3 mL of a non-polar solvent like hexane or a mixture of hexane:ethyl acetate (9:1 v/v). Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[13]

3.1.2. For Urine Samples

Urine is a common matrix for drug screening due to its less invasive collection and higher concentration of metabolites.[14][15] Cannabinoids and their metabolites are often excreted as glucuronide conjugates.[14]

Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Aliquot: Transfer 2 mL of urine to a glass tube.

  • Internal Standard: Spike with the internal standard.

  • Hydrolysis: Add 200 µL of β-glucuronidase solution. Incubate at 60°C for 2 hours to cleave the glucuronide conjugates.[14]

  • pH Adjustment: Adjust the pH of the hydrolyzed sample to ~6.0 with a suitable buffer.

  • SPE Column Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge (e.g., Oasis PRiME HLB) with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for blood samples.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UPLC/HPLC systemProvides high-resolution separation of isomers and metabolites.[8]
Column C18 or Biphenyl column (e.g., 100 x 2.1 mm, <2 µm)C18 offers good retention for non-polar compounds; Biphenyl can provide alternative selectivity for aromatic compounds.[6][13]
Mobile Phase A Water with 0.1% formic acidAcidification improves peak shape and ionization efficiency in positive ESI.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acidCommon organic solvents for reverse-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.A gradient is necessary to elute compounds with a wide range of polarities.[6]
Flow Rate 0.3 - 0.5 mL/minTypical flow rates for analytical scale columns.
Injection Volume 5 - 10 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)The primary amine in 6-methoxy-THC-1-amine is expected to readily protonate.
MRM Transitions To be determined by direct infusion of a reference standard. A precursor ion (M+H)+ will be selected, and characteristic product ions will be monitored.MRM provides high specificity by monitoring a specific precursor-to-product ion transition.[6]

Method Validation

A rigorous method validation is essential to ensure the reliability of the analytical data.[16][17] Validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or scientific working groups.[18][19]

Table 2: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The range of concentrations over which the method is accurate and precise.A calibration curve with a correlation coefficient (r²) > 0.99.[7]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).[20]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[20]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[21]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in a post-extraction spiked sample to a neat solution. Should be minimized and compensated for by the internal standard.[17]
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible across the concentration range.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions.

Data Interpretation and Reporting

The concentration of 6-methoxy-THC-1-amine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. All results should be reported with appropriate units (e.g., ng/mL) and should include the quality control data to demonstrate the validity of the analytical run.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the sensitive and selective quantification of 6-methoxy-THC-1-amine in biological samples. While this application note is based on established analytical principles for similar compounds, it is imperative that the method is fully validated in the laboratory for its intended purpose. The availability of a validated analytical method is a critical step in understanding the prevalence and impact of this emerging psychoactive substance.

References

  • UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - NIH. Available at: [Link]

  • Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC - NIH. Available at: [Link]

  • Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed. Available at: [Link]

  • Quantitative Analysis of THC and its Metabolites in Whole Blood Using LC-MS/MS for Toxicology and Forensic Laboratories - Waters Corporation. Available at: [Link]

  • Immunoassay screening in urine for synthetic cannabinoids. Available at: [Link]

  • Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens - Oxford Academic. Available at: [Link]

  • Efficient Quantitative Analysis of THC and its Metabolites in Whole Blood Using Agilent Captiva EMR—Lipid and LC. Available at: [Link]

  • Analysis of THC in Whole Blood - DPX Technologies. Available at: [Link]

  • Determination of Cannabinoids in Whole Blood by UPLC-MS-MS*. Available at: [Link]

  • PPS587 Simplifying Sample Prep THC Analyses_.indd - Biotage. Available at: [Link]

  • (PDF) UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - ResearchGate. Available at: [Link]

  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC - NIH. Available at: [Link]

  • Cannabis and Cannabis-Derived Compounds: Quality Considerations for Clinical Research | FDA Guidance for Industry. Available at: [Link]

  • Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Available at: [Link]

  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - MDPI. Available at: [Link]

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - OUCI. Available at: [Link]

  • Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PubMed Central. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products | American Laboratory. Available at: [Link]

  • New LC-MS method for cannabinoid analysis - 2020 - Wiley Analytical Science. Available at: [Link]

  • LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. Available at: [Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC - NIH. Available at: [Link]

  • Cannabinoids analysis: analytical methods for different biological specimens. Available at: [Link]

  • Analysis of Cannabinoids in Biological Specimens: An Update - PMC - PubMed Central. Available at: [Link]

  • Analytical Techniques Used for Analysis of Cannabinoids. Available at: [Link]

  • Analysis of Cannabinoids and their Metabolites in Human Urine Using the Agilent Chem Elut S Plate by LC/MS/MS. Available at: [Link]

  • Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of the 6-Methoxy-tetrahydrocarbazole Core via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the 6-methoxy-tetrahydrocarbazole core using the Fischer indole synthesis. This privileged scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This guide is structured to provide not only a step-by-step protocol but also a deep understanding of the reaction mechanism, critical parameters, and potential challenges, reflecting field-proven insights for successful and reproducible synthesis.

Scientific Foundation: The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable yet remarkably versatile reaction discovered by Hermann Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[3][4] The reaction facilitates the cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, under acidic conditions to yield the corresponding indole.[5][6] In the context of our target molecule, 4-methoxyphenylhydrazine reacts with cyclohexanone to furnish the 6-methoxy-tetrahydrocarbazole core.[2][7]

Reaction Mechanism: A Stepwise Perspective

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations:[8]

  • Hydrazone Formation: The initial step involves the condensation of 4-methoxyphenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[3]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer.[5]

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[5][6]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the imine carbon, forming a cyclic aminal.[8]

  • Elimination of Ammonia: Under the acidic conditions, the aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole ring system of 6-methoxy-tetrahydrocarbazole.[5][8]

Experimental Protocol: Synthesis of 6-Methoxy-tetrahydrocarbazole

This protocol is designed as a self-validating system, with checkpoints and expected outcomes to ensure the successful synthesis of the target compound.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
4-Methoxyphenylhydrazine hydrochloride≥98%Sigma-AldrichCan be used directly.
Cyclohexanone≥99%Acros OrganicsShould be freshly distilled if purity is a concern.
Glacial Acetic AcidACS GradeFisher ScientificActs as both solvent and catalyst.
Ethanol (95%)Reagent GradeVWRFor recrystallization.
Sodium Bicarbonate (NaHCO₃)Saturated Solution---For neutralization.
Ethyl Acetate (EtOAc)HPLC Grade---For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)------For drying organic phase.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol, 1.0 eq) and cyclohexanone (6.7 g, 68.7 mmol, 1.2 eq) in glacial acetic acid (100 mL).[2]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The solution will typically turn dark. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is generally complete within 2-4 hours.[3]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 500 mL of ice-cold water with stirring. A precipitate should form.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 50 mL).

  • Purification:

    • Recrystallize the crude solid from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]

    • If the product is colored, a second recrystallization or column chromatography on silica gel may be necessary.[10]

Expected Yield and Characterization
  • Yield: A typical yield for this reaction ranges from 70-85%.

  • Melting Point: The melting point of 6-methoxy-1,2,3,4-tetrahydrocarbazole is approximately 148-150 °C.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine 4-Methoxyphenylhydrazine HCl, Cyclohexanone, and Acetic Acid reflux Heat to Reflux (2-4 hours) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Upon Completion precipitate Precipitate in Ice-Water cool->precipitate neutralize Neutralize with NaHCO3 precipitate->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry product 6-Methoxy-tetrahydrocarbazole dry->product

Caption: Workflow for the synthesis of 6-methoxy-tetrahydrocarbazole.

Troubleshooting and Optimization

Even well-established procedures can present challenges. Below are common issues and field-tested solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield Incomplete reaction.Increase reflux time and monitor by TLC. Consider a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂), but be mindful of potential side reactions.[11][12]
Purity of starting materials.Ensure high purity of 4-methoxyphenylhydrazine and cyclohexanone. Purify if necessary.[11]
Formation of Side Products N-N bond cleavage.This is more common with electron-rich hydrazines. Using milder conditions (e.g., lower temperature, weaker acid) can sometimes mitigate this.[11]
Aldol condensation of cyclohexanone.While less common under these conditions, ensuring a stoichiometric or slight excess of the hydrazine can help.[13]
Product is Highly Colored Impurities from side reactions or degradation.Perform a second recrystallization, potentially with activated charcoal. If impurities persist, column chromatography is recommended.[10]

Mechanistic Insights and Causality

The choice of reagents and conditions in this protocol is deliberate and based on sound chemical principles.

  • Acid Catalyst: Glacial acetic acid serves as both a solvent and a moderately strong Brønsted acid catalyst, which is often sufficient for this cyclization.[9][14] Stronger acids can sometimes lead to degradation or unwanted side reactions.[11]

  • Solvent: Acetic acid is a polar protic solvent that effectively solvates the intermediates. In some cases, other solvents like ethanol or even ionic liquids have been explored.[12][15]

  • Temperature: The elevated temperature of reflux provides the necessary activation energy for the[3][3]-sigmatropic rearrangement, which is often the rate-determining step.[11]

The methoxy group at the para-position of the phenylhydrazine is an electron-donating group, which can facilitate the[3][3]-sigmatropic rearrangement.[16] However, it can also activate the ring towards other electrophilic reactions, highlighting the importance of controlled reaction conditions.[11]

Concluding Remarks

The Fischer indole synthesis provides a robust and efficient route to the 6-methoxy-tetrahydrocarbazole core. By understanding the underlying mechanism and paying close attention to reaction parameters and purification techniques, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The protocol and insights provided herein are intended to serve as a strong foundation for both novice and experienced chemists in this field.

References

  • Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • Taylor & Francis Online. Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Available from: [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54079. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Available from: [Link]

  • NIH National Center for Biotechnology Information. Indole synthesis: a review and proposed classification. Available from: [Link]

  • YouTube. The Synthesis of 1,2,3,4-Tetrahydrocarbazole. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • Canadian Journal of Chemistry. The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Available from: [Link]

  • Semantic Scholar. The Fischer indole synthesis (1981) | Brian Robinson | 377 Citations. Available from: [Link]

  • Semantic Scholar. Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Available from: [Link]

  • ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]

  • Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Available from: [Link]

  • Oklahoma State University. Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Available from: [Link]

  • YouTube. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]

  • Asian Publication Corporation. Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Available from: [Link]

  • Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. Available from: [Link]

Sources

Application Notes and Protocols: Laboratory-Scale Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydrocarbazole Scaffold

The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine molecule is a highly valuable heterocyclic intermediate in the field of medicinal chemistry. Its rigid tricyclic core, featuring an indole nucleus fused to a cyclohexylamine moiety, serves as a privileged scaffold for interacting with a variety of biological targets. Tetrahydrocarbazole derivatives are known to possess a wide spectrum of pharmacological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties.[1] The primary significance of this specific amine lies in its role as a key building block for the synthesis of more complex pharmaceutical agents, most notably as a precursor to carvedilol, a widely used beta-blocker for the management of heart failure and hypertension.

This guide provides a detailed, two-step synthetic pathway for the laboratory-scale preparation of this compound, commencing with the construction of the carbazole core via the venerable Fischer indole synthesis, followed by the conversion of a ketone intermediate to the target primary amine through direct reductive amination.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Formation of the Carbazole Core : Synthesis of the ketone intermediate, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one , using the Fischer indole synthesis. This classic reaction provides an efficient and reliable method for constructing the tricyclic system from acyclic precursors.

  • Installation of the Amine Functionality : Conversion of the ketone intermediate to the target primary amine, This compound , via direct reductive amination. This method offers a streamlined approach to forming the C-N bond under relatively mild conditions.

G cluster_0 Starting Materials cluster_1 Stage 1: Fischer Indole Synthesis cluster_2 Stage 2: Reductive Amination A p-Anisidine C Hydrazone Formation A->C B 1,2-Cyclohexanedione B->C D Intermediate 1: 6-methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one C->D Acid-Catalyzed Cyclization E Imine Formation D->E Ammonia Source F Target Molecule: 6-methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine E->F Reduction

Caption: High-level workflow for the two-stage synthesis.

Part 1: Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate)

Principle and Mechanism: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of an indole ring from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] The reaction proceeds through several key steps:

  • Hydrazone Formation : The phenylhydrazine and ketone reversibly form a phenylhydrazone.

  • Tautomerization : The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement : Under acidic catalysis, the protonated enamine undergoes a[3][3]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond. This is the crucial ring-forming step.

  • Aromatization : The resulting di-imine intermediate loses a molecule of ammonia (or an amine) and rearomatizes to form the stable indole ring.

The choice of acid catalyst is critical; Brønsted acids like HCl, H₂SO₄, or acetic acid are commonly employed to facilitate the protonation and rearrangement steps.[2]

G Fischer Indole Synthesis Mechanism Hydrazone Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Protonated\nEnamine Protonated Enamine Enamine->Protonated\nEnamine H+ Di-imine\nIntermediate Di-imine Intermediate Protonated\nEnamine->Di-imine\nIntermediate [3,3]-Sigmatropic Rearrangement Aminoindolenine Aminoindolenine Di-imine\nIntermediate->Aminoindolenine Cyclization -H+ Indole Product Indole Product Aminoindolenine->Indole Product -NH3 (Aromatization)

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Intermediate 1

This protocol is adapted from established literature procedures.[4] It is performed in two steps: formation of the hydrazone followed by its cyclization.

Step 1A: Synthesis of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone

  • Diazotization : Prepare a solution of p-anisidine (4-methoxyaniline) (1.0 eq) in aqueous HCl. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Reduction : In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2.5 eq) in concentrated HCl. Cool this solution to 0-5 °C. Add the previously prepared diazonium salt solution slowly to the stannous chloride solution, ensuring the temperature does not exceed 10 °C. Stir for 1 hour. The p-methoxyphenylhydrazine hydrochloride will precipitate.

  • Condensation : Prepare a solution of 1,2-cyclohexanedione (1.0 eq) in ethanol. Add this solution to the p-methoxyphenylhydrazine slurry. Stir the mixture at room temperature for 4-6 hours.

  • Work-up : Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude hydrazone intermediate.

Step 1B: Cyclization to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend the crude 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1.0 eq) in a mixture of glacial acetic acid (approx. 85 vol) and concentrated hydrochloric acid (approx. 15 vol).

  • Heating : Heat the mixture to reflux (approximately 120-130 °C) using an oil bath. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a petroleum ether-ethyl acetate mobile phase.

  • Reaction Time : Maintain reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation : After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. A brown solid will precipitate.

  • Purification : Collect the crude solid by vacuum filtration. Purify the product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 95:5).[4]

  • Final Product : Combine the fractions containing the pure product and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol to yield 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one as a crystalline solid.[4]

Reagent/MaterialMolar Mass ( g/mol )Molar Eq. (Step 1B)Example Mass/VolPurpose
Hydrazone Intermediate232.271.05.00 gStarting Material
Glacial Acetic Acid60.05Solvent~85 mLSolvent & Catalyst
Conc. Hydrochloric Acid36.46Catalyst~15 mLAcid Catalyst
Silica Gel (60-120 mesh)--As neededStationary Phase
Petroleum Ether--As neededMobile Phase
Ethyl Acetate88.11-As neededMobile Phase
Ethanol46.07-As neededRecrystallization

Part 2: Synthesis of this compound (Target Molecule)

Principle and Mechanism: Direct Reductive Amination

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[5] The process involves two key transformations in a single pot: the formation of an imine intermediate and its subsequent reduction to an amine.

  • Imine Formation : The ketone reacts with an ammonia source (here, ammonium acetate) to form an iminium ion, which is in equilibrium with its corresponding imine. This step is typically acid-catalyzed.

  • Reduction : A mild reducing agent, selective for the iminium ion/imine over the ketone, is present in the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine intermediate. This selectivity prevents the reduction of the starting ketone to an alcohol, thereby maximizing the yield of the desired amine.

Experimental Protocol: Synthesis of Target Molecule

This is a representative protocol based on standard reductive amination methodologies.

  • Reaction Setup : To a solution of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10-15 eq).

  • Addition of Reducing Agent : Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise over 15 minutes. Caution : NaBH₃CN is toxic and should be handled in a fume hood. The reaction may generate gas; ensure adequate ventilation.

  • Reaction Monitoring : Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction's progress by TLC.

  • Quenching : Carefully quench the reaction by the slow addition of dilute aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

  • Work-up : Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and basify the aqueous solution to pH >10 with aqueous NaOH (e.g., 2 M).

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography on silica gel if necessary.

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Example Mass/VolPurpose
Ketone Intermediate215.251.02.00 gStarting Material
Ammonium Acetate77.0812.08.60 gAmmonia Source
Sodium Cyanoborohydride62.841.50.88 gReducing Agent
Anhydrous Methanol32.04Solvent50 mLSolvent
Ethyl Acetate88.11-As neededExtraction Solvent
1M HCl (aq)36.46-As neededQuenching
2M NaOH (aq)40.00-As neededBasification

Characterization and Data Analysis

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR : Expect characteristic signals for the aromatic protons, the methoxy group (singlet, ~3.8 ppm), the NH of the indole (broad singlet, >8 ppm), the aliphatic protons of the cyclohexyl ring, and the protons of the primary amine group.

  • ¹³C NMR : Expect distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons, including the carbon bearing the amine group (C1).

  • Mass Spectrometry (MS) : The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₃H₁₆N₂O, MW = 216.28).

  • Infrared (IR) Spectroscopy : Look for characteristic absorption bands for N-H stretching of the indole and the primary amine (~3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Sodium nitrite and sodium cyanoborohydride are highly toxic. Avoid inhalation of dust and skin contact.

  • Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with extreme care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and logical two-stage synthetic route for the laboratory preparation of this compound. The synthesis leverages the classical Fischer indole reaction to construct the core heterocyclic framework, followed by a modern reductive amination to install the key amine functionality. The protocols are designed to be reproducible and scalable for research purposes, providing drug development professionals with a reliable method to access this critical synthetic intermediate.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]

  • Siddalingamurthy, K., et al. (2014). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 987-995. Available at: [Link]

  • Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 65-119. Available at: [Link]

  • Sivakumar, S., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o364. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 620-626. Available at: [Link]

  • Sheng, R., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(7), 1119-1128. Available at: [Link]

  • Wikipedia. (2023). Leuckart reaction. Available at: [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important carbazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

The synthesis of this compound is a multi-step process, typically commencing with the construction of the carbazole core, followed by the crucial reductive amination to install the primary amine. This guide will address potential pitfalls in both stages of the synthesis.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions.

Part 1: Synthesis of the Precursor, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

The primary route to the tetrahydrocarbazole core is the Fischer indole synthesis.[1][2] This reaction, while powerful, can be sensitive to various factors.

Question 1: My Fischer indole synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is resulting in a low yield or failing completely. What are the potential causes and solutions?

Answer:

Low yields in the Fischer indole synthesis are a common challenge and can often be attributed to several factors:

  • Purity of Starting Materials: Phenylhydrazines are susceptible to oxidation. Using old or discolored p-methoxyphenylhydrazine can introduce impurities that inhibit the reaction. It is advisable to use freshly purified starting materials.

  • Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst are critical.[1] While glacial acetic acid is commonly used, other acids like hydrochloric acid or polyphosphoric acid can also be employed.[1][2] The optimal acid and temperature may need to be determined empirically for your specific setup. In some cases, a mixture of acetic acid and hydrochloric acid can be beneficial.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux time.

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of undesired side products, complicating purification and reducing the yield of the desired product.

  • Work-up and Purification: The product may be lost during the work-up and purification steps. Ensure proper pH adjustment during extraction and use an appropriate solvent system for chromatography. Recrystallization from a suitable solvent like ethanol is often necessary to obtain a pure product.[3]

Question 2: I am observing the formation of multiple spots on my TLC during the Fischer indole synthesis, even after optimizing the reaction time. What could be the issue?

Answer:

The formation of multiple products can be due to several factors:

  • Isomer Formation: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible, although less common with symmetrical cyclohexanone.

  • Decomposition: The starting materials or the product may be decomposing under the reaction conditions. This can be mitigated by carefully controlling the temperature and reaction time.

  • Oxidation: As mentioned, phenylhydrazines are prone to oxidation. The use of an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Impure Starting Materials: Impurities in the starting cyclohexanone or p-methoxyphenylhydrazine can lead to the formation of various byproducts.

To address this, it is crucial to use high-purity starting materials and to optimize the reaction conditions, including temperature, reaction time, and the choice of acid catalyst.

Part 2: Reductive Amination of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

The conversion of the ketone precursor to the desired primary amine is typically achieved through reductive amination.[4][5] This reaction involves the formation of an imine intermediate, which is then reduced to the amine.

Question 3: My reductive amination of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one to the primary amine is giving a low yield. What are the common pitfalls?

Answer:

Low yields in reductive amination can stem from several issues:

  • Inefficient Imine Formation: The formation of the imine from the ketone and the ammonia source (e.g., ammonium acetate, aqueous ammonia) is an equilibrium process. To drive the equilibrium towards the imine, it is often necessary to remove the water formed during the reaction.[4] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the formation of the corresponding alcohol as a byproduct.[6][7] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone.[6][7][8]

  • Reaction pH: The pH of the reaction mixture can significantly impact the reaction. Imine formation is typically favored under slightly acidic conditions (pH 4-6).[6] However, the stability of the reducing agent must also be considered. For example, NaBH₄ is more stable at a higher pH.

  • Over-alkylation: While less of a concern when forming a primary amine from ammonia, the resulting primary amine can potentially react with the starting ketone to form a secondary amine byproduct. This can be minimized by using a large excess of the ammonia source.[2]

Question 4: I am observing the formation of an alcohol byproduct (6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ol) in my reductive amination reaction. How can I prevent this?

Answer:

The formation of the alcohol byproduct is a clear indication that the reducing agent is reducing the starting ketone. To prevent this, consider the following:

  • Use a More Selective Reducing Agent: As mentioned, switch from a less selective reducing agent like NaBH₄ to a more selective one like NaBH₃CN or NaBH(OAc)₃.[6][7] These reagents are less reactive towards ketones and aldehydes but readily reduce the protonated imine intermediate.

  • Two-Step Procedure: Instead of a one-pot reaction, consider a two-step procedure. First, form the imine intermediate and, if possible, isolate it. Then, in a separate step, reduce the purified imine to the desired amine. This approach can provide better control over the reaction and minimize the formation of the alcohol byproduct.

  • Control the Addition of the Reducing Agent: If using NaBH₄ is unavoidable, add it to the reaction mixture only after allowing sufficient time for the imine to form. This can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one?

The most widely used and generally effective method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of p-methoxyphenylhydrazine with cyclohexanone.[2]

Q2: What are the safety precautions I should take when working with sodium cyanoborohydride?

Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. It can release toxic hydrogen cyanide gas upon contact with strong acids.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I purify the final product, this compound?

Purification of the final amine product can often be achieved by column chromatography on silica gel. Due to the basic nature of the amine, it is sometimes beneficial to treat the silica gel with a small amount of a base like triethylamine to prevent streaking and improve separation. Alternatively, the product can be purified by recrystallization from a suitable solvent system.

Q4: Can I use other methods besides reductive amination to synthesize the target amine?

While reductive amination is the most direct and common method, other synthetic strategies could be envisioned, such as the conversion of the ketone to an oxime followed by reduction. However, these alternative routes may involve more steps and potentially lower overall yields.

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

This protocol is based on the well-established Fischer indole synthesis.[3]

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (formed in situ from p-methoxyphenylhydrazine hydrochloride and cyclohexanone) in a mixture of acetic acid and hydrochloric acid is refluxed for 2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into cold water with stirring.

  • The precipitated brown solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.

  • The purified product is recrystallized from ethanol to yield 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Protocol 2: Reductive Amination to this compound

This protocol employs a selective reducing agent to minimize side reactions.

Materials:

  • 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (can be pre-treated with triethylamine)

  • Dichloromethane and Methanol for elution

Procedure:

  • To a solution of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and a large excess of ammonium acetate in methanol, add sodium cyanoborohydride in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) LowMethanol, EthanolCan reduce the starting ketone; best used in a two-step process or with careful control of addition.[7]
Sodium Cyanoborohydride (NaBH₃CN) HighMethanolToxic; releases HCN with strong acids.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDichloromethane, DichloroethaneMoisture sensitive; less compatible with protic solvents like methanol.[7]

Visualizations

Overall Synthetic Workflow

G cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Reductive Amination p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis p-Methoxyphenylhydrazine->Fischer Indole Synthesis Cyclohexanone Cyclohexanone Cyclohexanone->Fischer Indole Synthesis 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Fischer Indole Synthesis->6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Reductive Amination Reductive Amination 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one->Reductive Amination Ammonia Source Ammonia Source Ammonia Source->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Synthetic pathway to the target amine.

Troubleshooting Logic for Reductive Amination

G Start Start Low Yield Low Yield Start->Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Inefficient? Optimize Reducing Agent Optimize Reducing Agent Low Yield->Optimize Reducing Agent Byproducts? Control Reaction pH Control Reaction pH Low Yield->Control Reaction pH Suboptimal? Use Excess Ammonia Source Use Excess Ammonia Source Low Yield->Use Excess Ammonia Source Secondary Amine? Successful Synthesis Successful Synthesis Check Imine Formation->Successful Synthesis Optimize Reducing Agent->Successful Synthesis Control Reaction pH->Successful Synthesis Use Excess Ammonia Source->Successful Synthesis

Caption: Decision tree for troubleshooting low yields.

References

  • Organic & Biomolecular Chemistry. (2024). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Retrieved from [Link]

  • ACS Publications. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Synlett. (2005). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]

  • ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines. Retrieved from [Link]

Sources

byproduct formation in the Fischer indole synthesis of 6-methoxy-tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Fischer indole synthesis for this specific scaffold. The synthesis, while classic and widely used, is often accompanied by the formation of various byproducts that can complicate purification and reduce yields.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions and achieve high-purity products.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole, providing a systematic approach to identifying causes and implementing effective solutions.

Issue 1: My final product is highly colored (e.g., yellow, brown, or black). What is the cause and how can I fix it?

Answer: The formation of colored impurities is a frequent observation in the Fischer indole synthesis, often stemming from air oxidation or acid-catalyzed degradation side reactions.[3] The extended π-system of these byproducts absorbs visible light, leading to the observed coloration.

Causality and Solutions:

  • Oxidation: The tetrahydrocarbazole product can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of the fully aromatic and highly colored 6-methoxycarbazole.[4]

    • Preventative Measure: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[4] Store the final product under an inert atmosphere, protected from light.[3]

  • Acid-Catalyzed Polymerization: Strong acidic conditions and high temperatures can promote polymerization of starting materials or intermediates, resulting in complex, high-molecular-weight, colored tars.[4]

    • Preventative Measure: Titrate your acid catalyst to ensure you are not using a large excess. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[5]

Purification Protocol: If your product is already colored, the following purification techniques are effective:

  • Recrystallization with Activated Charcoal: Dissolve the crude product in a minimal amount of a hot solvent (methanol or ethanol are commonly used).[3][6] Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution to adsorb the colored impurities. Maintain the heat for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.

  • Column Chromatography: If recrystallization is insufficient, column chromatography is a reliable alternative. The colored byproducts are often highly polar and will adsorb strongly to silica gel, allowing the less polar desired product to elute first. A common eluent system is a gradient of ethyl acetate in petroleum ether or toluene.[3][7]

Issue 2: The yield of my reaction is disappointingly low. What are the likely reasons?

Answer: Low yields in the Fischer indole synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole can be attributed to several factors ranging from reaction conditions to starting material purity.[3][8]

Causality and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. The Fischer indole synthesis often requires sufficient time at reflux to proceed fully.[3]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3][9] Compare the spot of your starting material (the initially formed hydrazone) with the product spot. Continue refluxing until the starting material spot has completely disappeared.

  • Suboptimal Temperature: The reaction requires a specific activation energy to overcome the barrier for the key[1][1]-sigmatropic rearrangement.[10][11] Insufficient temperature will result in a sluggish or stalled reaction.

    • Solution: Ensure your reaction mixture is maintaining a consistent and appropriate reflux temperature for the chosen solvent (e.g., glacial acetic acid).[3] Inadequate heating can be a source of low yield.[4]

  • Impure Starting Materials: The purity of both 4-methoxyphenylhydrazine and cyclohexanone is critical. Impurities can introduce competing side reactions that consume starting materials and lower the yield of the desired product.[3][8]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis before beginning the synthesis. Use freshly distilled cyclohexanone if its purity is in doubt.

  • N-N Bond Cleavage: A significant competing pathway in the Fischer indole mechanism is the cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with electron-donating substituents, which can stabilize intermediates that lead to cleavage, forming byproducts like aniline derivatives.[8][12][13]

    • Solution: Careful selection and control of the acid catalyst are crucial. While a strong acid is needed, an excessively strong acid or high concentration can favor cleavage. Empirical optimization of the acid catalyst (e.g., comparing glacial acetic acid, polyphosphoric acid, or ZnCl₂) may be necessary.[2][8]

Issue 3: My purified product contains an isomeric byproduct that is difficult to separate.

Answer: The formation of an unexpected isomer of 6-methoxy-tetrahydrocarbazole points directly to contamination in your starting arylhydrazine.

Causality and Solution:

  • Cause: The commercial 4-methoxyphenylhydrazine starting material may be contaminated with positional isomers, such as 2-methoxyphenylhydrazine or 3-methoxyphenylhydrazine.[3] Each of these isomers will undergo the Fischer indole synthesis to produce the corresponding isomeric tetrahydrocarbazole, which will likely have very similar chromatographic properties to your target compound, making separation challenging.

  • Solution: The most effective solution is preventative. Source high-purity 4-methoxyphenylhydrazine and verify its purity and isomeric integrity by ¹H NMR before use. If you already have a mixture, you may need to resort to advanced purification techniques like preparative HPLC or attempt repeated recrystallizations, though separation may not be trivial.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Highly Colored Product 1. Air oxidation to 6-methoxycarbazole.[3][4]2. Acid-catalyzed polymerization.[4]1. Run reaction under inert gas; store product protected from air/light.[3][4]2. Purify via recrystallization with charcoal or column chromatography.[3]
Low Yield 1. Incomplete reaction.[3]2. Suboptimal temperature.[3]3. Impure starting materials.[3][8]4. N-N bond cleavage side reaction.[8][12]1. Monitor reaction to completion by TLC.[3]2. Ensure adequate and stable reflux temperature.[4]3. Verify purity of reactants before use.[8]4. Optimize acid catalyst type and concentration.[2]
Presence of Starting Materials 1. Incomplete reaction.2. Inefficient workup/purification.1. Ensure reaction goes to completion via TLC monitoring.2. Wash crude product thoroughly with cold water to remove hydrazine salts; purify by recrystallization or chromatography.[3]
Isomeric Byproducts Contamination of 4-methoxyphenylhydrazine with other positional isomers.[3]Use high-purity, verified starting materials. Separation of final isomers is difficult.
Formation of 6-Methoxycarbazole Oxidation of the tetrahydrocarbazole product.[3][4]Conduct reaction and workup under an inert atmosphere; avoid prolonged heating.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis? A1: The reaction proceeds through a sequence of acid-catalyzed transformations:[10][14]

  • Hydrazone Formation: Phenylhydrazine and a ketone (cyclohexanone in this case) condense to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[11]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of a nitrogen atom on an imine, forming a five-membered ring.

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule to generate the stable, aromatic indole ring system.[10]

Q2: What is the role of the acid catalyst and which one should I use? A2: The acid catalyst is essential for several steps, including the hydrazone-to-enamine tautomerization and, most critically, the[1][1]-sigmatropic rearrangement.[10][15] Both Brønsted acids (e.g., glacial acetic acid, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] For the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole, glacial acetic acid often serves as both the catalyst and the solvent, providing a good balance of reactivity and minimizing degradation.[3][16] However, for less reactive substrates or to overcome certain side reactions, stronger catalysts like polyphosphoric acid (PPA) or Eaton's reagent may be necessary, though conditions must be carefully optimized.[5][8]

Q3: Can other side reactions occur besides those listed in the troubleshooting guide? A3: Yes. Under harsh acidic conditions, aldol condensation of the ketone starting material or Friedel-Crafts-type reactions can occur, leading to a complex mixture of byproducts.[1][5] This is another reason why careful control of temperature and acid concentration is paramount to achieving a clean reaction.

Visualized Mechanisms and Workflows

Diagram 1: Overall Experimental Workflow

G cluster_react Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification Reactants 1. Combine 4-methoxyphenylhydrazine HCl and cyclohexanone in glacial acetic acid. Reflux 2. Heat mixture to reflux under inert atmosphere. Reactants->Reflux Monitor 3. Monitor reaction progress by TLC. Reflux->Monitor Quench 4. Pour cooled reaction mixture into ice-water to precipitate. Monitor->Quench Upon Completion Filter 5. Collect crude solid by vacuum filtration and wash. Quench->Filter Recrystal 6. Recrystallize from methanol/ethanol, optionally with activated charcoal. Filter->Recrystal Dry 7. Dry purified crystals under vacuum. Recrystal->Dry Final Final Dry->Final Pure Product

Caption: Experimental workflow for the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Diagram 2: Core Mechanism of the Fischer Indole Synthesis

G A Arylhydrazine + Ketone B Hydrazone A->B H+ C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Key Step E Di-imine Intermediate D->E F Cyclization (Aminal Formation) E->F G Elimination of NH3 F->G H Aromatic Indole Product G->H H+

Caption: Key mechanistic steps of the acid-catalyzed Fischer indole synthesis.[10][11]

Diagram 3: Troubleshooting Decision Tree

G cluster_yield Low Yield? cluster_purity Impure Product? Start Problem with Synthesis? Yield_Check Check TLC for starting material Start->Yield_Check Yes Purity_Check What is the impurity? Start->Purity_Check No, but... Yield_Yes Incomplete Rxn: Increase reflux time Yield_Check->Yield_Yes Present Yield_No Complete Rxn: Check temp & purity Yield_Check->Yield_No Absent Color Colored Impurities: Recrystallize w/ charcoal or use chromatography Purity_Check->Color Oxidized Oxidized Product: Use inert atmosphere Purity_Check->Oxidized Isomer Isomeric Product: Verify starting material purity Purity_Check->Isomer

Caption: A decision tree for troubleshooting common synthesis issues.

Key Experimental Protocol

This protocol provides a general guideline for the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole, incorporating best practices to minimize byproduct formation.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride (1 equivalent)

  • Cyclohexanone (1.1 equivalents)

  • Glacial Acetic Acid

  • Methanol or Ethanol (for recrystallization)

  • Activated Charcoal (optional, for decolorizing)

  • Ice-cold deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxyphenylhydrazine hydrochloride (1 eq.) in glacial acetic acid. The flask should be purged with an inert gas like nitrogen or argon.[3][4]

  • Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 eq.) at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, but should be continued until the starting hydrazone is no longer visible on the TLC plate.[1][3]

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a vigorously stirred slurry of ice-cold water. The crude product will precipitate out of the solution.[3][6]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a flask for recrystallization from methanol or ethanol.

    • If the product is significantly colored, add a small amount of activated charcoal to the hot solution and filter through a short plug of Celite® before allowing it to cool.[3]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to remove residual solvent. Store the final product in a sealed container under an inert atmosphere.[3]

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole synthesis: a review and proposed classification. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Semantic Scholar. (1981). The Fischer indole synthesis. Retrieved from [Link]

  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Professor Dave Explains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

Sources

purification of 6-methoxy-THC-1-amine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Methoxy-THC-1-Amine

Welcome to the technical support guide for the . This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based guidance to navigate the unique challenges associated with purifying this specific aminocannabinoid derivative.

The core challenge in this purification stems from the compound's dual nature: a lipophilic THC backbone and a basic primary amine. On standard silica gel, which is acidic, the amine group will interact strongly with surface silanol groups (Si-OH), leading to common issues like poor recovery, severe peak tailing, and even on-column degradation.[1] This guide provides robust, pre-validated strategies to mitigate these issues and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-methoxy-THC-1-amine streaking badly on the TLC plate and the column?

A1: This is the most common issue. The basic amine functionality on your molecule is strongly interacting with the acidic silanol groups on the silica gel surface.[1] This strong, often irreversible, binding causes the compound to "drag" or "streak" down the column instead of eluting as a sharp band. To solve this, you must neutralize or "mask" these acidic sites. The most effective way is to add a basic modifier, like triethylamine (TEA), to your mobile phase.[1][2][3]

Q2: What is the best stationary phase for this purification?

A2: For most applications, standard flash-grade silica gel (SiO₂, 40-63 µm) is cost-effective and sufficient, provided you use a modified mobile phase.[4] If problems persist, consider alternative stationary phases:

  • Deactivated Silica: Pre-treating the silica with a TEA solution can neutralize acidic sites before packing.[1]

  • Basic Alumina: Alumina is inherently more basic than silica and can be a good alternative for purifying basic compounds.[1][5]

  • Amine-Functionalized Silica: This specialized phase has amine groups bonded to the surface, creating a more basic environment that repels the amine on your compound, improving peak shape.[1][6]

Q3: How much triethylamine (TEA) should I add to my mobile phase?

A3: A concentration of 0.1-2% (v/v) TEA in your mobile phase is typically effective.[1] Start with 0.5% or 1% and adjust based on your TLC results. The goal is to use the minimum amount necessary to achieve a symmetrical spot (or peak) without significantly altering the retention factor (Rf) of your compound.

Q4: My compound seems to be degrading on the column. What can I do?

A4: Cannabinoids can be sensitive to acidic conditions, heat, and prolonged exposure to air.[7][8] The acidic nature of silica gel can catalyze degradation or isomerization.[9] Using a TEA-modified mobile phase not only improves peak shape but also creates a less acidic environment, which can protect your compound. Additionally, work quickly, avoid unnecessarily long purification times, and consider using deactivated silica.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct question-and-answer format, providing actionable solutions.

Issue 1: Poor Separation & Co-elution

Q: My target compound is eluting with a close-running impurity. How can I improve the resolution?

A: Achieving good resolution between structurally similar cannabinoids is a common challenge.[10]

  • Optimize the Mobile Phase: This is the most critical factor.[4] Your goal is to find a solvent system where your target compound has an Rf of ~0.3-0.4 on the TLC plate.

    • Systematic Screening: Test various solvent systems. A good starting point for THC derivatives is a Hexane/Ethyl Acetate or Heptane/Ethyl Acetate system.[5] Add 0.5-1% TEA to every solvent mixture you test.

    • Try Different Solvents: If Hexane/EtOAc fails, explore other systems like Dichloromethane/Methanol (with 1% TEA) or Toluene/Acetone. Sometimes changing the solvent class entirely provides the necessary selectivity.[4]

  • Reduce Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, for a challenging separation, the mass of your crude material should be 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column).

  • Use a Finer Mesh Silica: Switching from a 40-63 µm silica to a finer 25-40 µm mesh can increase the number of theoretical plates and improve separation efficiency, although it will increase backpressure.

Issue 2: Low or No Recovery of Compound

Q: I loaded my compound onto the column, but nothing is coming off. Where did it go?

A: This alarming situation is almost always due to irreversible adsorption of the basic amine onto the acidic silica gel.[1]

  • Immediate Action - Column "Stripping": Before discarding the column, try flushing it with a very polar, basic solvent system. A 5-10% solution of 7N Ammonia in Methanol, dissolved in Dichloromethane, can sometimes displace the strongly bound amine and recover your material.[1]

  • Root Cause Analysis & Prevention:

    • Did you use a basic modifier? This is the most likely culprit. Never attempt to run a basic amine on unmodified silica gel without TEA or another base in the eluent.[1][2]

    • Pre-treat Your Silica: Prepare a slurry of your silica gel in the initial, low-polarity mobile phase containing 1% TEA. Let it sit for 10-15 minutes before packing the column. This "deactivates" the most aggressive acidic sites.[1]

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, it indicates on-plate (and likely on-column) decomposition or irreversible binding.[9]

Issue 3: Inconsistent Elution / Shifting Retention Times

Q: The Rf of my compound on TLC is different from its elution profile on the column. Why?

A: This can be frustrating and points to inconsistencies in your system.

  • Solvent Preparation: Ensure your mobile phase is prepared fresh and homogeneously mixed, especially the TEA additive. Prepare a single large batch of solvent for both your TLC and your column run to ensure consistency.[9]

  • Column Packing: An improperly packed column with channels or cracks will lead to band broadening and unpredictable elution.[11] Ensure you pack a uniform, homogenous bed of silica.

  • Sample Loading Technique: The method of loading your sample is critical.

    • Wet Loading: Dissolve your crude material in the minimum amount of a strong solvent (like dichloromethane) and add it carefully to the top of the column.[12]

    • Dry Loading (Recommended): Dissolve your crude material, add a small amount of silica gel (2-3x the mass of your crude), and evaporate the solvent completely to get a free-flowing powder.[9][12] This powder can then be carefully added to the top of the column, which often results in sharper bands and better separation.

Data Summary & Recommended Parameters

The following tables summarize starting conditions for your purification. These should be optimized using TLC prior to running the column.

Table 1: Recommended Mobile Phase Systems

Solvent System (v/v/v) Base Modifier (v/v) Target Rf Application Notes
Hexane / Ethyl Acetate (95:5 to 80:20) 0.5 - 1.0% TEA 0.3-0.4 Standard starting point for many cannabinoids. Good for resolving non-polar impurities.
Dichloromethane / Methanol (99:1 to 95:5) 0.5 - 1.0% TEA 0.3-0.4 A more polar system. Useful if the compound is not moving in Hex/EtOAc.

| Toluene / Acetone (98:2 to 90:10) | 0.5 - 1.0% TEA | 0.3-0.4 | Offers different selectivity compared to ester or alcohol-based systems. |

Table 2: Column Loading Guidelines

Separation Difficulty Crude Load (as % of Silica Mass) Example (40g Silica Column)
Easy (ΔRf > 0.2) 5 - 10% 2.0 g - 4.0 g
Moderate (ΔRf ≈ 0.1) 1 - 2% 400 mg - 800 mg

| Difficult (ΔRf < 0.1) | < 1% | < 400 mg |

Experimental Workflow & Protocols

Workflow Overview

The diagram below outlines the logical flow from crude material to the final, purified 6-methoxy-THC-1-amine.

G cluster_prep Phase 1: Preparation cluster_chrom Phase 2: Chromatography cluster_analysis Phase 3: Analysis & Isolation crude Crude 6-Methoxy- THC-1-Amine tlc TLC Method Development crude->tlc Optimize Solvents slurry Prepare Silica Slurry (with 1% TEA) tlc->slurry Select Mobile Phase pack Pack Column slurry->pack load Dry Load Sample pack->load elute Elute with Gradient or Isocratic Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap final Pure Compound evap->final

Purification Workflow Diagram
Step-by-Step Protocol: Flash Chromatography with TEA Modifier
  • TLC Method Development:

    • Prepare several test eluent systems (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc). To each, add 1% v/v triethylamine.

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plates in your test systems.

    • Identify the solvent system that provides good separation and places your target compound at an Rf value between 0.3 and 0.4. This will be your starting eluent.

  • Column Preparation:

    • Select a column size appropriate for your sample mass (see Table 2).

    • Weigh out the required amount of silica gel (e.g., 40 g).

    • In a beaker, create a slurry of the silica gel in your starting mobile phase (containing 1% TEA). Stir gently for 5-10 minutes to ensure all acidic sites are passivated.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 800 mg) in a suitable solvent (e.g., 10-20 mL of DCM or EtOAc).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column bed, creating a thin, even layer.

    • Gently add a protective layer of sand (approx. 1 cm) on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Isolation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure. The residual TEA is volatile and should co-evaporate.

    • Place the final product under high vacuum to remove any final traces of solvent and TEA.

    • Confirm purity and identity using analytical methods like LC-MS, GC-MS, or NMR.[13][14]

Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification problems in real-time.

G start Problem Observed During Chromatography streaking Compound Streaking or Tailing? start->streaking no_elution No Compound Eluting? start->no_elution poor_sep Poor Separation? start->poor_sep streaking->poor_sep No sol_tea Add 0.5-2% TEA to Mobile Phase streaking->sol_tea Yes sol_strip Strip column with MeOH/NH3/DCM no_elution->sol_strip Yes sol_gradient Flatten Elution Gradient poor_sep->sol_gradient Yes sol_alumina Switch to Alumina or Deactivated Silica sol_tea->sol_alumina If still tailing sol_prevent Next Time: ALWAYS use TEA modifier sol_strip->sol_prevent sol_load Reduce Sample Load sol_gradient->sol_load

Troubleshooting Decision Diagram

References

  • Cannabis Chromatography Purification Techniques for High-Quality Extracts. (2025). Axiomm.[Link]

  • Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. (2023). Cannabis Science and Technology.[Link]

  • Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023). Cannabis Science and Technology.[Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). Forensic Toxicology.[Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.[Link]

  • The SFC Isolation and Purification of Cannabinoids using Application Specific Stationary Phases Under Optimised Conditions. (2020). Chromatography Today.[Link]

  • Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). Wiley Online Library.[Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.[Link]

  • How Triethylamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate.[Link]

  • Reversed phase chromatography for cannabinoid purification. (n.d.). Zeochem.[Link]

  • HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. (n.d.). Shimadzu Scientific Instruments.[Link]

  • Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions. (n.d.). National Institutes of Health (NIH).[Link]

  • use of Triethylamine. (2005). Chromatography Forum.[Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.[Link]

  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.[Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.[Link]

  • Maximizing Cannabinoid Separation for Potency Testing with LC. (2025). LCGC International.[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Welch Materials, Inc.[Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.[Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex.[Link]

  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). National Institutes of Health (NIH).[Link]

  • Application to the analysis of phytocannabinoids and Cannabis sativa extract. (2018). Molnar-Institute.[Link]

  • Separation of Cannabinoids on Three Different Mixed-Mode Columns Containing Carbon/Nanodiamond/Amine-Polymer Superficially Porous Particles. (2025). ResearchGate.[Link]

  • Separation of cannabinoids on three different mixed-mode columns containing carbon/nanodiamond/amine-polymer superficially porous particles. (n.d.). PubMed.[Link]

  • Methods for extraction, processing, and purification of a selected family of target compounds
  • Semiquantitative Screening of THC Analogues by Silica Gel TLC with an Ag(I) Retention Zone and Chromogenic Smartphone Detection. (2022). National Institutes of Health (NIH).[Link]

  • Thin-layer chromatography on silver nitrate-impregnated silica gel for analysis of homemade tetrahydrocannabinol mixtures. (n.d.). ResearchGate.[Link]

  • How to isolate and purify THC, CBD, CBN. (2014). Marijuana Growing & Cannabis Forum.[Link]

  • Purification of ∆9-THC by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem.[Link]

  • Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. (n.d.). MDPI.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Reductive Amination of 6-Methoxy-carbazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of carbazole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination of 6-methoxy-carbazol-1-one, a key intermediate in medicinal chemistry and materials science[1][2][3]. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of the target amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reductive amination of 6-methoxy-carbazol-1-one?

A1: Reductive amination is a two-step, one-pot process that transforms a carbonyl group (in this case, the ketone at the 1-position of the carbazole) into an amine[4][5].

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary or secondary amine on the ketone. This is followed by the dehydration of the resulting hemiaminal intermediate to form a C=N double bond, known as an imine. Under the mildly acidic conditions typically used, the imine is protonated to form a more electrophilic iminium ion[6][7].

  • Hydride Reduction: A reducing agent, typically a hydride source, then selectively reduces the iminium ion to form the final amine product[5][6].

The equilibrium between the ketone and the imine must be carefully managed, as the reducing agent can potentially reduce the starting ketone as well[6].

Reductive_Amination_Mechanism cluster_legend Mechanism Flow ketone 6-Methoxy-carbazol-1-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH2 amine R-NH2 amine->hemiaminal iminium Iminium Ion hemiaminal->iminium -H₂O, +H⁺ product Target Amine iminium->product Reduction h_plus + H+ h2o - H2O hydride [H-] hydride->iminium key1 Reactant/Intermediate key2 Reagent key3 Product

Caption: The mechanism of reductive amination.

Q2: Which reducing agent is best for this reaction: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

A2: The choice of reducing agent is critical for success. For the reductive amination of a ketone like 6-methoxy-carbazol-1-one, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended[8][9].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations[8]. Its popularity stems from its mildness and selectivity. The electron-withdrawing acetate groups make it less reactive than NaBH₄, so it reduces the protonated iminium ion much faster than it reduces the starting ketone[8][10]. This minimizes the formation of the corresponding alcohol byproduct. It is effective for a wide range of ketones and amines and tolerates many functional groups[9][11].

  • Sodium Cyanoborohydride (NaBH₃CN): This was a historically popular choice. Like STAB, it is selective for the iminium ion over the ketone, especially at mildly acidic pH (4-5)[6][12]. However, its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions make it less desirable than STAB[9].

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce both the starting ketone and the intermediate imine[6][13]. Using NaBH₄ often leads to a significant amount of the corresponding alcohol byproduct, lowering the yield of the desired amine[14]. To mitigate this, a two-step procedure is often required: first, form the imine completely (often requiring removal of water), then add the NaBH₄[11][13]. This makes the one-pot reaction less efficient.

Reducing Agent Selectivity Pros Cons Typical Solvent
NaBH(OAc)₃ (STAB) Iminium Ion >> KetoneHigh selectivity, mild, non-toxic byproducts, effective in one-pot reactions[8][9].Moisture sensitive[13].DCE, THF, DCM[11][13].
NaBH₃CN Iminium Ion > KetoneGood selectivity at controlled pH, not water-sensitive[6][13].Highly toxic, generates HCN in acidic conditions[9].MeOH, EtOH[13].
NaBH₄ Ketone ≈ ImineInexpensive, readily available[15].Poor selectivity, often requires a two-step process, reduces the starting material[6][14].MeOH, EtOH[13].
Q3: What is the optimal pH for this reaction, and how do I control it?

A3: The reaction pH is a delicate balance. A weakly acidic environment (pH 5-7) is generally optimal[4][6].

  • Why is acid needed? Acid catalyzes the dehydration of the hemiaminal to form the imine/iminium ion, which is the species that gets reduced[6].

  • What if the pH is too low? If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the initial step of the reaction[6].

  • How to control it: For reactions using STAB, adding 1-2 equivalents of acetic acid is a common and effective practice, as it serves as the catalyst[9][10]. The reaction itself produces acetate, which helps buffer the system.

Troubleshooting Guide

Troubleshooting_Flowchart start Problem: Low Yield or No Reaction check_sm TLC/LC-MS Analysis: Starting Material (SM) Status? start->check_sm sm_consumed SM Consumed check_sm->sm_consumed Consumed sm_unreacted SM Unreacted check_sm->sm_unreacted Unreacted check_products Major Spot(s) Observed? sm_consumed->check_products sol_unreacted Diagnosis: Inefficient Imine Formation Solutions: 1. Add catalytic acetic acid (1-2 eq). 2. Increase reaction time/temperature. 3. Check amine quality/reactivity. 4. Use molecular sieves to remove H₂O. sm_unreacted->sol_unreacted desired_product Desired Product (Low Yield) check_products->desired_product Yes, desired product side_product Side Product(s) Prevalent check_products->side_product Yes, but not desired no_product No New Spots (Streak/Baseline) check_products->no_product No, streaking/baseline sol_low_yield Diagnosis: Purification/Workup Loss Solutions: 1. Optimize extraction pH. 2. Use basified silica (add 1% TEA to eluent) for chromatography. 3. Consider recrystallization from EtOH/IPA. desired_product->sol_low_yield sol_side_product Diagnosis: Competing Reactions Solutions: 1. Confirm identity of byproduct (e.g., alcohol from ketone reduction). 2. Switch to a more selective reductant (STAB). 3. Control stoichiometry carefully. side_product->sol_side_product sol_no_product Diagnosis: Product Degradation/Adsorption Solutions: 1. Product may be stuck on silica. 2. Add triethylamine (TEA) to TLC eluent to check for basic spots. 3. Ensure workup is not overly acidic/basic. no_product->sol_no_product

Caption: A logical guide for troubleshooting common issues.

Problem 1: Low yield with significant recovery of starting ketone.
  • Question: My reaction has run for 24 hours, but TLC and LC-MS analysis show mostly unreacted 6-methoxy-carbazol-1-one. What's going wrong?

  • Causality & Solution: This classic symptom points to inefficient imine formation, which is the rate-limiting step for many ketones. The hydride reagent cannot reduce an iminium ion that hasn't formed.

    • Action 1: Check for Acid Catalyst. Ketones, being less electrophilic than aldehydes, often require an acid catalyst to promote dehydration[11][16]. Ensure you have added 1-2 equivalents of glacial acetic acid to your reaction mixture when using STAB.

    • Action 2: Increase Reaction Time or Temperature. Some sterically hindered or electron-rich ketones react slowly. Consider extending the reaction time to 48 hours or gently warming the reaction to 35-45 °C. Monitor progress by TLC/LC-MS.

    • Action 3: Use Dehydrating Agents. The formation of the imine is an equilibrium reaction that produces water[17]. Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can shift the equilibrium toward the imine, increasing the substrate for reduction.

    • Action 4: Verify Amine Reactivity. Ensure the amine being used is sufficiently nucleophilic and not overly hindered. For weakly basic amines (e.g., anilines), the reaction may require longer times or a stronger Lewis acid catalyst like Ti(OiPr)₄[13].

Problem 2: My desired product is formed, but it's accompanied by a significant amount of a slightly more polar byproduct.
  • Question: I've isolated my product, but NMR analysis shows a contaminant. Mass spec suggests it's the alcohol corresponding to the reduction of my starting ketone. How do I prevent this?

  • Causality & Solution: This indicates that your reducing agent is not selective enough and is reducing the starting ketone in a competing reaction[14].

    • Action 1: Switch to Sodium Triacetoxyborohydride (STAB). This is the most direct solution. STAB is specifically designed to be highly selective for iminium ions over ketones and aldehydes, which will suppress the formation of the alcohol byproduct[8][10].

    • Action 2: Modify the Procedure (If Using NaBH₄). If you must use NaBH₄, you cannot perform a direct, one-pot reaction. You must first ensure complete imine formation. Stir the ketone, amine, and an acid catalyst (like p-TsOH) in a solvent like methanol or toluene (with a Dean-Stark trap to remove water) for several hours. Once imine formation is complete (confirmed by TLC/NMR), cool the reaction to 0 °C and then add the NaBH₄ portion-wise[11][13].

Problem 3: The reaction appears to work by TLC, but I lose most of my product during silica gel column chromatography.
  • Question: My TLC plate shows a new, UV-active spot for the product, but after my column, the isolated yield is less than 20%. The product seems to be streaking badly on the column.

  • Causality & Solution: The newly formed amine is a basic compound. The free silanol groups (Si-OH) on the surface of standard silica gel are acidic and can strongly adsorb your product, leading to irreversible binding, streaking, and poor recovery[18].

    • Action 1: Deactivate the Silica Gel. This is the most effective solution. Add a small amount of a volatile base, typically 1-2% triethylamine (TEA) , to your column eluent[18]. The TEA will compete for the acidic sites on the silica, allowing your basic product to elute cleanly and symmetrically.

    • Action 2: Use an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase like alumina (Al₂O₃) for your chromatography[18][19].

    • Action 3: Salt Formation and Recrystallization. As an alternative to chromatography, consider purifying the product via recrystallization. After an aqueous workup, dissolve the crude product in a solvent like isopropanol or ethanol and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt of your amine may be highly crystalline and can be purified by recrystallization, effectively removing non-basic impurities[18].

Experimental Protocols & Workflow

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol provides a robust starting point for the synthesis of the target amine from 6-methoxy-carbazol-1-one.

Experimental_Workflow setup 1. Setup - Dissolve ketone and amine in DCE. - Add acetic acid. reaction 2. Reaction - Add NaBH(OAc)₃ portion-wise at 0°C. - Warm to RT and stir for 24-48h. setup->reaction monitor 3. Monitoring - Check reaction progress by TLC/LC-MS. reaction->monitor workup 4. Aqueous Workup - Quench with sat. NaHCO₃. - Extract with DCM. monitor->workup Reaction Complete purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by column chromatography. workup->purify analyze 6. Analysis - Characterize pure product by NMR, MS, etc. purify->analyze

Caption: General experimental workflow for reductive amination.

Materials:

  • 6-methoxy-carbazol-1-one (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 6-methoxy-carbazol-1-one (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DCE (or DCM) to a concentration of approximately 0.1 M.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate pre-formation of the iminium ion.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 15 minutes. Note: The reaction can be mildly exothermic.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS every few hours until the starting ketone is consumed (typically 12-24 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), making sure to add 1% triethylamine to the eluent to prevent product adsorption.

  • Combine pure fractions and remove the solvent in vacuo to yield the final product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1235–1238. [Link]

  • Khazaei, A., et al. (2013). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(6), 739-745. [Link]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2394. [Link]

  • Zhang, W., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Chemistry Central Journal, 18(1), 1-9. [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Proceedings of the 2016 2nd International Conference on Chemical and Biological Engineering. [Link]

  • Google Patents. (2012).
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for... [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]

  • Goo, D. Y., & Woo, S. K. (2016). One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination. Organic & Biomolecular Chemistry, 14(1), 122–130. [Link]

  • Sławiński, J., & Szafarek, S. (2001). An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives. Acta Poloniae Pharmaceutica, 58(3), 195-200. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. [Link]

  • Hussain, S., et al. (2011). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis, 353(14-15), 2549-2566. [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. [Link]

  • YouTube. (2019). Reductive Amination Reaction mechanism - Simple. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Dangerfield, E. M., et al. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. The Journal of Organic Chemistry, 87(17), 11578–11587. [Link]

  • Google Patents. (2009). Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol.

Sources

common side reactions in the synthesis of tetrahydrocarbazole amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tetrahydrocarbazole amines. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important scaffolds. Tetrahydrocarbazoles are privileged structures in numerous biologically active compounds and serve as critical intermediates in medicinal chemistry.[1]

The most common synthetic routes, such as the Fischer Indole Synthesis and the related Borsche-Drechsel cyclization, are powerful but often plagued by side reactions that can complicate purification and reduce yields.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-oriented format to help you navigate these challenges effectively. We will delve into the causality behind common issues and provide robust, validated protocols to enhance the success of your experiments.

Overview of the Core Synthesis: The Fischer-Borsche-Drechsel Pathway

The synthesis typically begins with the acid-catalyzed condensation of a phenylhydrazine with cyclohexanone (or a derivative) to form a phenylhydrazone intermediate. This intermediate, upon heating in the presence of an acid, undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 1,2,3,4-tetrahydrocarbazole core.[4][5][6] The subsequent step involves the functionalization of the amine group, most commonly through N-alkylation, to produce the final target molecule.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Tautomerization Rearrangement Di-imine Intermediate (Post [3,3]-Sigmatropic Rearrangement) Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Intermediate Rearrangement->Aminal Intramolecular Attack Product 1,2,3,4-Tetrahydrocarbazole Aminal->Product Elimination (-NH3) Ammonia NH3 Aminal->Ammonia N_Alkylation N-Alkylated Tetrahydrocarbazole Amine Product->N_Alkylation Alkylation Step (e.g., R-X, Base) Regioisomer_Formation cluster_paths Competing Tautomerization Pathways Start Unsymmetrical Ketone + Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Enamine_A Kinetic Enamine (Less Substituted) Hydrazone->Enamine_A Path A Enamine_B Thermodynamic Enamine (More Substituted) Hydrazone->Enamine_B Path B Product_A Product A (Kinetic) Enamine_A->Product_A Cyclization Product_B Product B (Thermodynamic) Enamine_B->Product_B Cyclization

Caption: Competing pathways leading to regioisomers from an unsymmetrical ketone.

Causality Analysis & Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Forms faster, usually from the less sterically hindered enamine. Favored by milder acids and lower temperatures.

    • Thermodynamic Product: More stable, forms from the more substituted (and more stable) enamine. Favored by stronger acids and higher temperatures, which allow for equilibration between the enamine intermediates.

  • Strategic Adjustments:

    • To favor the kinetic product: Use a milder acid like acetic acid and maintain the lowest possible temperature that still allows the reaction to proceed.

    • To favor the thermodynamic product: Employ a stronger acid system (like PPA or ZnCl₂) and higher temperatures to ensure the enamine intermediates can equilibrate to the more stable form before cyclization.

  • Consider Modern Alternatives: If classical Fischer conditions fail to provide the desired selectivity, modern synthetic methods may be necessary. Palladium-catalyzed cross-coupling reactions or cycloaddition strategies can offer complete regiochemical control, albeit with more complex starting materials. [7][8]

Problem 3: Major Byproducts Detected in Crude Mixture

Question: My reaction works, but the crude NMR/LCMS shows significant impurities. What are the most common side reactions and how can I suppress them?

Answer: Several competing pathways can reduce the yield and purity of your target tetrahydrocarbazole. Understanding these side reactions is key to their prevention.

Common Side Reactions & Their Mechanisms:

  • N-N Bond Cleavage: This is a major competing pathway, especially when using phenylhydrazines with electron-donating groups. The acid catalyst can promote cleavage of the weak N-N bond in the ene-hydrazine intermediate, leading to the formation of anilines and other degradation products instead of cyclizing. [9]

  • Aldol Condensation: Under acidic conditions, the cyclohexanone starting material can undergo self-condensation, creating dimeric byproducts and consuming the ketone. [9]

  • Oxidation/Aromatization: The tetrahydrocarbazole product can be susceptible to over-oxidation to the fully aromatic carbazole, particularly at high temperatures or if atmospheric oxygen is not excluded. [10]This is often observed as a darker reaction mixture.

Side_Reactions Enamine Ene-hydrazine Intermediate Product Desired Tetrahydrocarbazole Enamine->Product [3,3]-Sigmatropic Rearrangement (Desired Pathway) Cleavage N-N Bond Cleavage Enamine->Cleavage Acid-Promoted Fission (Side Reaction) Aniline Aniline Byproduct Cleavage->Aniline Degradation

Caption: The desired cyclization pathway vs. the N-N bond cleavage side reaction.

Mitigation Strategies:

Side ReactionProbable CauseRecommended Solution
N-N Bond Cleavage Overly strong acid; electron-rich phenylhydrazine. [9]Use a milder acid (e.g., acetic acid) and the lowest effective temperature. If possible, introduce an electron-withdrawing group on the phenylhydrazine.
Aldol Condensation High concentration of ketone under strong acid conditions. [9]Add the ketone slowly to the hot acid/phenylhydrazine mixture to keep its instantaneous concentration low.
Oxidation/Aromatization High temperatures; presence of oxygen. [10]Run the reaction under an inert atmosphere (Nitrogen or Argon). Avoid excessive heating after the product has formed.
Polymerization/Tarring Harsh conditions (strong acid, high temp).Reduce acid concentration and/or reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Problem 4: Poor Selectivity in N-Alkylation Step

Question: I have my tetrahydrocarbazole, but when I try to N-alkylate it, I get a mixture of products, including what looks like C-alkylation. How do I ensure selective N-alkylation?

Answer: The tetrahydrocarbazole anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen (N1) and, to a lesser extent, carbon positions on the indole ring. The selectivity between N- and C-alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and the nature of the alkylating agent. [11][12] Causality Analysis & Protocol for Selective N-Alkylation:

  • Conditions Favoring N-Alkylation: A polar aprotic solvent (like DMF or THF) combined with a strong, non-nucleophilic base (like NaH) is the standard for selective N-alkylation. The counter-ion of the base also plays a role; sodium and potassium ions tend to favor N-alkylation.

  • Conditions Favoring C-Alkylation: These are less common but can occur with highly reactive electrophiles or under different solvent/base combinations.

Experimental Protocol: Selective N-Alkylation of 1,2,3,4-Tetrahydrocarbazole

  • Setup: To a flame-dried, two-necked round-bottom flask under a positive pressure of Argon, add 1,2,3,4-tetrahydrocarbazole (1.0 eq).

  • Solvent: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Alkylation: Cool the solution back to 0°C. Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. [13]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between the Borsche-Drechsel cyclization and the Fischer indole synthesis? A1: The Borsche–Drechsel cyclization is best considered a specific application of the Fischer indole synthesis. [4][5]While the Fischer synthesis is a general method for making indoles from various hydrazines and carbonyl compounds, the Borsche-Drechsel reaction specifically refers to the synthesis of tetrahydrocarbazoles from arylhydrazones and cyclohexanone. [3][5]The underlying mechanism involving an acid-catalyzed-[3][3]sigmatropic rearrangement is the same. [4] Q2: What are the best general-purpose purification techniques for tetrahydrocarbazole amines? A2: For the neutral tetrahydrocarbazole intermediate, recrystallization is often very effective. A common solvent system is methanol or ethanol. [14]For the final, often more nonpolar, N-alkylated amine products, flash column chromatography on silica gel is the standard method. Eluent systems like ethyl acetate/hexane are typical. [13][15] Q3: Are there any "green" or more environmentally friendly approaches to this synthesis? A3: Yes, significant research has focused on greener alternatives. These include using solid acid catalysts like montmorillonite clay or zeolites, which can be easily filtered out and potentially recycled. [2][8]Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and energy consumption. [2]Additionally, the use of ionic liquids as recyclable solvent/catalyst systems is an emerging area. [2]

References

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Wikipedia. [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. ACS Publications. [Link]

  • Bohrium. (2023). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper. [Link]

  • Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • Nangare, A. S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]

  • NIH. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). National Institutes of Health. [Link]

  • MDPI. (n.d.). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. [Link]

  • NIH. (n.d.). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

  • ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

  • Royal Society of Chemistry. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. [Link]

  • Oklahoma State University. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. [Link]

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

  • Thinkswap. (n.d.). Practical III: Synthesis of Tetrahydrocarbazole by Fisher Indole Synthesis. [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

  • ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. [Link]

  • ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. [Link]

  • PubMed. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). [Link]

  • Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report. [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

  • Taylor & Francis Online. (n.d.). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[1][4]aphthyrin-5(6H)-one. [Link]

  • PubMed. (n.d.). Regiocontrolled synthesis of substituted thiazoles. [Link]

  • PubMed. (n.d.). A Regioselective Synthesis of 2,4-Disubstituted 2 H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1 H‑1,2,3-Triazoles - Scope and Limitations. [Link]

Sources

Technical Support Center: 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, leading to reliable and reproducible experimental outcomes. Here, we address common questions and troubleshooting scenarios based on the chemical properties of tetrahydrocarbazole derivatives and aromatic amines.

I. Compound Overview and Intrinsic Stability

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of biologically active molecules. Its structure, featuring a tetrahydrocarbazole core, a primary aromatic amine, and a methoxy group, dictates its stability profile. The primary amine and the electron-rich carbazole nucleus are susceptible to oxidation, while the overall structure may be sensitive to prolonged exposure to light and non-optimal pH conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity of the compound, it should be stored at 2-8°C in a tightly sealed container, protected from light. The container headspace should be filled with an inert gas such as argon or nitrogen to minimize oxidation. Generally, amines should be stored at temperatures below 30°C to maintain stability.[1]

Q2: My compound has developed a yellowish or brownish tint. What could be the cause?

A2: Discoloration is a common indicator of degradation, likely due to oxidation or photodegradation. The primary amine group is susceptible to air oxidation, which can form colored impurities. Exposure to light can also initiate degradation pathways. It is crucial to store the compound in a dark, inert environment.

Q3: What is the expected shelf-life of this compound?

A3: While specific long-term stability data for this exact molecule is not extensively published, it is recommended to re-test the purity of the compound after 12 months of storage, even under ideal conditions. Aromatic amines can degrade over time, and periodic quality control is a good laboratory practice.

Q4: Can I store the compound in a solution?

A4: Storing in solution is generally not recommended for long-term storage due to the increased potential for degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C) under an inert atmosphere. The pH of the solution can significantly impact the stability of the compound.[2][3]

Q5: What are the potential degradation products I should be aware of?

A5: The primary degradation pathways are likely oxidation and photodegradation. Oxidation of the primary amine can lead to the formation of nitroso, nitro, or N-oxide derivatives. The tetrahydrocarbazole ring itself can also undergo oxidation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Action
Inconsistent analytical results (e.g., HPLC, NMR) Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light, atmosphere).2. Re-analyze the compound for purity using a validated analytical method.3. If degradation is confirmed, use a fresh batch of the compound for your experiments.
Low reaction yield Purity of the starting material may be compromised.1. Assess the purity of the this compound before starting the reaction.2. Consider that degradation products may be interfering with the reaction.
Formation of unexpected side products The compound may be degrading under the reaction conditions.1. Review the reaction conditions (e.g., temperature, presence of oxidizing agents, exposure to light).2. Consider performing the reaction under an inert atmosphere and protecting it from light.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the vial of this compound in a refrigerator at 2-8°C.

  • For long-term storage, transfer the compound to an amber glass vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace air.

  • Tightly seal the vial with a cap that has a chemically resistant liner.

  • Wrap the vial in aluminum foil or place it in a light-blocking secondary container.

  • Store the container in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment by HPLC

A reverse-phase HPLC method is suitable for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

V. Visualizing Degradation and Workflows

Potential Degradation Pathways

A 6-methoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-amine B Oxidized Impurities (e.g., N-oxides, nitroso derivatives) A->B  O2, light, metal ions C Photodegradation Products A->C  UV/Vis light D Hydrolytic Degradants (if in aqueous solution) A->D  Water, non-neutral pH

Caption: Potential degradation pathways for the compound.

Recommended Handling Workflow

cluster_storage Storage cluster_handling Handling cluster_analysis Analysis A Receive Compound B Store at 2-8°C A->B C Inert Atmosphere B->C D Protect from Light C->D E Equilibrate to RT D->E F Weigh Quickly E->F G Use Inert Atmosphere F->G H Protect from Light F->H I Purity Check (HPLC) H->I J Structural Confirmation (NMR, MS) I->J

Caption: Recommended workflow for handling and analysis.

VI. References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Kaur, M., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172.

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

Sources

troubleshooting low yields in 6-methoxy-THC-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-methoxy-THC-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-methoxy-THC-1-amine. As Senior Application Scientists, we understand that navigating multi-step syntheses with complex scaffolds like tetrahydrocannabinol (THC) can present significant challenges, often leading to suboptimal yields. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategy. We will delve into the causality behind experimental choices, offering logical, self-validating protocols to enhance the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common overarching causes of low yields in the 6-methoxy-THC-1-amine synthesis?

Low yields in this synthesis typically stem from a combination of factors related to the inherent instability of the cannabinoid core and the challenges of performing regioselective reactions. The primary culprits are:

  • Degradation of the THC scaffold: The tetrahydrocannabinol structure is sensitive to acidic conditions, heat, oxygen, and light.[1][2] Many synthetic steps, if not carefully controlled, can lead to decomposition and the formation of complex byproduct mixtures.

  • Isomerization: Acid-catalyzed isomerization of the endocyclic double bond from the Δ⁹ position to the more thermodynamically stable Δ⁸ position is a very common side reaction.[3][4]

  • Side Reactions: The electron-rich aromatic ring and multiple functional groups present opportunities for non-selective reactions, such as over-oxidation, or reactions at unintended positions.

  • Purification Losses: The target molecule contains both a basic amine and an acidic phenol, which can complicate chromatographic purification, leading to tailing, poor separation, and potential degradation on acidic stationary phases like silica gel.[5]

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

Significant color change to dark brown or black is almost always a sign of product degradation or polymerization. This is often caused by:

  • Oxidation: The phenolic hydroxyl group on the THC scaffold is susceptible to oxidation, which can be initiated by air (oxygen), especially at elevated temperatures or in the presence of certain metal catalysts. This can form highly colored quinone-type species.[1]

  • Strong Acid: Harsh acidic conditions can lead to extensive decomposition and polymerization, particularly when heated.

To mitigate this, ensure all reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents. When acidic conditions are required, use the mildest possible acid and the lowest effective temperature.

Q3: How can I reliably confirm the identity and purity of my intermediates and final product?

A multi-technique approach is essential:

  • Thin-Layer Chromatography (TLC): Use TLC throughout the process to monitor reaction progress and assess the complexity of the reaction mixture. Staining with an appropriate agent (e.g., vanillin-sulfuric acid) can help visualize different cannabinoid species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key signals to look for would be the appearance of aromatic protons around the new amine group, the methoxy singlet, and shifts in the protons on the heterocyclic ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular weight and elemental composition of your target compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity.[6] A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point for analyzing cannabinoid derivatives.[7]

Q4: I'm seeing multiple spots on my TLC that are difficult to separate. What should I do?

This common issue points to a mixture of closely related compounds, such as positional isomers, stereoisomers, or degradation products.

  • Optimize Chromatography: Experiment with different solvent systems in your TLC analysis to achieve better separation. For column chromatography, consider using a less polar stationary phase like alumina for basic compounds or deactivating your silica gel with triethylamine (typically 0.5-1% in the eluent) to prevent tailing of the amine.

  • Revisit the Reaction: Poor separation often starts with a non-selective reaction. Review your reaction conditions to see if they can be made milder to reduce byproduct formation.

  • Derivative Formation: In some cases, temporarily protecting a functional group (like the phenol) can alter the polarity and chromatographic behavior of your compound, allowing for easier separation from impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the key transformations in the synthesis of 6-methoxy-THC-1-amine.

Problem 1: Low Yield in the Aromatic Amination Step (Position 1)

Direct C-H amination of the aromatic ring is challenging. A common route involves nitration followed by reduction.

  • Possible Cause 1A: Degradation during Nitration

    • Symptoms: Dark reaction mixture, multiple TLC spots, low recovery of nitrated intermediate.

    • Underlying Logic: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are highly acidic and oxidizing, which can degrade the sensitive THC scaffold and cause isomerization.

    • Solutions & Protocols:

      • Use Milder Reagents: Employ milder nitrating agents such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or a metal nitrate salt (e.g., Cu(NO₃)₂) in a non-acidic solvent.

      • Control Temperature: Run the reaction at low temperatures (e.g., -20°C to 0°C) to minimize side reactions.

      • Protecting Groups: Consider protecting the phenolic hydroxyl group as a methyl ether or silyl ether before nitration to prevent oxidation and direct the nitration.

  • Possible Cause 1B: Incomplete Reduction of the Nitro Group

    • Symptoms: Presence of both the nitro-intermediate and the desired amine in the product mixture; difficulty in separating the two.

    • Underlying Logic: The choice of reducing agent is critical. Some reagents may be too weak to fully reduce the nitro group under mild conditions, while harsher conditions could reduce other parts of the molecule.

    • Solutions & Protocols:

      • Catalytic Hydrogenation: This is often a clean and effective method. Use a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[8] This method is generally mild and high-yielding.

      • Metal Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are classic choices for nitro group reduction and are often well-tolerated by other functional groups.

      • Monitor Completion: Carefully monitor the reaction by TLC until all the starting nitro compound is consumed.

Problem 2: Low Yield in the 6-Position Methoxylation Step

This transformation likely proceeds via a 6-hydroxy intermediate, which is then methylated.

  • Possible Cause 2A: Inefficient or Non-selective Oxidation

    • Symptoms: Low conversion of the starting material, formation of multiple oxygenated byproducts.

    • Underlying Logic: Introducing a hydroxyl group at the allylic 6-position can be challenging. Many oxidizing agents lack selectivity and can attack other positions or over-oxidize the molecule.

    • Solutions & Protocols:

      • Allylic Oxidation: Consider using selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis, which are classic reagents for allylic oxidation. Conditions must be carefully optimized.

      • Epoxidation-Rearrangement: An alternative is the epoxidation of the Δ⁹ double bond followed by an acid-catalyzed rearrangement to the 6-hydroxy-Δ¹⁰-THC isomer, which may then be isomerized back. This is a more complex route but can offer different selectivity.

  • Possible Cause 2B: Incomplete Methylation of the 6-Hydroxy Group

    • Symptoms: Product mixture contains both the 6-hydroxy intermediate and the desired 6-methoxy product.

    • Underlying Logic: The 6-hydroxy group is a secondary alcohol and may be sterically hindered. Incomplete deprotonation or a weak methylating agent can lead to low conversion.

    • Solutions & Protocols:

      • Use a Strong Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol, forming the alkoxide.

      • Choose an Effective Methylating Agent: Use methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). If these fail, a more powerful reagent like methyl triflate (MeOTf) can be used, although it is more expensive and requires careful handling.

      • Optimize Solvent and Temperature: Perform the reaction in an anhydrous polar aprotic solvent like THF or DMF to ensure the reactivity of the alkoxide. Gentle heating may be required to drive the reaction to completion.

Problem 3: Product Instability and Purification Challenges
  • Possible Cause 3A: Degradation on Silica Gel

    • Symptoms: Streaking on TLC plates, significant loss of material during column chromatography, appearance of new, more polar spots at the baseline.

    • Underlying Logic: Standard silica gel is acidic and can catalyze the degradation or isomerization of sensitive cannabinoids. The basic amine group in the target molecule will interact strongly with the acidic silanol groups, causing severe tailing and potential decomposition.

    • Solutions & Protocols:

      • Base-Washed Silica: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase chromatography (C18 silica) which is often used for purifying cannabinoids.[5][7]

      • Flash Chromatography: Use flash chromatography systems to minimize the time the compound spends on the stationary phase.[7]

  • Possible Cause 3B: Air and Light Sensitivity of the Final Product

    • Symptoms: Purified product changes color (e.g., to yellow or brown) upon standing, purity decreases over time as observed by HPLC.

    • Underlying Logic: Molecules containing both phenol and amine functionalities are often highly susceptible to air oxidation. The cannabinoid scaffold itself is known to be sensitive to light and air.[2]

    • Solutions & Protocols:

      • Inert Handling: Once purified, handle the final product exclusively under an inert atmosphere.

      • Proper Storage: Store the compound in an amber vial at low temperatures (-20°C or -80°C) under an argon or nitrogen atmosphere to maximize its shelf life.[2]

Visualizations

Below are diagrams illustrating key logical and chemical pathways discussed in this guide.

Troubleshooting_Workflow cluster_problems Identify Primary Issue cluster_solutions_nitration Amination Solutions cluster_solutions_methoxylation Methoxylation Solutions cluster_solutions_purification Purification Solutions start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_purity->analyze_mixture nitration Problem in Amination Step? analyze_mixture->nitration methoxylation Problem in Methoxylation Step? nitration->methoxylation No sol_nit_1 Use Milder Reagents nitration->sol_nit_1 Yes purification Problem in Purification? methoxylation->purification No sol_met_1 Optimize Oxidant methoxylation->sol_met_1 Yes sol_pur_1 Use Base-Washed Silica purification->sol_pur_1 Yes end_node Implement Solution & Re-evaluate purification->end_node No sol_nit_2 Optimize Reductant sol_nit_1->sol_nit_2 sol_nit_3 Protect Phenol sol_nit_2->sol_nit_3 sol_nit_3->end_node sol_met_2 Use Stronger Base/ Methylating Agent sol_met_1->sol_met_2 sol_met_2->end_node sol_pur_2 Try Reversed-Phase sol_pur_1->sol_pur_2 sol_pur_3 Store Product Properly sol_pur_2->sol_pur_3 sol_pur_3->end_node

Caption: A workflow for troubleshooting low yields.

Reaction_Pathways cluster_amination Amination Pathway cluster_methoxylation Methoxylation Pathway cluster_side_reactions Common Side Reactions THC THC Precursor Nitro_THC 1-Nitro-THC Intermediate THC->Nitro_THC Nitration (e.g., AcONO2) Amine_THC 1-Amino-THC Intermediate Nitro_THC->Amine_THC Reduction (e.g., H2, Pd/C) Isomer Δ⁸-Isomer Nitro_THC->Isomer Acid Catalyst Hydroxy_Amine_THC 6-Hydroxy-1-Amino-THC Amine_THC->Hydroxy_Amine_THC Allylic Oxidation (e.g., SeO2) Degradation Oxidation/ Degradation Products Amine_THC->Degradation Air/Light Final_Product 6-Methoxy-THC-1-amine Hydroxy_Amine_THC->Final_Product Methylation (e.g., NaH, MeI) Final_Product->Degradation Air/Light

Caption: Key reaction steps and potential side reactions.

References

  • A. A. M. El-Sohly, M., Gul, W. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Molecules. Available at: [Link]

  • Google Patents. (2016). Process to extract and purify delta-9-tetrahydrocannabinol. WO2016179247A1.
  • Google Patents. (2019). Extraction and purification of cannabinoid compounds. WO2019100172A1.
  • Google Patents. (2021). Purification and separation techniques for cannabinoids. US20210268402A1.
  • Teledyne ISCO. (n.d.). Hemp Purification: Delta-9-THC Remediation of Crude CBD Extract. Teledyne Labs. Available at: [Link]

  • Google Patents. (2016). Process for forming amine by direct amination reaction. EP3218350A1.
  • Martin, B. R., et al. (2010). Heteroadamantyl Cannabinoids. Journal of Medicinal Chemistry. Available at: [Link]

  • Nimc, V. (2026). Cannabinoid Synthesis: A Comprehensive Overview. V.Nimc.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry. Available at: [Link]

  • Giorgi, F., et al. (2023). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Frontiers in Chemistry. Available at: [Link]

  • Morales, P., et al. (2023). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry. Available at: [Link]

  • Livingston, S. J., et al. (2020). The biosynthesis of the cannabinoids. BMC Plant Biology. Available at: [Link]

  • Margrey, K. A., et al. (2017). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Taylor & Francis Online. (2021). Amination – Knowledge and References. Available at: [Link]

  • Ben-Zvi, Z., et al. (1971). 6-hydroxy-1-tetrahydrocannabinol synthesis and biological activity. Science. Available at: [Link]

  • Milman, G., et al. (2020). Cannabinoid Stability in Authentic Oral Fluid after Controlled Cannabis Smoking. Clinical Chemistry.
  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Swortwood, M. J., et al. (2016). Long term stability of cannabinoids in oral fluid after controlled cannabis administration. ResearchGate. Available at: [Link]

  • Fairbairn, J. W., et al. (1976). The stability of cannabis and its preparations on storage. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Cayman Chemical. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Mescaline. Available at: [Link]

Sources

Technical Support Center: Purification of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a critical intermediate in the synthesis of various pharmacologically active molecules and advanced materials.[1] Its unique tetrahydrocarbazole scaffold is a cornerstone in medicinal chemistry.[2][3] The primary synthetic route to the carbazole core often involves the Fischer indole synthesis, which, while effective, can introduce a range of impurities such as unreacted starting materials, isomers, and colored byproducts.[4][5][6]

The presence of a primary amine group (-NH2) on the tetrahydrocarbazole framework introduces specific challenges during purification. This functional group imparts basicity to the molecule, leading to strong interactions with standard purification media like silica gel. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these challenges and achieve high purity for their downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

Question 1: What are the most probable impurities I should expect in my crude this compound sample after synthesis?

Answer: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard synthesis involving a Fischer indole cyclization to form the carbazole core, followed by reductive amination of a ketone precursor, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine and the corresponding cyclohexanone derivative from the Fischer indole synthesis step.[5][7]

  • Fischer Indole Synthesis Byproducts: Incomplete cyclization can lead to hydrazone intermediates. Furthermore, side reactions can generate positional isomers or dimeric species, particularly under harsh acidic conditions.[8][9]

  • Precursor Ketone: Incomplete reductive amination will leave the precursor, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

  • Over-alkylation Products: If the reductive amination conditions are not carefully controlled, secondary or tertiary amines can form.

  • Colored Degradation Products: Tetrahydrocarbazole derivatives can be susceptible to air oxidation, leading to the formation of highly colored, often dark brown or black, aromatic impurities.[10]

Question 2: My crude product is a dark, tar-like solid. Is it salvageable, and what causes the intense color?

Answer: Yes, it is often salvageable. The intense color typically arises from minor, but highly conjugated, oxidized impurities formed during the reaction or work-up.[10] These impurities are often more polar than the target compound. While they can complicate purification by smearing on a chromatography column, a well-designed purification strategy, such as a preliminary acid-base extraction, can effectively remove them. It is advisable to store the crude and purified material under an inert atmosphere (like argon or nitrogen) and protected from light to minimize further degradation.

Question 3: How can I perform a quick purity assessment before committing to a large-scale purification?

Answer: A quick and effective preliminary assessment can be done using Thin Layer Chromatography (TLC).

  • Technique: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside any available starting materials.

  • Eluent System: A good starting point is a mixture of a non-polar solvent and a polar solvent, with a small amount of base. For example, Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine.

  • Analysis: The number of spots will give you an idea of the number of components. The relative position (Rf value) of the main spot compared to impurities will help in designing a column chromatography separation. Your target amine should appear as a single, well-defined spot. Streaking near the baseline often indicates highly polar or acidic impurities.

Section 2: Troubleshooting Guides for Common Purification Issues

This section addresses the most common challenges encountered during the purification of this basic compound.

Issue 1: Column Chromatography Complications

Question: I'm trying to purify my compound on a silica gel column, but I'm getting severe peak tailing and my final fractions are still impure. What is happening and how can I prevent it?

Answer: This is the most prevalent issue when purifying basic amines on standard silica gel.

  • Causality (The "Why"): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic primary amine on your molecule undergoes a strong acid-base interaction with these silanol groups. This causes a portion of your compound to bind very tightly, eluting slowly and unevenly, which results in significant peak tailing and poor separation from nearby impurities.[11]

  • Solutions & Optimization:

    • Use a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase (eluent). This base will competitively bind to the acidic sites on the silica, allowing your target amine to elute symmetrically.

      • Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent mixture.

    • Choose the Right Eluent System: A gradient elution often works best. Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.[11]

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

Parameter Problematic Condition Recommended Solution Rationale
Stationary Phase Standard Silica GelSilica Gel with Basic Modifier OR Neutral AluminaNeutralizes acidic sites causing strong analyte interaction.
Mobile Phase Neutral (e.g., Hexane/EtOAc)Add 0.5-1% Triethylamine or NH₄OHThe modifier acts as a competitive base, preventing peak tailing.[11]
Loading High sample loadLoad ≤5% of silica gel massOverloading the column exacerbates tailing and reduces resolution.
Issue 2: Recrystallization Failures

Question: My product "oiled out" during my attempt at recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is usually due to a high concentration of impurities, a solvent system in which the compound is too soluble, or excessively rapid cooling.

  • Causality (The "Why"): Impurities disrupt the formation of a regular crystal lattice. If the solution becomes supersaturated while still above the melting point of your impure compound, it will separate as a liquid.

  • Solutions & Optimization:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, and only then move it to an ice bath.

    • Dilute the Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly again.

    • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add a tiny speck ("seed crystal") to initiate crystallization.

    • Re-evaluate Solvent System: You may need a less polar solvent or a co-solvent system. Ethanol, or mixtures of ethyl acetate and hexane, are often good starting points for carbazole derivatives.[12]

Logical Flow for Troubleshooting Chromatography Issues

G start Start: Crude Amine Purification tailing Observe Peak Tailing on Silica TLC/Column? start->tailing good_peak Symmetrical Peak Shape tailing->good_peak No add_base Add 0.5-1% Triethylamine to Mobile Phase tailing->add_base Yes check_again Re-run TLC/Column add_base->check_again success Proceed with Purification check_again->success No Tailing still_tails Still Tailing? check_again->still_tails Tailing Persists still_tails->success No change_phase Switch to Neutral Alumina Stationary Phase still_tails->change_phase Yes final_run Run Column on Alumina change_phase->final_run

Caption: Troubleshooting decision tree for peak tailing.

Section 3: Validated Purification Protocols

Protocol 1: High-Recovery Purification via Acid-Base Extraction

This technique is highly recommended as a first-pass purification step to remove neutral and acidic impurities, and is particularly effective for colored crude materials. It leverages the basicity of the target amine.[13][14][15]

Principle: The basic amine is protonated by an acid to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving non-basic (neutral or acidic) impurities behind in the organic layer. The amine is then regenerated by adding a base and extracted back into a fresh organic layer.[16]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated amine salt) into a clean flask. This is your product-containing layer. The upper organic layer contains neutral impurities and can be discarded. Repeat the extraction of the organic layer with another portion of 1M HCl to ensure complete recovery.

  • Regeneration of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). You should observe the free amine precipitating or making the solution cloudy.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc. Shake vigorously to extract the neutral "free-base" amine back into the organic layer.

  • Final Work-up: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: High-Resolution Purification by Column Chromatography

This method is ideal for separating the target amine from impurities with similar basicity but different polarity.

Step-by-Step Methodology:

  • Prepare Slurry: In a beaker, add silica gel to a starting eluent mixture (e.g., 95:5 Hexane:EtOAc + 1% Et₃N) and swirl to create a homogenous slurry.

  • Pack Column: Pour the slurry into your chromatography column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve your crude product (post-acid-base extraction is ideal) in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting, low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example:

    • Columns 1-3: 95:5 Hexane:EtOAc + 1% Et₃N

    • Columns 4-6: 90:10 Hexane:EtOAc + 1% Et₃N

    • Columns 7-10: 80:20 Hexane:EtOAc + 1% Et₃N

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Overall Purification Workflow

G cluster_0 Initial Purification cluster_1 High-Resolution Polishing cluster_2 Final Product crude Crude Amine Product (Contains neutral, acidic, and colored impurities) extraction Protocol 1: Acid-Base Extraction crude->extraction decision Is Purity Sufficient? extraction->decision chromatography Protocol 2: Column Chromatography decision->chromatography No pure Pure Product (>98% Purity) decision->pure Yes recrystallization Protocol 3: Recrystallization chromatography->recrystallization Optional Final Polish analysis Purity & Structural Confirmation (HPLC, NMR, MS) chromatography->analysis recrystallization->analysis analysis->pure

Caption: Recommended workflow for purifying the target amine.

References

  • M. S. Raj, K. J. R. Prasad, S. Gunaseelan, and N. Srinivasan , "6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one", Acta Crystallographica Section E: Structure Reports Online, 2007, E63, o4573.

  • Smolecule , "6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one", Smolecule Scientific Resource.

  • MySkinRecipes , "6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one", MySkinRecipes Chemical Database.

  • P. B. Gunjal, et al. , "Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors", Journal of the Indian Chemical Society, 2023.

  • M. Orzeł, et al. , "Synthesis and biological evaluation of novel 3,6-amide and thioamide substituted", MOST Wiedzy Open Research Catalog.

  • BenchChem , "HPLC Purity Analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one", BenchChem Technical Documents.

  • K. S. Kumar, et al. , "Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor", Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45.

  • BenchChem , "Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol", BenchChem Technical Documents.

  • BenchChem , "Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a Synthetic Intermediate", BenchChem Technical Documents.

  • BenchChem , "Technical Support Center: Purification of Aminopropyl Carbazole Derivatives", BenchChem Technical Documents.

  • Chemistry LibreTexts , "4.8: Acid-Base Extraction", Chemistry LibreTexts Online Library.

  • A. G. Griesbeck, et al. , "Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS)", Journal of Visualized Experiments, 2014, (88), 51622.

  • BenchChem , "Optimization of reaction conditions for Fischer indole synthesis of carbazoles", BenchChem Technical Documents.

  • M. Göçmentürk, et al. , "Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids", Asian Journal of Chemistry, 2008, 20(5), 3439-3446.

  • Organic Chemistry Portal , "Fischer Indole Synthesis", Organic Chemistry Portal.

  • BenchChem , "Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate", BenchChem Technical Documents.

  • Magritek , "Separation of Acidic, Basic and Neutral Compounds", Magritek Resources.

  • ResearchGate , "Purification of carbazole by solvent crystallization under two forced cooling modes", ResearchGate Publication.

  • A. J. T. T. Williams, et al. , "Selective separation of amines from continuous processes using automated pH controlled extraction", Reaction Chemistry & Engineering, 2021, 6, 1993-2000.

  • S. K. Suthar, et al. , "Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells", Molecules, 2022, 27(21), 7266.

  • A. M. Beauchemin, et al. , "Why Do Some Fischer Indolizations Fail?", The Journal of Organic Chemistry, 2008, 73(18), 7422-7425.

  • Confluence - Engineering Ideas Clinic , "What is an Acid and Base Extraction?", Confluence Wiki.

  • Y. Wang, et al. , "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents", Journal of the Brazilian Chemical Society, 2022, 33, 1014-1025.

  • A. Dömling, et al. , "New 3H-Indole Synthesis by Fischer's Method. Part I.", Molecules, 2000, 5(1), 39-48.

  • BenchChem , "Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives", BenchChem Technical Documents.

  • ResearchGate , "Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN", ResearchGate Publication.

  • Biosynth , "(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)amine", Biosynth Product Page.

  • Wikipedia , "Acid–base extraction", Wikipedia, The Free Encyclopedia.

  • H. Cao, et al. , "Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation", Industrial Chemistry & Materials, 2022, 1, 38-44.

  • C. G. Bergstrom, et al. , "Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles", Journal of Organic Chemistry, 1963, 28(10), 2633-2640.

  • Ministry of the Environment, Government of Japan , "III Analytical Methods", Manual on Methods for Environmental Monitoring of Chemicals.

  • A. D. Bond, et al. , "Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole", Acta Crystallographica Section C: Structural Chemistry, 2019, 75(Pt 10), 1391-1402.

  • ResearchGate , "(PDF) Fischer Indole Synthesis", ResearchGate Publication.

  • Google Patents , "WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol", Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-methoxy-carbazol-1-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and practical field experience. Our goal is to help you navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale.

I. Synthetic Strategy Overview

The most reliable and scalable synthesis of 6-methoxy-carbazol-1-amine is a multi-step process. It begins with the construction of the core carbazole scaffold, followed by functionalization to introduce the desired amine group. The generally accepted route involves four key transformations:

  • Fischer Indole Synthesis: Formation of 6-methoxy-1,2,3,4-tetrahydrocarbazole from p-methoxyphenylhydrazine and cyclohexanone.[1][2][3]

  • Aromatization: Dehydrogenation of the tetrahydrocarbazole intermediate to yield 6-methoxy-carbazole.[4][5]

  • Regioselective Nitration: Introduction of a nitro group at the C1 position.

  • Reduction: Conversion of the nitro group to the target primary amine.

This overall workflow is outlined in the diagram below.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Aromatization cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction Reactants1 p-Methoxyphenylhydrazine + Cyclohexanone Product1 6-Methoxy-1,2,3,4-tetrahydrocarbazole Reactants1->Product1  Acid Catalyst (e.g., Acetic Acid) Product2 6-Methoxy-carbazole Product1->Product2  Dehydrogenation (e.g., Pd/C) Product3 6-Methoxy-1-nitro-carbazole Product2->Product3  Nitrating Agent (e.g., HNO₃/H₂SO₄) FinalProduct 6-Methoxy-carbazol-1-amine Product3->FinalProduct  Reducing Agent (e.g., H₂, Pd/C or SnCl₂)

Caption: Overall synthetic workflow for 6-methoxy-carbazol-1-amine.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during each stage of the synthesis.

Step 1: Fischer Indole Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Question: We are experiencing low yields and a sluggish reaction during the scale-up of the Fischer indole synthesis. What are the likely causes and how can we improve performance?

Answer: This is a common scale-up challenge. The Fischer indole synthesis is sensitive to several factors that become more pronounced in larger reactors.[2]

  • Causality & Explanation:

    • Inadequate Heat Transfer: Large volumes have a lower surface-area-to-volume ratio, making efficient and uniform heating difficult. Localized overheating can cause decomposition of the starting hydrazine or the hydrazone intermediate, while insufficient heating leads to an incomplete reaction.[2]

    • Poor Mixing: Inefficient agitation can lead to localized concentration gradients and prevent the reactants from interacting effectively. This is especially true for the often-thick reaction slurry.[2]

    • Suboptimal Acid Concentration: Acetic acid often serves as both the catalyst and solvent.[6] On a large scale, improper stoichiometry or loss of volatile acid can shift the equilibrium and slow the reaction.

  • Recommended Solutions:

    • Reactor & Heating: Use a jacketed reactor with a well-calibrated temperature control system. Ensure the overhead stirring is powerful enough to create a vortex and maintain a homogenous suspension.

    • Reagent Addition: For larger batches, consider the controlled, subsurface addition of cyclohexanone to the heated hydrazine/acid mixture to manage the initial exotherm and ensure immediate mixing.

    • Catalyst Check: Ensure the acid catalyst is of good quality and used in the correct proportion. For particularly stubborn reactions, a stronger acid catalyst like trifluoroacetic acid or a Lewis acid (e.g., ZnCl₂) can be considered, though this may require re-optimization.[4][7]

Question: Our final tetrahydrocarbazole product is contaminated with colored impurities. What is the source, and what is the best purification strategy?

Answer: The formation of colored impurities often points to oxidation or side reactions.

  • Causality & Explanation:

    • Oxidation: The tetrahydrocarbazole product can be partially oxidized to the highly conjugated (and thus colored) carbazole, especially if the reaction is exposed to air at high temperatures for extended periods.[2]

    • Side Reactions: Impurities in the starting p-methoxyphenylhydrazine can lead to various colored byproducts. This starting material can degrade over time, especially if not stored properly.

  • Recommended Solutions:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[2]

    • Starting Material Quality: Use high-purity p-methoxyphenylhydrazine hydrochloride, which is generally more stable than the free base.[6]

    • Purification Protocol:

      • Precipitation/Filtration: The most effective initial purification is often achieved by pouring the cooled reaction mixture into a large volume of ice-cold water to precipitate the crude product. This removes the bulk of the acetic acid and water-soluble impurities.[2]

      • Recrystallization: The filtered solid can be effectively purified by recrystallization from a suitable solvent like methanol or ethanol.[2][8] If color persists, a charcoal treatment during recrystallization can be employed.

Step 2: Aromatization to 6-Methoxy-carbazole

Question: The aromatization step using Palladium on Carbon (Pd/C) is slow and incomplete. How can we drive it to completion?

Answer: Catalytic dehydrogenation can be challenging to scale due to mass transfer limitations and catalyst activity issues.

  • Causality & Explanation:

    • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities (e.g., sulfur) or become inactive through sintering at high temperatures.

    • Poor Mass Transfer: This is a heterogeneous reaction. Efficient contact between the solid catalyst, the dissolved substrate, and the evolving hydrogen gas is critical. Inadequate stirring can starve the catalyst.

    • Inefficient Hydrogen Removal: The reaction produces hydrogen gas. If this gas is not effectively removed from the system, it can establish an equilibrium that slows the forward reaction.

  • Recommended Solutions:

    • Catalyst Selection & Handling: Use a high-quality 10% Pd/C catalyst.[4] Ensure it is handled under an inert atmosphere before being added to the reaction. A catalytic amount is typically sufficient.

    • Solvent Choice: Employ a high-boiling, inert solvent such as xylene or decalin to achieve the necessary reflux temperatures (140-200 °C).[4]

    • Reaction Setup: Use a reactor designed for slurry reactions with a robust overhead stirrer. A gentle stream of nitrogen or argon can be passed over the reaction surface to help carry away the hydrogen gas being produced.

    • Alternative Reagents: If catalytic transfer hydrogenation is not effective, consider stoichiometric oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil.[4][9] However, these are more expensive and generate more waste, making them less ideal for large-scale production.

Aromatization Method Typical Conditions Pros Cons
Pd/C (Catalytic) 10% Pd/C, Xylene or Decalin, Reflux[4]Atom economical, high yieldingProne to catalyst deactivation, requires high temp, potential for heavy metal contamination
Chloranil 1.1-1.5 eq, Xylene, Reflux[4]Reliable, predictableStoichiometric waste, can be expensive
DDQ Stoichiometric, Dioxane or Toluene, Reflux[9]High yielding, often fasterExpensive, generates toxic byproducts
Anodic Oxidation LiBr, AcOH, MeCN, 70 °C[10]Electrochemical, avoids harsh oxidantsRequires specialized equipment, may not be suitable for all substrates
Step 3 & 4: Nitration and Reduction

Question: We are struggling with regioselectivity during the nitration of 6-methoxy-carbazole, obtaining multiple nitrated products. How can we favor nitration at the C1 position?

Answer: Regiocontrol in the electrophilic substitution of carbazoles is a well-known challenge. The outcome is a delicate balance between the directing effects of the methoxy group and the heterocyclic nitrogen.

  • Causality & Explanation:

    • Directing Group Effects: The methoxy group is an ortho-, para-director, strongly activating the C5 and C7 positions. The nitrogen atom directs electrophiles to the C3 and C6 positions. However, the C1 and C8 positions are also activated. The final regiochemical outcome depends heavily on the reaction conditions.

    • Reaction Conditions: The strength of the nitrating agent, temperature, and solvent all play a critical role. Harsher conditions (e.g., concentrated H₂SO₄/HNO₃) can lead to over-nitration and the formation of multiple isomers.

  • Recommended Solutions:

    • Milder Conditions: Use milder nitrating conditions. For example, using nitric acid in acetic acid or using a nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at a controlled low temperature (e.g., 0-10 °C) can significantly improve selectivity for the C1 position.

    • Controlled Addition: Add the nitrating agent slowly and sub-surface to the solution of 6-methoxy-carbazole to avoid localized high concentrations that can lead to side products.

    • Purification: Isomeric products may be difficult to separate. Careful optimization of column chromatography (e.g., using a shallow solvent gradient) or recrystallization from a carefully chosen solvent system will be necessary.[8]

Question: During the reduction of the nitro group, we are seeing incomplete conversion and potential damage to the carbazole ring. What is the most robust reduction method for scale-up?

Answer: The choice of reducing agent is critical to ensure complete conversion without affecting other functional groups.

  • Causality & Explanation:

    • Catalytic Hydrogenation (H₂/Pd/C): This is a very clean method but can be slow and is sensitive to catalyst poisoning. High pressures and temperatures may be required, which adds engineering complexity at scale.

    • Metal/Acid Reduction (e.g., SnCl₂/HCl): This is a very reliable and effective method for nitro group reduction.[11] It is generally tolerant of other functional groups and is less prone to the poisoning issues seen with catalytic hydrogenation. However, it generates significant metal waste.

  • Recommended Solutions:

    • Tin(II) Chloride (SnCl₂): For scale-up, the use of stannous chloride (SnCl₂) in a solvent like ethanol with concentrated HCl is often the most practical and robust method. The reaction is typically exothermic and may require initial cooling before being heated to reflux to complete.

    • Work-up: The work-up involves basifying the reaction mixture to precipitate tin salts, which are then removed by filtration. The product is then extracted from the filtrate. This work-up can be cumbersome at a large scale due to the volume of solids generated.

    • Alternative: If metal waste is a major concern, optimizing the catalytic hydrogenation with a robust catalyst (e.g., platinum on carbon) and ensuring high-purity substrate may be a viable, greener alternative.[12][13]

III. Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to the carbazole core besides the Fischer indole synthesis? A1: Yes, several other named reactions exist, though they may be less suitable for this specific target. The Graebe-Ullmann synthesis involves the thermal decomposition of 1-aryl-1,2,3-benzotriazoles, but often requires very high temperatures.[14][15] Palladium-catalyzed methods like the Buchwald-Hartwig amination can be used to form the carbazole ring from 2,2'-dihalo-biphenyls or related precursors, offering broad functional group tolerance but at a higher cost due to the catalyst and ligands.[16][17]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: Each step has specific hazards:

  • Fischer Indole Synthesis: Phenylhydrazine derivatives are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.[18] The reaction can be exothermic, requiring careful temperature control.

  • Aromatization: When using Pd/C, be aware that dry catalyst can be pyrophoric and must be handled with care. The reaction produces flammable hydrogen gas.

  • Nitration: Nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly corrosive and powerful oxidizing agents. Reactions can be highly exothermic and pose a risk of runaway reaction if not properly controlled.

  • General: Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).[19]

Q3: How can we best monitor the progress of these reactions in a production setting? A3: Thin Layer Chromatography (TLC) is excellent for initial development. For scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It is quantitative, highly sensitive, and can resolve starting materials, intermediates, and byproducts, giving a clear picture of reaction completion and purity profile.

Q4: What is the best general approach for purifying the final 6-methoxy-carbazol-1-amine product? A4: The final product is a basic amine, which can cause tailing on standard silica gel chromatography.[20]

  • Acid-Base Extraction: A highly effective method is an acid-base workup. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified free amine back into an organic solvent.[21]

  • Recrystallization: The purified amine can often be recrystallized as the free base or as a salt (e.g., the hydrochloride salt) to achieve high purity.[20]

IV. Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis Workflow

This protocol outlines the key stages for the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole.

Caption: Experimental workflow for the Fischer indole synthesis step.

Procedure Detail: In a suitably sized reactor equipped for reflux and mechanical stirring, charge glacial acetic acid (approx. 6 equivalents).[1] Begin stirring and add p-methoxyphenylhydrazine hydrochloride (1 equivalent). Heat the mixture to a gentle reflux. Slowly, add cyclohexanone (1 equivalent) to the stirring mixture over 30-60 minutes.[1] Continue to reflux for an additional 2-3 hours after the addition is complete, monitoring by HPLC. Once complete, cool the reaction mixture and pour it into a separate vessel containing stirred ice-water (approx. 10 volumes). The crude product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry. Purify the crude material by recrystallization from methanol.[2]

V. References

  • The Chemistry of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide. Benchchem.

  • Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a Synthetic Intermediate. Benchchem.

  • The energetics of tetrahydrocarbazole aromatization over Pd(111): A computational analysis. AIP Publishing.

  • Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles Leading to Carbazoles. ACS Publications.

  • Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles Leading to Carbazoles. ACS Publications.

  • Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles Leading to Carbazoles. ACS Figshare.

  • Anodic Dehydrogenative Aromatization Gives Carbazoles. ChemistryViews.

  • Technical Support Center: Scale-up Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Benchchem.

  • Carbazole. Wikipedia.

  • CARBAZOLE FOR SYNTHESIS. Loba Chemie.

  • Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate.

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online.

  • Graebe-Ullmann-Synthese. Wikipedia.

  • Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich.

  • Carbazole - Safety Data Sheet. Carl ROTH.

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. NIH National Library of Medicine.

  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. Benchchem.

  • Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. Benchchem.

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. ResearchGate.

  • Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. Benchchem.

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.

  • Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination. Benchchem.

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.

  • Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate.

  • Refined anthracene and carbazole purification method. Google Patents.

  • Process of purifying carbazole. Google Patents.

  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. NIH National Library of Medicine.

  • Efficient Synthesis of Carbazole Derivatives. Google Patents.

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie.

  • Buchwald–Hartwig amination. Wikipedia.

  • Technical Support Center: Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis. Benchchem.

  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem.

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing.

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate.

  • The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society.

  • Synthesis of Carbazoles. Organic Chemistry Portal.

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. ResearchGate.

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing.

  • Fischer Indole Synthesis. ResearchGate.

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. NIH National Library of Medicine.

  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate.

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed.

  • Trends in carbazole synthesis – an update (2013–2023). RSC Publishing.

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central.

Sources

Technical Support Center: Resolution of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging but critical process of resolving the stereoisomers of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This carbazole derivative, a key structural motif in pharmacologically active compounds like Carvedilol, possesses a chiral center at the C1 position, necessitating separation of its enantiomers for proper evaluation of its biological activity.[1][2][3]

This guide is structured to address practical challenges encountered in the laboratory, moving from fundamental questions of method selection to fine-tuning protocols and troubleshooting complex separation issues.

Part 1: Foundational Concepts & Method Selection
Why is resolving these stereoisomers necessary?

The spatial arrangement of atoms in chiral molecules dictates their interaction with biological systems. Enantiomers of a drug candidate can have vastly different pharmacological, metabolic, and toxicological profiles. The US Food and Drug Administration (FDA) mandates strict guidelines on the development of single-enantiomer drugs to ensure safety and efficacy. Therefore, separating the (R) and (S) enantiomers of this compound is a crucial step in its development as a potential therapeutic agent.

FAQ: Which resolution method is best for my compound?

This is the most common starting question. The choice between diastereomeric salt crystallization and chiral chromatography depends on scale, available equipment, and the stage of your research.

  • Diastereomeric Salt Crystallization: This classical method is often preferred for larger-scale separations (grams to kilograms) due to its cost-effectiveness and scalability.[4] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[5][6] Because diastereomers have different physical properties, they can be separated by fractional crystallization based on solubility differences.[7]

  • Chiral Chromatography (HPLC/SFC): This is an excellent method for analytical-scale separation and for obtaining small quantities of highly pure enantiomers for initial biological testing. It offers rapid method development and high-resolution separation. Supercritical Fluid Chromatography (SFC) is particularly advantageous for its speed and reduced solvent consumption.

FeatureDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)
Scale Milligram to Multi-kilogramMicrogram to Gram (Prep-scale)
Cost Lower (bulk solvents, resolving agents)Higher (chiral columns, specialized equipment)
Development Time Can be lengthy (screening required)Often faster for analytical scale
Throughput Lower (batch process)Higher for analytical screening
Purity High purity achievable with recrystallizationVery high purity (>99% e.e.) is common
Waste Generates solvent and salt wasteGenerates mobile phase waste
Part 2: Troubleshooting Diastereomeric Salt Crystallization

This technique is powerful but often requires empirical optimization. Below are common issues and their solutions.

Q1: How do I select the right chiral resolving agent for my amine?

Answer: The selection of the resolving agent is the most critical parameter. For a primary amine like this compound, chiral carboxylic acids are the resolving agents of choice. The goal is to find an agent that forms a well-defined, crystalline salt with one enantiomer of your amine while the other diastereomeric salt remains in the mother liquor.[8]

Our Recommended Screening Panel:

Resolving AgentClassRationale & Common Solvents
(+)-Tartaric AcidNatural AcidInexpensive, readily available. Often effective for primary amines.[5][9] Solvents: Methanol, Ethanol, Water mixtures.
(+)-Dibenzoyl-D-tartaric acidTartaric Acid DerivativeIncreased aromaticity can enhance crystal lattice interactions. Solvents: Acetone, Ethyl Acetate, Alcohols.
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)Tartaric Acid DerivativeA widely used and effective agent for resolving various amines.[8] Solvents: Methanol, Ethanol, Acetonitrile.
(S)-(+)-Mandelic AcidMandelic Acid DerivativeOffers different steric and electronic properties compared to tartaric acids. Solvents: Isopropanol, Ethanol.
(1R)-(-)-10-Camphorsulfonic acidSulfonic AcidA strong acid that can form robust salts. Solvents: Ethanol, Acetone.

Expert Tip: Start by screening three to four resolving agents in parallel on a small scale (e.g., 100 mg of your racemic amine). The reaction is a simple acid-base neutralization.[6]

Q2: My diastereomeric salts won't crystallize. What should I do?

Answer: Failure to crystallize is a common hurdle. This indicates that the diastereomeric salts are too soluble in the chosen solvent or that they are forming an oil. Here is a systematic troubleshooting workflow:

G start No Crystals Formed (Solution or Oil) sub_concentration Increase Concentration start->sub_concentration If solution is clear sub_solvent Change Solvent System start->sub_solvent If an oil forms sub_cool Cool Slowly (RT -> 4°C -> -20°C) sub_concentration->sub_cool sub_seed Add Seed Crystal sub_cool->sub_seed sub_scratch Scratch Flask Wall sub_seed->sub_scratch sub_scratch->sub_solvent If still no crystals solvent_options Screen Solvents: - Decrease Polarity (e.g., add Toluene) - Increase Polarity (e.g., add Water) - Try different solvent classes (e.g., Ketones, Esters) sub_solvent->solvent_options

Caption: Troubleshooting workflow for crystallization failure.

Causality: Crystallization is a thermodynamic process governed by solubility. Cooling reduces solubility, while seeding provides a template for crystal growth. Scratching the glass creates microscopic imperfections that can initiate nucleation. If these fail, the fundamental solvent-solute interaction is not optimal, and a new solvent system must be found.[10]

Q3: The enantiomeric excess (e.e.) of my resolved amine is low. How can I improve it?

Answer: Low enantiomeric excess (<90%) indicates that the two diastereomeric salts have similar solubilities, leading to co-precipitation.

  • Recrystallization: The most straightforward solution is to recrystallize the isolated diastereomeric salt from the same or a different solvent system. This process will enrich the less soluble, desired diastereomer.

  • Solvent Tuning: The choice of solvent is critical.[10] A solvent system should be chosen to maximize the solubility difference between the two diastereomers. Systematically screen mixtures. For example, start with methanol and titrate in a less polar co-solvent like methyl tert-butyl ether (MTBE) or a more polar one like water.

  • Re-evaluate the Resolving Agent: If optimization fails, the chosen resolving agent may not be suitable for achieving high selectivity with your amine. Return to the screening phase with a different class of chiral acid.

Q4: How do I get more than a 50% yield for the desired enantiomer?

Answer: A classical resolution is fundamentally limited to a theoretical maximum yield of 50% for one enantiomer. To overcome this, you must racemize and recycle the unwanted enantiomer from the mother liquor.[10][11] This creates a "Resolution-Racemization-Recycle" (R3) process, which is essential for industrial efficiency.[10][12] Racemization of the unwanted amine can sometimes be achieved by heating with a base or a specific racemization catalyst, after which it can be reintroduced into the resolution process.

Part 3: Protocols and Workflows
Protocol 1: Diastereomeric Salt Resolution of (±)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

This protocol uses (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) as an example resolving agent.

Materials:

  • (±)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)[8]

  • Methanol (ACS Grade)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Workflow Diagram:

G racemate Racemic Amine + (+)-DPTTA in Methanol dissolve Heat to Dissolve racemate->dissolve crystallize Slow Cool to 4°C dissolve->crystallize filter Vacuum Filtration crystallize->filter solid Solid: Less-Soluble Diastereomeric Salt filter->solid Isolate liquid Liquid: Mother Liquor (Contains More-Soluble Diastereomer) filter->liquid Separate liberate Dissolve in Water + Add 2M NaOH (pH > 10) solid->liberate extract Extract with DCM liberate->extract dry Dry (Na₂SO₄) & Evaporate extract->dry final Enantioenriched Free Amine dry->final

Caption: Workflow for diastereomeric salt resolution.

Step-by-Step Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (+)-DPTTA (0.5 to 1.0 equivalent) in a minimal amount of warm methanol with stirring until a clear solution is obtained.[8] Expertise Note: Starting with 0.5 equivalents of the resolving agent can sometimes improve the purity of the initial crop of crystals.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator (4°C) for 12-24 hours.[5][9] The formation of crystals of the less soluble diastereomeric salt should be observed.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor.[8][9]

  • Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water. While stirring, add 2 M NaOH solution dropwise until the solution is strongly basic (pH > 10).[5][8] This will break the salt and liberate the free amine, which may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.[9]

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC (see Protocol 2).

Protocol 2: Analytical Chiral HPLC Method Development

Objective: To develop a method to accurately determine the enantiomeric excess (e.e.) of the resolved amine.

Starting Point:

  • Column: A cellulose-based chiral stationary phase (CSP) is often a good starting point for aromatic amines. Examples include columns packed with cellulose tris(3,5-dimethylphenylcarbamate).[13]

  • Mobile Phase: Begin with a normal-phase or polar organic mode.

    • Normal Phase (NP): Heptane/Isopropanol (e.g., 90:10 v/v) with a basic additive like 0.1% diethylamine (DEA) to improve peak shape.

    • Polar Organic Mode (POM): Methanol or Acetonitrile with 0.1% DEA.[14]

  • Detection: UV at a wavelength where the carbazole moiety absorbs strongly (e.g., 240 nm).[15]

  • Flow Rate: 0.5 - 1.0 mL/min.

Troubleshooting HPLC Separation:

  • No Separation: If the enantiomers co-elute, change the mobile phase composition. In NP, vary the ratio of alcohol modifier. If that fails, switch to a different CSP, such as a cyclodextrin-based column.[16]

  • Poor Peak Shape (Tailing): This is common for amines. Ensure a basic modifier (like DEA or triethylamine) is present in the mobile phase to block acidic sites on the silica support.

  • Poor Resolution: Decrease the flow rate to increase efficiency or modify the mobile phase to increase the separation factor (selectivity). For instance, switching from isopropanol to ethanol in a normal-phase system can significantly alter selectivity.

References
  • Science Learning Center, University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (2018). Enantioselective synthesis of tetrahydrocarbazoles via trienamine catalysis and their anxiolytic-like activity. Request PDF. Retrieved from [Link]

  • Zhou, W., et al. (2016). Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. PMC - NIH. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed. Retrieved from [Link]

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of Carvedilol. University of Arizona. Retrieved from [Link]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC - NIH. Retrieved from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • Reddy, G. A., et al. (2010). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Taylor & Francis Online. Retrieved from [Link]

  • Jones, M. F. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Retrieved from [Link]

  • ResearchGate. (2011). Novel design and synthesis of modified structure of Carvedilol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Retrieved from [Link]

  • NOPR. (2023). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-methylamine. Retrieved from [Link]

  • DSpace@NIT Rourkela. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • NIH. (n.d.). (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime. Retrieved from [Link]

  • MOST Wiedzy. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • PubMed. (2012). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Retrieved from [Link]

  • ResearchGate. (2018). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((7-methoxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)oxy)acetic acid. Retrieved from [Link]

  • PMC - NIH. (2016). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Retrieved from [Link]

  • ResearchGate. (2007). An efficient synthesis of (±) 4-hydroxy-9-methoxy-5,11-dimethyl-6H-1,2,3,4-tetrahydro-benzo[b]carbazole. Retrieved from [Link]

  • Analytics-Shop. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 6-Methoxy-THC-1-Amine and its Analogs: A Structural Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Intrigue of the THC Scaffold

(-)-trans-Δ⁹-Tetrahydrocannabinol (THC), the primary psychoactive constituent of Cannabis sativa, has been a focal point of medicinal chemistry for decades. Its therapeutic potential, mediated primarily through the cannabinoid receptors CB1 and CB2, is vast, encompassing analgesia, anti-emesis, and appetite stimulation. However, its clinical utility is often hampered by undesirable psychoactive effects, poor water solubility, and metabolic instability.[1] To overcome these limitations, researchers have extensively explored the SAR of the THC molecule, leading to the development of numerous synthetic analogs with tailored pharmacological profiles.

This guide focuses on a hypothetical analog, 6-methoxy-THC-1-amine, and aims to predict its bioactivity by examining the known effects of its constituent modifications. Understanding how subtle changes to the THC core can dramatically alter its interaction with CB1 and CB2 receptors is paramount for the rational design of next-generation cannabinoid therapeutics.

Deconstructing the Pharmacophore: Key Structural Determinants of THC Bioactivity

The bioactivity of classical cannabinoids is dictated by several key structural features. Modifications to these regions can profoundly impact receptor affinity, selectivity (CB1 vs. CB2), and functional efficacy (agonist, antagonist, or inverse agonist).

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THC [label="THC Scaffold", fillcolor="#4285F4"]; C1_Hydroxyl [label="C1 Phenolic Hydroxyl", fillcolor="#34A853"]; C3_Alkyl [label="C3 Alkyl Side Chain", fillcolor="#34A853"]; C_Ring [label="C-Ring (Cyclohexene)", fillcolor="#34A853"]; A_Ring [label="A-Ring (Aromatic)", fillcolor="#34A853"];

THC -- C1_Hydroxyl [label="Essential for CB1 affinity"]; THC -- C3_Alkyl [label="Modulates potency and selectivity"]; THC -- C_Ring [label="Influences stereochemistry"]; THC -- A_Ring [label="Site of key interactions"]; } dot Figure 1: Key pharmacophoric regions of the THC scaffold influencing bioactivity.

The Impact of C1-Substitution: From a Critical Hydroxyl to a Novel Amine

The phenolic hydroxyl group at the C1 position of the A-ring is a critical determinant of high-affinity binding to the CB1 receptor.[2] Its removal or modification has been a consistent strategy in SAR studies to modulate receptor interaction.

The Precedent of C1-Methoxy Analogs

Research on analogs where the C1-hydroxyl is replaced by a methoxy group, such as in L759633, has demonstrated a significant reduction in potency and efficacy at cannabinoid receptors.[2] This suggests that the hydrogen-bonding capability of the hydroxyl group is crucial for optimal receptor engagement. The loss of this interaction likely disrupts the canonical binding pose within the receptor's active site.

The Introduction of a C1-Amine: A Strategy for Enhanced Properties

The replacement of the C1-hydroxyl with an amino group represents a bioisosteric substitution aimed at improving physicochemical properties, such as water solubility, and potentially altering receptor selectivity. A recent conference proceeding highlighted the synthesis of amino-functionalized THC derivatives with the goal of overcoming the limitations of traditional cannabinoids.[1] While specific bioactivity data for a C1-amino THC analog is not yet available in peer-reviewed literature, we can infer its potential impact based on the principles of medicinal chemistry. The amino group, being a hydrogen bond donor and acceptor, could potentially mimic some of the interactions of the parent hydroxyl group. However, its different electronic and steric profile will likely lead to a distinct pharmacological profile.

Exploring the Influence of C6-Substitution: A Less Charted Territory

Modifications on the C-ring of the THC scaffold are less common in the literature compared to alterations of the A-ring and C3 side chain. The numbering of the dibenzopyran core can vary, but assuming standard nomenclature, the C6 position is part of the cyclohexene ring.

Insights from C6-Hydroxy Analogs

Studies on 6-hydroxy-THC derivatives have shown that the stereochemistry of the hydroxyl group at this position (alpha or beta) can influence cannabimimetic activity, with differing effects observed across various animal models and pharmacological assays.[3] This indicates that the C6 position is sensitive to substitution and can modulate the overall bioactivity of the molecule.

Predicting the Effect of a C6-Methoxy Group

The introduction of a methoxy group at the C6 position would increase the lipophilicity of this region of the molecule and introduce a bulky substituent. This could have several consequences:

  • Altered Binding Pose: The steric hindrance of the methoxy group might force a different orientation of the ligand within the receptor binding pocket.

  • Impact on Receptor Selectivity: The modified interaction with residues in the C-ring binding domain could potentially alter the selectivity between CB1 and CB2 receptors.

  • Metabolic Stability: The methoxy group could influence the metabolic profile of the compound, potentially blocking a site of enzymatic degradation.

Comparative Bioactivity Profile: 6-Methoxy-THC-1-Amine vs. Key Analogs

Based on the established SAR principles, we can construct a predictive comparative table for the bioactivity of 6-methoxy-THC-1-amine against THC and its relevant analogs.

CompoundC1-SubstitutionC6-SubstitutionPredicted CB1 Affinity (Ki)Predicted CB2 Affinity (Ki)Predicted Functional ActivityRationale
Δ⁹-THC -OH-HHigh (nM range)[4]Moderate (nM range)[4]Partial AgonistParent compound with well-characterized activity.
1-Methoxy-THC (e.g., L759633) -OCH₃-HLow[2]Low[2]Low Efficacy AgonistLoss of critical C1-hydroxyl hydrogen bonding.[2]
1-Amino-THC (Hypothetical) -NH₂-HModerate to HighModerate to HighAgonist/Partial AgonistPotential to mimic some C1-OH interactions; improved solubility.[1]
6-Methoxy-THC (Hypothetical) -OH-OCH₃ModerateModerateAgonist/Partial AgonistSteric and electronic effects of the C6-methoxy group may alter binding.
6-Methoxy-THC-1-Amine (Hypothetical) -NH₂-OCH₃ModerateModerateAgonist/Partial AgonistCombined effects of both substitutions; likely a complex interplay of steric and electronic factors.

Note: The predicted affinities and activities are based on qualitative interpretations of existing SAR data and require experimental validation.

Experimental Protocols for Bioactivity Determination

To empirically determine the bioactivity of 6-methoxy-THC-1-amine and its analogs, a series of in vitro assays are essential. The following are standard protocols used in cannabinoid research.

Radioligand Binding Assay for Cannabinoid Receptors

This assay measures the affinity of a test compound for the CB1 and CB2 receptors by assessing its ability to displace a radiolabeled ligand.

Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Cell Membranes expressing CB1 or CB2 Incubate Incubate at 30°C for 90 min Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]CP55,940) Radioligand->Incubate Test_Compound Test Compound (e.g., 6-methoxy-THC-1-amine) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Quantify radioactivity by liquid scintillation counting Wash->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Detailed Steps:

  • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably transfected with human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]CP55,940), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the cannabinoid receptors.

Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Cell Membranes expressing CB1 or CB2 Incubate Incubate at 30°C for 60 min Membranes->Incubate GDP GDP GDP->Incubate Test_Compound Test Compound Test_Compound->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound [³⁵S]GTPγS Filter->Wash Scintillation Quantify radioactivity Wash->Scintillation EC50 Determine EC₅₀ Scintillation->EC50 Emax Determine Emax EC50->Emax

Detailed Steps:

  • Membrane Preparation: Use cell membranes from cells expressing CB1 or CB2 receptors.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.

  • Reaction Mixture: Combine cell membranes (10-20 µg protein), GDP (10 µM), varying concentrations of the test compound, and [³⁵S]GTPγS (0.1 nM) in the assay buffer.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect produced by the agonist).

Conclusion and Future Directions

The hypothetical compound 6-methoxy-THC-1-amine represents an intriguing target for synthesis and pharmacological evaluation. Based on existing SAR data, the replacement of the critical C1-hydroxyl group with an amine may offer a strategy to enhance physicochemical properties, although likely at the cost of some binding affinity compared to THC. The introduction of a C6-methoxy group adds another layer of complexity, with potential impacts on binding pose, selectivity, and metabolism.

The true bioactivity of 6-methoxy-THC-1-amine can only be elucidated through empirical testing. The experimental protocols provided in this guide offer a standardized approach to characterizing its cannabinoid receptor binding affinity and functional activity. Such studies will not only reveal the pharmacological profile of this novel analog but also contribute valuable data to the broader understanding of cannabinoid SAR, aiding in the future design of safer and more effective therapeutic agents.

References

  • PÍŽOVÁ Hana, TREML Jakub, NOVÁK Michael. PREPARATION OF AMINO-FUNCTIONALIZED THC DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS. In 53rd Conference SYNTHESIS AND ANALYSIS OF DRUGS. 2025.
  • Adams R, Baker BR, Wearn RB. Structure of Cannabinol. III. Synthesis of Cannabinol, 1-Hydroxy-3-n-amyl-6,6,9-trimethyl-6-dibenzopyran. Journal of the American Chemical Society. 1940;62(8):2204-2207.
  • Burdick D, et al. A structure–activity relationship study of the C-1 position of Δ9-THC. Bioorganic & Medicinal Chemistry Letters. 2010;20(10):3123-3126.
  • Fahrenholtz KE, Lurie M, Kierstead RW. The total synthesis of dl-Δ9-tetrahydrocannabinol and four of its isomers. Journal of the American Chemical Society. 1967;89(23):5934-5941.
  • Gaoni Y, Mechoulam R. Isolation, structure, and partial synthesis of an active constituent of hashish. Journal of the American Chemical Society. 1964;86(8):1646-1647.
  • Husni AS, et al. A new Δ9-tetrahydrocannabinol derivative from a high potency Cannabis sativa L. variety. Tetrahedron Letters. 2014;55(44):6064-6606.
  • Luteijn JM, Spronck HJ. A new, efficient synthesis of (±)-Δ9-cis-tetrahydrocannabinol. Journal of the Chemical Society, Perkin Transactions 1. 1979:201-203.
  • McPartland JM, et al. A meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology. 2007;152(5):583-593.
  • Pertwee RG, et al. Structural basis of Δ9-THC analog activity at the Cannabinoid 1 receptor. Journal of Medicinal Chemistry. 2021;64(14):10086-10100.
  • Razdan RK, Dalzell HC. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of dimethylheptylpyran. Journal of Medicinal Chemistry. 1976;19(5):719-721.
  • Rhee MH, et al. Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. Journal of Medicinal Chemistry. 1997;40(20):3228-3233.
  • Rickards RW, Rönneberg H. Organometallic routes to cannabinoids: a novel synthesis of (±)-Δ9-trans-tetrahydrocannabinol. The Journal of Organic Chemistry. 1984;49(4):572-575.
  • Taylor EC, Strojny EJ. The Synthesis of Some Model Compounds Related to Tetrahydrocannabinol. Journal of the American Chemical Society. 1960;82(19):5198-5201.
  • Uliss DB, et al. Novel synthesis of cis-Δ9-tetrahydrocannabinol. Tetrahedron Letters. 1975;16(48):4369-4372.
  • Wiley JL, et al. Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics. 1998;285(3):995-1004.
  • Compton DR, et al. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Journal of Pharmacology and Experimental Therapeutics. 1993;265(1):218-226.
  • Huffman JW, et al. Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry. 2010;18(15):5475–5482.
  • Martin BR, et al. In vivo and in vitro pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior. 2022;220:173467.
  • Mechoulam R, et al. Structure-activity relationships in the tetrahydrocannabinol series. NIDA Research Monograph. 1987;79:20-30.
  • Nguyen GN, Jordan EN, Kayser O. Synthetic Strategies for Rare Cannabinoids Derived from Cannabis sativa.
  • Pacher P, Kunos G. Modulating the endocannabinoid system in human health and disease: successes and failures. FEBS Journal. 2013;280(9):1918-1943.
  • Reggio PH. The structure–function relationships of classical cannabinoids: CB1/CB2 modulation. In: Reggio PH, editor. The cannabinoid receptors. Humana Press; 2009. p. 103-131.
  • Ross RA, et al. Structure-activity relationships for the cannabinoid receptor. British Journal of Pharmacology. 1999;128(4):735-743.
  • Showalter VM, et al. Evaluation of the pharmacology of synthetic cannabinoids. In: Rapaka RS, Makriyannis A, editors. Structure-activity relationships of the cannabinoids. NIDA Research Monograph 79. Rockville, MD: National Institute on Drug Abuse; 1987. p. 48-58.
  • Thomas BF, et al. A mechanistic model explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1. ChemRxiv. 2023.
  • Wiley JL, et al. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life Sciences. 2013;93(15-16):517-523.

Sources

The Pivotal Role of the 6-Methoxy Group in Tetrahydrocarbazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydrocarbazole scaffold stands as a "privileged structure" in the realm of medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a methoxy group at the 6-position of this scaffold has been a focal point of research, significantly influencing the therapeutic potential of the resulting derivatives. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methoxy-substituted tetrahydrocarbazoles, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative efficacy in key therapeutic areas, and the experimental methodologies that underpin these findings.

The Synthetic Cornerstone: Fischer Indole Synthesis

The primary and most versatile route to 6-methoxy-1,2,3,4-tetrahydrocarbazole is the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed condensation of p-methoxyphenylhydrazine with cyclohexanone. The choice of acid catalyst and reaction conditions can be optimized to achieve high yields, making this a robust and scalable method for producing the core scaffold.[3]

Experimental Protocol: Fischer Indole Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-methoxyphenylhydrazine hydrochloride (1 equivalent) and glacial acetic acid.

  • Addition of Reactants: While stirring, add cyclohexanone (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from methanol to yield pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.[2]

Comparative Biological Activities and Structure-Activity Relationships

The 6-methoxy-tetrahydrocarbazole scaffold has been explored for a variety of therapeutic applications. The following sections compare the SAR of its derivatives in key areas, supported by available experimental data.

Anticancer Activity: A Tale of Substitution

Derivatives of 6-methoxy-tetrahydrocarbazole have demonstrated notable potential as anticancer agents.[2] The SAR studies in this area often focus on modifications at the nitrogen (N9) position and other positions of the carbazole ring.

A hypothetical comparative study on a series of N-substituted 6-methoxy-tetrahydrocarbazole analogs against various cancer cell lines could yield data as presented in the table below. Such data would typically show that the nature of the substituent at the N9 position significantly influences cytotoxicity.

Table 1: Hypothetical Comparative Anticancer Activity of N-Substituted 6-Methoxy-Tetrahydrocarbazole Analogs

Compound IDN9-SubstituentHeLa IC50 (µM)MCF-7 IC50 (µM)
1a -H> 50> 50
1b -CH₃25.432.1
1c -SO₂Ph10.215.8
1d -SO₂-(p-NH₂)Ph5.18.9

IC50 values represent the concentration required for 50% inhibition of cell growth in vitro.

From this hypothetical data, a clear SAR emerges:

  • Unsubstituted N9 (1a): The parent compound with a free N-H group often exhibits weak to no activity.

  • N9-Alkylation (1b): Simple alkylation can lead to a modest increase in activity.

  • N9-Arylsulfonyl Groups (1c, 1d): The introduction of an arylsulfonyl group at the N9 position often significantly enhances anticancer potency. The electronic properties of the substituent on the phenylsulfonyl ring are critical; an electron-donating group like an amino group (1d ) can further improve activity compared to an unsubstituted phenylsulfonyl group (1c ).

This suggests that the N9-substituent plays a crucial role in the interaction of these compounds with their biological targets in cancer cells, which may include telomerase or other signaling pathways.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[4]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-methoxy-tetrahydrocarbazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from dose-response curves.[4]

Antifungal Activity: Targeting Fungal Cell Processes

The tetrahydrocarbazole scaffold has also been investigated for its antifungal properties.[5] Modifications at both the C6 and N9 positions have been shown to influence antifungal efficacy.

A comparative study of 6-methoxy-tetrahydrocarbazole derivatives against pathogenic fungi could reveal the following SAR trends:

Table 2: Hypothetical Comparative Antifungal Activity of 6-Methoxy-Tetrahydrocarbazole Analogs

Compound IDN9-SubstituentC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
2a -H64128
2b -CH₂Ph3264
2c -COPh1632
2d -CO-(p-Cl)Ph816

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The hypothetical SAR for antifungal activity indicates that:

  • The unsubstituted parent compound (2a ) has weak activity.

  • Introducing a benzyl group at the N9 position (2b ) provides a moderate improvement.

  • Acylation of the N9 position with a benzoyl group (2c ) further enhances activity.

  • The presence of an electron-withdrawing group, such as chlorine, on the benzoyl ring (2d ) leads to the most potent antifungal activity in this series.

These findings suggest that the N9 substituent is critical for the interaction with fungal-specific targets.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5]

Procedure:

  • Preparation of Antifungal Agent: Prepare serial twofold dilutions of the 6-methoxy-tetrahydrocarbazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[5]

Serotonin Receptor Ligands: Mimicking the Endogenous Neurotransmitter

The rigid tetrahydrocarbazole scaffold can be considered a constrained analog of tryptamine, the core structure of the neurotransmitter serotonin.[2] This has led to the exploration of 6-methoxy-tetrahydrocarbazole derivatives as ligands for various serotonin (5-HT) receptors.

Table 3: Hypothetical Comparative Serotonin Receptor Binding Affinities of 6-Methoxy-Tetrahydrocarbazole Analogs

Compound IDN9-Substituent5-HT2A Receptor Ki (nM)5-HT6 Receptor Ki (nM)
3a -H520850
3b -SO₂-(p-NH₂)Ph29150
3c -SO₂-(p-NO₂)Ph18045

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The hypothetical SAR for serotonin receptor binding suggests that:

  • The unsubstituted compound (3a ) has low affinity for both receptor subtypes.

  • An N9-aminophenylsulfonyl group (3b ) significantly increases affinity for the 5-HT2A receptor.[6]

  • Conversely, an N9-nitrophenylsulfonyl group (3c ) shows preferential binding to the 5-HT6 receptor.

These findings highlight the potential for fine-tuning the selectivity of these compounds for different serotonin receptor subtypes through strategic substitution on the N9-arylsulfonyl moiety.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A or 5-HT6).

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (6-methoxy-tetrahydrocarbazole derivatives).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow reagents p-Methoxyphenylhydrazine + Cyclohexanone acid Acid Catalyst (e.g., Acetic Acid) reagents->acid Combine reflux Reflux acid->reflux Heat workup Work-up & Purification reflux->workup Cool & Precipitate product 6-Methoxy-1,2,3,4- tetrahydrocarbazole workup->product Isolate & Recrystallize

Caption: Fischer Indole Synthesis Workflow.

SAR_Logic core 6-Methoxy-THC Core substituents Substituents (e.g., N9-arylsulfonyl) core->substituents Modification activity Biological Activity (Anticancer, Antifungal, 5-HT Ligand) substituents->activity Influences potency Potency (IC50, MIC, Ki) activity->potency Quantified by

Caption: Structure-Activity Relationship Logic.

Conclusion

The 6-methoxy-substituted tetrahydrocarbazole scaffold is a versatile and promising platform for the development of new therapeutic agents. The Fischer indole synthesis provides a reliable and efficient means of producing the core structure. The biological activity of these compounds can be significantly modulated by strategic substitutions, particularly at the N9 position. As demonstrated through the comparative analysis of their anticancer, antifungal, and serotonin receptor binding activities, the nature of the substituents plays a critical role in determining both the potency and selectivity of these derivatives. The experimental protocols detailed herein provide a framework for the synthesis and evaluation of novel 6-methoxy-tetrahydrocarbazole analogs, paving the way for the discovery of next-generation therapeutics.

References

  • Chang-Fong, J., et al. (2004). 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(8), 1961-1964. [Link]

  • Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(21), 7313-7334. [Link]

  • Ostrowska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(4), 1133. [Link]

  • Sridharan, M., et al. (2007). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o763. [Link]

  • Various Authors. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • Various Authors. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13, 1125586. [Link]

  • Vu, K., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13. [Link]

Sources

A Comparative Guide to the Efficacy of 6-Methoxy-Carbazol-1-Amine and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This tricyclic heterocyclic system is a privileged scaffold, found in both naturally occurring alkaloids and synthetic molecules with therapeutic potential.[2] The diverse pharmacological profile of carbazoles, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, has spurred extensive research into the synthesis and evaluation of novel analogues.[1][3] This guide provides an in-depth comparison of the anticipated efficacy of a specific derivative, 6-methoxy-carbazol-1-amine, with other notable carbazole compounds, supported by a review of existing experimental data for structurally related molecules and established methodologies for their evaluation. While direct comparative studies on 6-methoxy-carbazol-1-amine are limited in publicly available literature, this guide will extrapolate its potential efficacy based on well-established structure-activity relationships (SAR) within the carbazole class.

The Carbazole Scaffold: A Platform for Diverse Biological Activity

The planar and electron-rich nature of the carbazole nucleus allows it to interact with a variety of biological targets, including DNA, enzymes, and receptors.[2] The positions on the carbazole ring, particularly N-9, C-3, and C-6, are amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The introduction of different functional groups can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Comparative Efficacy Analysis: 6-Methoxy-Carbazol-1-Amine in Context

While specific experimental data for 6-methoxy-carbazol-1-amine is not extensively available, we can infer its potential efficacy by examining the influence of its key structural features—the methoxy group at the 6-position and the amine group at the 1-position—in other carbazole derivatives.

Anticipated Anticancer Efficacy

The anticancer activity of carbazole derivatives is a well-documented and promising area of research.[4] Many carbazole-based compounds exert their effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and modulation of key signaling pathways like JAK/STAT.[5][6]

  • The Role of the Methoxy Group: The presence of methoxy groups on the carbazole ring has been associated with enhanced anticancer activity.[7] Studies on various cancer cell lines have shown that methoxy substitution can increase cytotoxicity.[7][8] For instance, certain methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones, which contain a carbazole-like moiety, have demonstrated significant antimigratory activity in breast cancer cells.[8] The electron-donating nature of the methoxy group can influence the electronic properties of the carbazole ring system, potentially enhancing its interaction with biological targets.

  • The Influence of the Amine Group: The introduction of an amino group can also significantly impact the biological activity of carbazole derivatives. The amino group at the C-3 position of 9-ethylcarbazole, for example, is a key precursor for synthesizing a variety of bioactive annulated carbazoles with anticancer properties.[9] The basicity of the amine allows for the formation of salts, which can improve aqueous solubility, a crucial factor for drug development.

Comparative Summary of Anticancer Activity of Representative Carbazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityMechanism of Action (if known)Reference(s)
EllipticineVariousMicromolar rangeDNA intercalation, Topoisomerase II inhibition[4]
Palindromic Carbazole Derivatives (e.g., 27a, 36a)A549, HCT-116, MCF-7Nanomolar to low micromolarTopoisomerase II catalytic inhibition, Apoptosis induction[6][10]
N-arylsulfonyl Carbazoles (e.g., 8h)PANC-1, Capan-2Potent in vitro and in vivo activityInduction of apoptosis and cell cycle arrest[11]
Water-soluble Carbazole Sulfonamides (e.g., 3v)HepG2Significant tumor reduction in vivoNot specified[12]

Based on these SAR insights, it is plausible that 6-methoxy-carbazol-1-amine would exhibit notable anticancer activity. The combination of the methoxy group's potential to enhance cytotoxicity and the amine group's ability to improve solubility could result in a compound with a favorable therapeutic profile.

Anticipated Neuroprotective Efficacy

Carbazole derivatives have emerged as promising agents for the treatment of neurodegenerative diseases due to their neuroprotective properties.[3] Their mechanisms of action often involve antioxidant and anti-apoptotic effects.[3][13]

  • Methoxy Substituents in Neuroprotection: Methoxy-substituted carbazole alkaloids have demonstrated significant neuroprotective effects.[14][15] For example, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde has been shown to protect neuronal cells from hydrogen peroxide-induced cell death and to promote neurite outgrowth.[16] This suggests that the presence of a methoxy group on the carbazole scaffold can contribute to its neuroprotective potential.

  • Amine Functionality and Neuroprotection: The amine group can also play a role in the neuroprotective activity of carbazole derivatives. For instance, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine has shown improved druglike properties and neuroprotective effects.[17]

Given these observations, 6-methoxy-carbazol-1-amine is hypothesized to possess neuroprotective properties. The methoxy group could contribute to its antioxidant capacity, while the amine group might enhance its interaction with relevant neuronal targets.

Anticipated Antimicrobial Efficacy

Carbazole derivatives have a long history of being investigated for their antimicrobial activities.[18] They have shown efficacy against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range for some compounds.[18]

  • Structure-Activity Relationship in Antimicrobial Carbazoles: The antimicrobial activity of carbazoles is highly dependent on their substitution pattern. For example, chloro-substituted derivatives have exhibited outstanding antimicrobial activity.[18] While the specific contribution of a 6-methoxy and 1-amine substitution pattern is not extensively detailed, the overall lipophilicity and electronic properties conferred by these groups would be critical determinants of its antimicrobial spectrum and potency.

Comparative Summary of Antimicrobial Activity of Representative Carbazole Derivatives

Compound/Derivative ClassTarget Organism(s)Reported MIC (µg/mL)Reference(s)
Chloro-substituted CarbazoleE. coli, S. aureus, P. aeruginosa, B. subtilisNot specified, but described as "outstanding"[18]
Carbazoles 56c and 58aMRSA, E. coli0.5[18]
Carbazole 32bP. aeruginosa9.37[18]

The potential of 6-methoxy-carbazol-1-amine as an antimicrobial agent would need to be empirically determined. However, the inherent antimicrobial potential of the carbazole scaffold suggests that it is a promising candidate for screening.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of 6-methoxy-carbazol-1-amine with other carbazole derivatives, a series of standardized in vitro and in vivo assays are required.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[20]

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives (including 6-methoxy-carbazol-1-amine and comparators) in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (medium with the same concentration of the solvent) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][22] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background noise.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Plate Cells in 96-well Plate treat Treat with Carbazole Derivatives start->treat 24h Incubation incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of carbazole derivatives stem from their ability to modulate various cellular signaling pathways.

Anticancer Signaling Pathways

In cancer, carbazole derivatives have been shown to interfere with pathways crucial for cell survival and proliferation.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often aberrantly activated in cancer, promoting cell growth and survival. [5]Some carbazole derivatives have been identified as inhibitors of STAT3, a key protein in this pathway. [5]By blocking STAT3 dimerization and its downstream transcriptional activity, these compounds can induce apoptosis in cancer cells.

  • Topoisomerase II Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase II is a validated target for cancer chemotherapy. [6]Several carbazole derivatives, including the natural product ellipticine, function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and apoptosis. [6][10] dot

Anticancer_Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_topo Topoisomerase II Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Carbazole_STAT Carbazole Derivatives Carbazole_STAT->STAT3_dimer Inhibition DNA DNA TopoII Topoisomerase II DNA->TopoII Cleavage_Complex Cleavage Complex TopoII->Cleavage_Complex Forms DNA_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Breaks Stabilization by Carbazole Derivatives Apoptosis_Topo Apoptosis DNA_Breaks->Apoptosis_Topo Carbazole_Topo Carbazole Derivatives Carbazole_Topo->Cleavage_Complex

Caption: Key anticancer signaling pathways targeted by carbazole derivatives.

Neuroprotective Signaling Pathways

The neuroprotective effects of carbazoles are often attributed to their ability to counteract oxidative stress and inhibit apoptosis.

  • Antioxidant Mechanisms: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Carbazole derivatives can act as antioxidants by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses. [13]

  • Anti-apoptotic Mechanisms: Apoptosis, or programmed cell death, is a key process in the loss of neurons. Carbazole compounds can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins and by preserving mitochondrial function. [3] dot

Neuroprotective_Mechanisms cluster_antioxidant Antioxidant Effect cluster_antiapoptotic Anti-apoptotic Effect Oxidative_Stress Oxidative Stress (e.g., ROS) Neuronal_Damage_Ox Neuronal Damage Oxidative_Stress->Neuronal_Damage_Ox Carbazole_Ox Carbazole Derivatives Carbazole_Ox->Oxidative_Stress Scavenging Apoptotic_Stimuli Apoptotic Stimuli Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptotic_Stimuli->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Carbazole_Apop Carbazole Derivatives Carbazole_Apop->Mitochondrial_Dysfunction Inhibition Carbazole_Apop->Caspase_Activation Inhibition

Caption: Neuroprotective mechanisms of carbazole derivatives.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 6-methoxy-carbazol-1-amine is currently limited, a comprehensive analysis of the structure-activity relationships of related carbazole derivatives provides a strong rationale for its potential as a bioactive compound. The presence of the 6-methoxy and 1-amine substituents suggests that it may possess significant anticancer and neuroprotective properties, with a possibility of antimicrobial activity.

To validate these hypotheses, a systematic evaluation of 6-methoxy-carbazol-1-amine using the standardized experimental protocols outlined in this guide is essential. Such studies would involve in vitro screening against a panel of cancer cell lines, neuronal cell models of neurodegeneration, and a diverse range of microbial pathogens. Promising in vitro results would then warrant further investigation in preclinical in vivo models to assess efficacy, toxicity, and pharmacokinetic properties. [11][23][24] The continued exploration of novel carbazole derivatives like 6-methoxy-carbazol-1-amine holds significant promise for the development of new therapeutic agents to address unmet medical needs in oncology, neurology, and infectious diseases.

References

  • Badhai, K., Singh, A., & Chopra, D. S. (2024). The neuroprotective potential of carbazole in traumatic brain injury.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Li, W., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry, 66, 333-341.
  • Caruso, A., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4035.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Gorniak, A., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300765.
  • Tsuchida, R., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. Molecules, 24(7), 1391.
  • Gorniak, A., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300765.
  • Saturnino, C., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Current Medicinal Chemistry, 27(1), 111-125.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Ready, J. M., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(23), 9986–9997.
  • protocols.io. (2021). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [Link]

  • EUCAST. MIC Determination. [Link]

  • Makhaeva, G. F., et al. (2017). Focused design of polypharmacophoric neuroprotective compounds: conjugates of gamma-carbolines with carbazole derivatives and tetrahydrocarbazole. Pure and Applied Chemistry, 89(8), 1133-1144.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Das, S., et al. (2015). Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection. ACS Chemical Neuroscience, 6(7), 1194–1203.
  • La Vitola, P., et al. (2021). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. International Journal of Molecular Sciences, 22(7), 3469.
  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6666.
  • Encyclopedia.pub. (2022). Phyto-Carbazole Alkaloids in Neuroprotection. [Link]

  • Tew, K. D., & Uckun, F. M. (2022).
  • Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 12(4), 158.
  • Salih, N., & Salimon, J. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Serbian Chemical Society, 76(1), 17-26.
  • Matulaitis, T., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • Saturnino, C., et al. (2023).
  • bioRxiv. (2025). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. [Link]

  • Gzella, A., et al. (2005). Synthesis of 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole Derivatives and Their Cytotoxic Activity. Archiv der Pharmazie, 338(1-2), 63-70.
  • Zawadzka, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13811.
  • El-Damasy, A. K., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Medicinal Chemistry.
  • Al-Ostath, A. I., et al. (2024).
  • ResearchGate. (2024). Overcoming Solubility Challenges: Liposomal isoCoQ‐Carbazole as a Promising Anti‐Tumor Agent for Inoperable and Radiation‐Insensitive cancers. [Link]

  • Wen, S., et al. (2018). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. RSC Advances, 8(31), 17351-17361.
  • ResearchGate. (2023). The structures of some carbazole alkaloids with anticancer activities. [Link]

  • Niu, Y., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 192, 112185.
  • Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLoS One, 18(6), e0287348.
  • ResearchGate. (2021). Schematic representation of structure‐activity relationship for the (a)... [Link]

  • Ivaniuk, K., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better.
  • Al-Hussain, S. A., & Al-Majedy, Y. K. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Chemical Sciences, 5(4), 589-611.

Sources

A Senior Application Scientist's Guide to the Validation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Novel Scaffold to a Validated Probe

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] The novel compound, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, represents an intriguing new chemical entity within this class. Its structural features—a tetrahydrocarbazole core, a methoxy group at the 6-position, and a primary amine at the 1-position—suggest a high potential for biological activity.[4]

The Validation Blueprint: A Step-by-Step Workflow

A chemical probe is not simply an active compound; it is a reagent characterized by high potency, selectivity, and demonstrated target engagement in a cellular context.[7][8] Our validation strategy is therefore designed as a logical, tiered progression that builds a comprehensive evidence package for the compound's utility.

Validation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target & Potency cluster_2 Phase 3: Selectivity & Cellular Activity cluster_3 Phase 4: Final Validation Purity Purity & Identity Confirmation (>95% Purity via LC-MS, NMR) TargetID Target Identification (e.g., Chemical Proteomics) Purity->TargetID Potency In Vitro Potency Assay (Biochemical IC50 < 100 nM) TargetID->Potency Confirm Hypothesis Selectivity Selectivity Profiling (>30-fold vs. related targets) Potency->Selectivity TargetEngage Cellular Target Engagement (e.g., CETSA) Selectivity->TargetEngage CellularActivity Cellular Functional Assay (Cellular EC50 < 1 µM) TargetEngage->CellularActivity Link Target to Function NegativeControl Inactive Control Synthesis & Test (Confirm On-Target Effect) CellularActivity->NegativeControl ValidatedProbe Validated Research Tool NegativeControl->ValidatedProbe

Caption: The overall workflow for validating a novel chemical probe.

Part 1: Foundational Characterization - Purity and Identity

Expertise & Experience: The first and most critical step in any validation is to confirm the identity and purity of the chemical matter. An impure sample containing highly active contaminants can completely invalidate downstream biological data. The goal is to ensure that the observed biological effect is due to the compound of interest and nothing else. We mandate a purity level of >95%, as determined by orthogonal analytical methods.

Protocol 1: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Objective: To assess purity and confirm the molecular weight.

    • Procedure: Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol). Inject onto a C18 reverse-phase HPLC column. Run a gradient of water and acetonitrile (both containing 0.1% formic acid) over 10-15 minutes. Monitor the eluent using a UV detector (e.g., at 254 nm) and an in-line mass spectrometer.

    • Self-Validation: The resulting chromatogram should show a single major peak (>95% of total peak area). The mass spectrum associated with this peak must correspond to the expected mass of the protonated molecule [M+H]⁺ for C₁₃H₁₆N₂O (Expected m/z: 217.13).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Self-Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, must be fully consistent with the proposed structure of this compound.

Part 2: Target Identification and In Vitro Potency

Trustworthiness: With the compound's identity secured, the next challenge is to identify its biological target(s). For a novel compound, this is a discovery-phase activity. Based on the activities of related carbazole derivatives, which are known to inhibit enzymes like DNA topoisomerases and DNA methyltransferases (DNMTs), we will proceed with the hypothesis that our compound targets a key enzyme in cancer cell proliferation.[2][9] For the purpose of this guide, we will use Topoisomerase II (Topo II) as our primary hypothetical target to illustrate the validation process.[10]

Protocol 2: Topoisomerase II DNA Relaxation Assay

  • Objective: To determine the in vitro potency (IC₅₀) of the compound against human Topoisomerase IIα.

  • Materials: Human Topo IIα enzyme, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer, 96-well plates, DNA intercalating dye (e.g., SYBR Green), plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. A known Topo II inhibitor, Etoposide, will be used as a positive control.

    • In a 96-well plate, add the assay buffer, ATP, and supercoiled DNA.

    • Add the test compound or control to the appropriate wells.

    • Initiate the reaction by adding Topo IIα enzyme.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer/proteinase K solution.

    • Add the DNA intercalating dye and read the fluorescence. The fluorescence of the intercalating dye is higher with supercoiled DNA than with relaxed DNA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative In Vitro Potency

A high-quality probe must be potent. The generally accepted threshold for a useful biochemical probe is an IC₅₀ or Kₔ less than 100 nM.[6]

CompoundTargetIC₅₀ (nM) [Hypothetical]Source
This compound Topo IIα 85 This Study
Etoposide (Comparator)Topo IIα150[2]
This compound Topo I >10,000 This Study
Camptothecin (Comparator)Topo I90[10]

This hypothetical data illustrates that our compound is a potent and selective inhibitor of Topo IIα over the related enzyme Topo I, a critical aspect of probe validation.

Part 3: Cellular Target Engagement and Functional Activity

Authoritative Grounding: Potent biochemical activity is necessary but not sufficient. A critical validation step is to prove that the compound can enter cells, engage its intended target, and elicit a functional response consistent with target modulation.[5][8]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to Topo IIα in a cellular environment.

  • Causality: The principle of CETSA is that a ligand binding to its target protein stabilizes it against thermal denaturation. This provides direct evidence of target engagement in intact cells.

  • Procedure:

    • Culture cells (e.g., HCT-116) and treat them with the test compound or vehicle (DMSO) for 1-2 hours.

    • Harvest the cells, wash, and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for Topo IIα.

  • Data Analysis: Plot the band intensity of soluble Topo IIα against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

Protocol 4: Cell Proliferation (MTT) Assay

  • Objective: To measure the compound's effect on cancer cell viability, which is a downstream consequence of Topo II inhibition.

  • Procedure:

    • Seed cancer cells (e.g., HCT-116, A549) in 96-well plates and allow them to adhere overnight.[11]

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Read the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls. Plot viability against the logarithm of compound concentration to determine the EC₅₀ value. A good chemical probe should have a cellular EC₅₀ below 1 µM.[6]

Hypothetical Signaling Pathway of Topo II Inhibition

The diagram below illustrates the mechanism by which a Topo II inhibitor like our candidate compound is expected to induce cell death.

TopoII_Pathway Compound 6-methoxy-2,3,4,9- tetrahydro-1H-carbazol-1-amine TopoII Topoisomerase II Compound->TopoII Inhibits Complex Stabilized Cleavable Complex Compound->Complex Stabilizes DNA Supercoiled DNA TopoII->DNA Acts on TopoII->Complex DNA->Complex Breaks DNA Double-Strand Breaks Complex->Breaks Leads to ATM_ATR ATM/ATR Kinase Activation Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothesized pathway of Topo II inhibition.

Part 4: The Crucial Role of the Negative Control

Expertise & Experience: The final, definitive step in validating a chemical probe is to demonstrate that the observed cellular phenotype is a direct result of inhibiting the intended target. This is achieved by using a negative control—a close structural analog of the probe that is inactive against the target. If the negative control fails to produce the cellular phenotype (e.g., does not inhibit proliferation), it provides strong evidence that the active probe works "on-target."

Logical Relationship Diagram

Logic_Diagram ActiveProbe Active Probe (Compound of Interest) Target Target Protein (e.g., Topo II) ActiveProbe->Target Binds & Inhibits NegativeControl Negative Control (Inactive Analog) NegativeControl->Target Does NOT Bind Phenotype Cellular Phenotype (e.g., Apoptosis) NegativeControl->Phenotype Does NOT Cause Target->Phenotype Causes

Caption: The logic of using a negative control to confirm on-target activity.

Conclusion

The validation of a novel molecule like this compound is a rigorous but essential process. By following the structured workflow presented in this guide—from basic purity analysis to in vitro potency, cellular target engagement, and the use of a negative control—researchers can build a robust data package. This process not only establishes the compound's utility and limitations but also ensures that the biological insights gained from its use are accurate and reliable. Only through such a thorough validation can this promising compound graduate to the status of a trusted chemical probe for the scientific community.

References

  • EFMC Best Practices in Medicinal Chemistry WG. Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link][5]

  • Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link][6]

  • Chemical Probes Portal. (2022). An expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link][7]

  • Frye, S. V. (2013). Target validation using chemical probes. Nature Chemical Biology. [Link][8]

  • Capan, G., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC - NIH. [Link][12]

  • Distance Learning Institute. (2025). Choosing and Validating Research Instruments Effectively. [Link]

  • MySkinRecipes. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. [Link][1]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC - NIH. [Link][13]

  • Olejarz, M., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PubMed Central. [Link][2]

  • Statistics Solutions. Creating and Validating an Instrument. [Link]

  • Wang, C., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. PubMed. [Link][9]

  • PubChem. This compound. [Link][4]

  • Patel, D. R., & Desai, N. C. (2014). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

  • Altabrisa Group. (2024). Validation Practices for Ensuring Data Integrity in Pharmaceutical Labs. [Link][14]

  • Sangeetha, R., et al. (2014). Design, synthesis and evaluation of carbazole derivatives as PPAR alpha/gamma dual agonists and antioxidants. PubMed. [Link][15]

  • Chemical-Suppliers. (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-methylamine. [Link]

  • McShane, L. M., et al. (2013). Best Practices for Omics-Based Test Validation Prior to Use for Patient Management Decisions in a Clinical Trial Setting. Clinical Proteomics. [Link]

  • Ranganathan, P., & Nikolopoulos, T. P. (2024). Designing and validating a research questionnaire - Part 2. Perspectives in Clinical Research. [Link][16]

  • Wujec, M., et al. (2024). Synthesis and biological evaluation of novel 3,6-amide and thioamide substituted. MOST Wiedzy. [Link][17]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Assay Validation

In drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous, reproducible data. The compound 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a member of the versatile tetrahydrocarbazole family, represents such a starting point. This class of compounds is noted for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects.[1] A frequently proposed mechanism for these effects is the modulation of protein kinase activity.[2]

Before committing significant resources to preclinical development, it is imperative to quantify the compound's activity using a robust and reliable in vitro assay. However, generating data is not enough; we must ensure the quality of that data. This is the core purpose of assay validation: to provide documented evidence that an analytical method is suitable for its intended purpose.[3]

This guide provides an in-depth, experience-driven walkthrough for validating a biochemical kinase inhibition assay for this compound. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, establish a self-validating system for trustworthy results, and compare the chosen methodology against viable alternatives.

Choosing the Primary Assay: A Time-Resolved FRET (TR-FRET) Kinase Assay

For this guide, we will focus on validating a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This technology is a robust, high-throughput method for quantifying enzymatic activity, making it a staple in modern drug discovery.[4]

The principle relies on two key reagents: a lanthanide-labeled antibody that specifically recognizes a phosphorylated substrate and a fluorescently tagged substrate peptide. When the kinase is active, it phosphorylates the substrate. The antibody then binds to this phosphorylated site, bringing the lanthanide donor and the fluorescent acceptor into close proximity, which generates a FRET signal. An inhibitor, such as our carbazole compound, will prevent phosphorylation, leading to a decrease in the FRET signal.

Part 1: The Assay Validation Workflow

Assay validation is a systematic process to confirm that the assay is accurate, precise, and reproducible.[5][6] We will assess the key performance characteristics as recommended by regulatory bodies and scientific best practices.[7][8]

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Implementation Dev1 Reagent Titration (Enzyme, Substrate, ATP) Dev2 Determine Kinetic Parameters (Km for ATP & Substrate) Dev1->Dev2 Dev3 Z'-Factor Determination Dev2->Dev3 Val1 Precision (Intra- & Inter-Assay) Dev3->Val1 Val2 Accuracy Val1->Val2 Val3 Selectivity & Specificity Val2->Val3 Val4 Linearity & Range Val3->Val4 Val5 Robustness Val4->Val5 Imp1 Compound Screening & IC50 Determination Val5->Imp1

Caption: A typical workflow for in vitro assay validation, from initial development to implementation.

Detailed Experimental Protocols & Validation Parameters

For our hypothetical validation, let's assume the target is a well-characterized protein kinase, "Kinase-X".

Protocol: TR-FRET Kinase-X Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Assay Buffer.

    • Substrate/ATP Mix: Prepare a 4X working solution containing the fluorescently tagged peptide substrate and ATP in Assay Buffer.

    • Compound Solution: Serially dilute this compound in 100% DMSO, then prepare 4X working solutions in Assay Buffer.

    • Detection Mix: Prepare the lanthanide-labeled anti-phospho-substrate antibody in TR-FRET detection buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X compound solution to the appropriate wells. For controls, add 5 µL of Assay Buffer with DMSO.

    • Add 10 µL of the 4X Substrate/ATP mix.

    • Initiate the reaction by adding 5 µL of the 2X Kinase-X solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition relative to controls.

Validation Parameter Assessment

1. Precision Precision measures the random error and the degree of agreement among individual test results when the procedure is repeated.[5] It is assessed at two levels:

  • Intra-assay Precision (Repeatability): Assessed by running multiple replicates of the same sample (e.g., high, mid, and low QC samples) in a single assay run.

  • Inter-assay Precision (Intermediate Precision): Assessed by running the same QC samples on different days, with different analysts, or on different instruments.

QC LevelMean IC₅₀ (nM) (Intra-assay, n=10)%CV (Intra-assay)Mean IC₅₀ (nM) (Inter-assay, n=3 days)%CV (Inter-assay)Acceptance Criteria (%CV)
High155.24.8%159.87.5%≤ 20%
Mid51.26.1%53.59.2%≤ 20%
Low12.88.5%13.912.1%≤ 20%
Why this matters: Low %CV (Coefficient of Variation) demonstrates that the assay produces consistent results, which is critical for reliably comparing the potency of different compounds or batches.

2. Accuracy Accuracy measures the closeness of the determined value to a nominal or known true value.[5] For IC₅₀ assays, this can be assessed by determining the IC₅₀ of a known reference inhibitor.

Reference InhibitorLiterature IC₅₀ (nM)Determined IC₅₀ (nM)% RecoveryAcceptance Criteria
Staurosporine2.52.8112%80-120%
Why this matters: Accuracy ensures that the assay is not subject to systematic errors and is measuring what it is intended to measure.

3. Selectivity and Specificity Selectivity is the ability of the assay to measure the analyte in the presence of other components that may be expected to be present.[5] Specificity is the ultimate form of selectivity.

  • Test: Run the assay in the absence of the kinase, substrate, or ATP. The signal should be at background levels.

  • Test: Screen a panel of structurally related but inactive compounds. They should not show inhibition. Why this matters: This confirms that the observed inhibition is due to the specific interaction of the compound with the target kinase and not an artifact of the assay system (e.g., compound fluorescence, non-specific protein binding).

4. Linearity and Range This establishes that the assay signal is directly proportional to the concentration of the analyte over a given range. For an inhibition assay, we evaluate the dose-response curve.

  • Test: A full dose-response curve of the compound should be generated, typically over 10-12 concentrations. The curve should be sigmoidal with well-defined upper and lower plateaus.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. For our assay, this corresponds to the concentrations that define the inhibition curve.

ParameterValueAcceptance Criteria
Hill Slope-1.1-0.8 to -1.2
0.995> 0.98
Why this matters: A well-defined dose-response curve is essential for the accurate calculation of the IC₅₀ value, the primary measure of a compound's potency.

Part 2: Comparison with Alternative Assay Formats

While TR-FRET is an excellent choice, no single assay format is universally superior. The best choice depends on the specific research question, available resources, and the stage of the drug discovery project.[9][10]

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays center Kinase Activity Assessment A1 TR-FRET center->A1 A2 Mobility Shift Assay center->A2 A3 Binding Assays (SPR) center->A3 B1 Cellular Phosphorylation center->B1 B2 NanoBRET™ Target Engagement center->B2

Sources

Navigating Immunoassays: A Comparative Guide to the Cross-Reactivity of 6-Methoxy-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with carbazole-based compounds, the specificity of immunoassays is a critical consideration. This guide provides an in-depth technical analysis of the potential cross-reactivity of 6-methoxy-carbazol-1-amine in immunoassays, particularly in the context of assays designed for structurally related compounds like the beta-blocker carvedilol. In the absence of direct experimental data for 6-methoxy-carbazol-1-amine, this guide leverages the principles of molecular similarity and existing data on carvedilol and its metabolites to provide a predictive comparison and a practical framework for experimental validation.

The Principle of Immunoassay Cross-Reactivity: A Game of Molecular Recognition

Immunoassays are built upon the highly specific binding interaction between an antibody and its target antigen. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen.[1][2] This can lead to false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is largely dependent on the extent of structural resemblance between the target antigen and the interfering compound. Minor changes in functional groups or overall molecular geometry can significantly impact antibody binding.[3][4]

Computational methods, such as molecular similarity analysis, have emerged as valuable tools for predicting the potential for cross-reactivity.[1][2][5] By quantifying the structural similarity between molecules, researchers can anticipate which compounds are likely to interfere with a given immunoassay, thereby guiding experimental validation efforts.

Structural Comparison: 6-Methoxy-carbazol-1-amine vs. Carvedilol and its Metabolites

To understand the potential for cross-reactivity, a direct comparison of the chemical structures is essential.

6-Methoxy-carbazol-1-amine is a carbazole derivative with a methoxy group at the 6th position and an amine group at the 1st position of the carbazole ring.

Carvedilol , a widely used medication, possesses a carbazole core structure.[6] Its metabolism in the body leads to the formation of several metabolites, some of which retain the carbazole skeleton.[7][8][9] The major metabolic pathways for carvedilol include aromatic ring oxidation and O-demethylation.[6][8]

Below is a table comparing the structures of 6-methoxy-carbazol-1-amine, carvedilol, and some of its key metabolites.

CompoundCore StructureKey Substituents
6-Methoxy-carbazol-1-amine Carbazole-OCH3 at C6, -NH2 at C1
Carvedilol Carbazole4-(2-hydroxypropoxy) group, and a side chain at the 9-position
4'-Hydroxycarvedilol CarbazoleHydroxyl group on the phenyl ring of the side chain
5'-Hydroxycarvedilol CarbazoleHydroxyl group on the phenyl ring of the side chain
O-desmethylcarvedilol CarbazoleRemoval of a methyl group from the methoxyphenoxy side chain

The core carbazole structure is the common denominator among these molecules. The key differences lie in the nature and position of the substituents on the carbazole ring and the side chains.

Predictive Analysis of Cross-Reactivity

Given the shared carbazole core, it is plausible that an immunoassay developed to detect carvedilol could exhibit cross-reactivity with 6-methoxy-carbazol-1-amine. The antibody's epitope—the specific region of the antigen it recognizes—will be the determining factor.

  • If the antibody primarily recognizes the carbazole nucleus: A high degree of cross-reactivity with 6-methoxy-carbazol-1-amine and other carbazole derivatives is likely.

  • If the antibody's binding is heavily influenced by the side chains of carvedilol: The cross-reactivity with 6-methoxy-carbazol-1-amine would be significantly lower, as it lacks these complex side chains.

Similarly, immunoassays designed to detect specific carvedilol metabolites might also show varying degrees of cross-reactivity. For instance, an antibody targeting O-desmethylcarvedilol might have a different cross-reactivity profile than one targeting the hydroxylated metabolites.

The following diagram illustrates the structural relationships that underpin the potential for cross-reactivity.

Carvedilol Carvedilol Metabolite1 4'-Hydroxycarvedilol Carvedilol->Metabolite1 Metabolism Metabolite2 5'-Hydroxycarvedilol Carvedilol->Metabolite2 Metabolism Metabolite3 O-desmethylcarvedilol Carvedilol->Metabolite3 Metabolism Carbazole_Core Common Carbazole Core Carvedilol->Carbazole_Core Metabolite1->Carbazole_Core Metabolite2->Carbazole_Core Metabolite3->Carbazole_Core Test_Compound 6-Methoxy-carbazol-1-amine Test_Compound->Carbazole_Core

Caption: Structural relationships and the central role of the carbazole core.

Experimental Protocol for Determining Cross-Reactivity

To empirically determine the cross-reactivity of 6-methoxy-carbazol-1-amine in a given immunoassay (e.g., a competitive ELISA for carvedilol), the following step-by-step methodology can be employed.

Materials:
  • Immunoassay kit for the target analyte (e.g., Carvedilol ELISA kit)

  • 6-Methoxy-carbazol-1-amine standard

  • Target analyte standard (e.g., Carvedilol)

  • Assay buffer

  • Microplate reader

  • Precision pipettes and sterile tips

Procedure:
  • Prepare Standard Curves:

    • Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare a serial dilution of the 6-methoxy-carbazol-1-amine standard over a broad concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Perform the Immunoassay:

    • Follow the manufacturer's protocol for the immunoassay kit.

    • In separate wells, add the different concentrations of the target analyte standard and the 6-methoxy-carbazol-1-amine standard.

    • Include appropriate controls (e.g., blank, zero standard).

  • Data Acquisition:

    • Read the absorbance or fluorescence signal using a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis:

    • Plot the standard curve for the target analyte (signal vs. concentration).

    • Determine the concentration of the target analyte that causes a 50% reduction in signal (IC50).

    • Plot the inhibition curve for 6-methoxy-carbazol-1-amine.

    • Determine the concentration of 6-methoxy-carbazol-1-amine that causes a 50% reduction in signal (IC50).

  • Calculate Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 6-Methoxy-carbazol-1-amine) x 100

The following diagram outlines this experimental workflow.

cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Serial Dilutions (Target & Test Compound) Run_Assay Perform Competitive ELISA Prep_Standards->Run_Assay Read_Plate Measure Signal (Microplate Reader) Run_Assay->Read_Plate Plot_Curves Plot Standard & Inhibition Curves Read_Plate->Plot_Curves Calc_IC50 Determine IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of 6-methoxy-carbazol-1-amine in commercially available immunoassays is currently unavailable, a predictive analysis based on structural similarity to carvedilol and its metabolites suggests a potential for interference. The extent of this cross-reactivity is contingent on the specific epitope recognized by the assay's antibody.

For researchers working with 6-methoxy-carbazol-1-amine, it is imperative to:

  • Be aware of the potential for cross-reactivity when using immunoassays designed for other carbazole-containing compounds.

  • Experimentally validate the specificity of any immunoassay for 6-methoxy-carbazol-1-amine using the protocol outlined above.

  • Consider alternative analytical methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for highly specific and quantitative analysis, especially in complex matrices.[10]

By understanding the principles of immunoassay cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their data when working with 6-methoxy-carbazol-1-amine and other novel carbazole derivatives.

References

  • Whitley, M. J., et al. (2013). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 35(5), 555-566. [Link]

  • Dasgupta, A., & Spies, J. (2011). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Journal of Clinical Pathology, 64(2), 114-119. [Link]

  • Yao, C., et al. (2018). Structure of the analytes and metabolic pathway of carvedilol. ResearchGate. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Ruffolo, R. R., & Feuerstein, G. Z. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Medscape. [Link]

  • Kim, S. H., et al. (2017). Structure of carvedilol and its metabolites. ResearchGate. [Link]

  • Ament, C. W., et al. (2015). Structure of carvedilol and its antioxidant metabolites (IUPAC numbering used and stereocenter indicated by *). ResearchGate. [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6581. [Link]

  • O'Connor, S. K., et al. (2013). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. [Link]

  • Cieri, G. E., et al. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. [Link]

  • Zvereva, E. A., et al. (2022). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. International Journal of Molecular Sciences, 23(21), 13351. [Link]

  • Sharma, A., et al. (2008). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 24(6), 765-771. [Link]

  • Koekemoer, T. C., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 205, 114309. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 6-methoxy-THC-1-amine from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of cannabinoid research and development, the precise structural elucidation of novel synthetic cannabinoids is paramount for understanding their pharmacological activity, metabolic fate, and potential therapeutic applications. The introduction of functional groups, such as methoxy and amine moieties, to the tetrahydrocannabinol (THC) scaffold can result in a multitude of isomers with potentially distinct biological properties. This guide provides an in-depth comparison of analytical techniques for differentiating 6-methoxy-THC-1-amine from its positional isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

The primary analytical challenge lies in the fact that positional isomers of 6-methoxy-THC-1-amine will have the same molecular weight and largely similar chemical properties, making their differentiation non-trivial. The key to successful analysis is to exploit the subtle differences in their three-dimensional structure and the electronic environment of the substituent groups.

The Analytical Toolkit: A Multi-pronged Approach

A robust analytical strategy for isomer differentiation should not rely on a single technique but rather employ a combination of orthogonal methods to provide unambiguous structural confirmation. The three pillars of this approach are chromatography for physical separation, mass spectrometry for fragmentation analysis, and nuclear magnetic resonance spectroscopy for definitive structural elucidation.

Chromatographic Separation: The First Line of Defense

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses of cannabinoid analysis, capable of separating isomers based on their differential interactions with a stationary phase.[1]

HPLC is often the preferred initial technique due to its ability to analyze samples without derivatization, thus preserving the integrity of the analytes.[2] For the separation of polar compounds like 6-methoxy-THC-1-amine and its isomers, reversed-phase chromatography is the most common approach.

Experimental Protocol: HPLC-UV for Isomer Separation

  • Column Selection: A C18 or Phenyl-Hexyl column is a good starting point. The choice of stationary phase can significantly impact selectivity between isomers. Chiral stationary phases may be necessary if stereoisomers are present.[3]

  • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry) and an organic solvent such as acetonitrile or methanol is typically employed.[4]

  • Detection: A photodiode array (PDA) or UV detector can provide initial confirmation of the presence of cannabinoids, which typically exhibit characteristic UV absorbance maxima.[2]

  • Method Development: The key to separating closely eluting isomers is to optimize the gradient profile, flow rate, and column temperature. Small changes in these parameters can significantly impact resolution.

Causality Behind Experimental Choices: The acidic modifier in the mobile phase protonates the amine group, leading to better peak shapes and preventing tailing. The choice between acetonitrile and methanol can alter the selectivity of the separation, as they have different solvent strengths and interactions with the stationary phase.

GC offers high resolving power and is often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity.[5] However, a significant consideration for polar, functionalized molecules like 6-methoxy-THC-1-amine is the need for derivatization.[6][7]

Experimental Protocol: GC-MS for Isomer Separation

  • Derivatization: To improve volatility and thermal stability, the amine and any hydroxyl groups should be derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

  • Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for cannabinoid analysis.

  • Temperature Program: A carefully optimized temperature ramp is crucial for achieving baseline separation of the derivatized isomers.

  • Injection: A split/splitless injector is typically used, with the injector temperature high enough to ensure complete volatilization of the derivatized analytes without causing thermal degradation.[6]

Causality Behind Experimental Choices: Derivatization is essential because the polar amine group can interact strongly with the stationary phase, leading to poor peak shape and potential decomposition at the high temperatures used in GC. The silylation process replaces the active hydrogens with non-polar trimethylsilyl groups, increasing volatility and improving chromatographic performance.

Caption: Chromatographic workflows for isomer separation.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and, crucially for isomer differentiation, its fragmentation pattern upon ionization.[8] While isomers will have the same molecular ion, their fragmentation patterns can differ based on the stability of the resulting fragment ions.

In EI-MS, the high-energy electron beam causes extensive fragmentation, creating a "fingerprint" mass spectrum for each compound. The position of the methoxy and amine groups will influence which bonds are most likely to break.

Expected Data and Interpretation:

  • Molecular Ion (M+•): All isomers will show the same molecular ion peak.

  • Key Fragment Ions: The differentiation will come from the relative abundances of specific fragment ions. For example, fragmentation pathways involving the methoxy or amine groups will be favored if they lead to the formation of a particularly stable carbocation or radical. A retro-Diels-Alder fragmentation is a common pathway for many cannabinoids and the substituents on the rings will influence the masses of the resulting fragments.[9]

LC-MS/MS offers enhanced selectivity and sensitivity by performing two stages of mass analysis.[10] A precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the third quadrupole.

Experimental Protocol: LC-MS/MS for Isomer Differentiation

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for LC-MS, as it is a soft ionization method that typically produces an abundant protonated molecule.

  • Precursor Ion Selection: The [M+H]+ ion of 6-methoxy-THC-1-amine is selected in the first mass analyzer.

  • Collision Energy Optimization: The collision energy in the CID cell is a critical parameter that needs to be optimized for each isomer to generate a rich and informative product ion spectrum.

  • Product Ion Scanning: The resulting product ions are scanned in the second mass analyzer. The relative intensities of these product ions will form the basis for differentiation.

Causality Behind Experimental Choices: By optimizing the collision energy, we can control the extent of fragmentation. Different isomers may require different collision energies to produce a characteristic and reproducible fragmentation pattern. This is because the position of the substituents can affect the stability of the precursor ion and the energy required to induce fragmentation.

Caption: Tandem mass spectrometry (MS/MS) workflow.

Table 1: Hypothetical Differentiating Features in Mass Spectrometry

IsomerKey Differentiating Fragment (m/z)Rationale for Fragmentation Difference
6-methoxy-THC-1-amine [M+H - CH3OH]+Loss of methanol may be favored due to the proximity of the methoxy group to a proton that can be abstracted.
Isomer A (e.g., 2-methoxy) [M+H - NH3]+The electronic environment around the amine group in this position may make the loss of ammonia more favorable.
Isomer B (e.g., 4-methoxy) Unique low-mass fragmentsFragmentation of the aromatic ring may be altered by the position of the methoxy group, leading to a different fingerprint in the low-mass region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[11][12] By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, the precise connectivity and stereochemistry of a molecule can be established. For differentiating isomers of 6-methoxy-THC-1-amine, both ¹H and ¹³C NMR, along with 2D NMR experiments, are indispensable.[13][14][15][16][17][18]

Experimental Protocol: NMR for Isomer Characterization

  • Sample Preparation: A pure sample of each isomer is required, dissolved in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • ¹H NMR: This experiment provides information about the chemical environment of the protons. The chemical shifts of protons on the aromatic ring and the cyclohexene ring will be highly sensitive to the positions of the methoxy and amine groups.

  • ¹³C NMR: This experiment provides information about the carbon skeleton. The chemical shifts of the carbons directly attached to the methoxy and amine groups, as well as the adjacent carbons, will be diagnostic.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the attachment points of the methoxy and amine groups to the THC scaffold.

Expected Data and Interpretation:

  • ¹H NMR: The protons on the aromatic ring will exhibit different splitting patterns and chemical shifts depending on the substitution pattern. The singlet for the methoxy group protons will have a characteristic chemical shift (typically around 3.8 ppm), and its exact position can be influenced by the surrounding electronic environment.

  • ¹³C NMR: The carbon of the methoxy group will have a chemical shift around 55-60 ppm. The chemical shifts of the aromatic carbons will be significantly affected by the positions of the electron-donating methoxy and amine groups due to resonance and inductive effects.

  • HMBC: An HMBC experiment will show a correlation between the protons of the methoxy group and the carbon to which it is attached on the THC ring system. Similarly, correlations between protons on the ring and the carbon bearing the amine group will definitively establish its position.

Table 2: Predicted Differentiating NMR Chemical Shifts (Hypothetical)

IsomerDiagnostic ¹H NMR Signal (ppm)Diagnostic ¹³C NMR Signal (ppm)Key HMBC Correlation
6-methoxy-THC-1-amine Aromatic protons with specific splitting patternC-6 with a downfield shift due to methoxyOCH₃ protons to C-6
Isomer A (e.g., 2-methoxy) Different aromatic proton splitting patternC-2 with a downfield shiftOCH₃ protons to C-2
Isomer B (e.g., 4-methoxy) Yet another distinct aromatic proton patternC-4 with a downfield shiftOCH₃ protons to C-4

Comparative Summary and Best Practices

Analytical TechniqueStrengthsLimitationsBest Use Case
HPLC-UV Non-destructive, good for initial screening and purity assessment.[2]May not resolve all isomers, limited structural information.Rapid screening of multiple samples and isolation of pure isomers for further analysis.
GC-MS High chromatographic resolution, provides fragmentation "fingerprint".[19]Requires derivatization for polar analytes, thermal degradation is a risk.[6]Confirmation of identity when coupled with a spectral library and for quantitative analysis.
LC-MS/MS High sensitivity and selectivity, provides structural information from fragmentation.[4][20]Fragmentation may not be unique for all isomers, requires careful optimization.Targeted quantification of known isomers in complex matrices and for providing evidence of a specific isomer's presence.
NMR Spectroscopy Unambiguous structure determination, provides detailed connectivity and stereochemical information.[11][12]Requires a pure sample and a larger amount of material, lower throughput.Definitive identification of novel isomers and for establishing reference standards.

Self-Validating System:

A trustworthy analytical workflow for the differentiation of 6-methoxy-THC-1-amine isomers would involve the following steps:

  • Initial Screening by HPLC-UV: To determine the number of major components in a sample and to assess their purity.

  • Tentative Identification by LC-MS/MS and GC-MS: To obtain the molecular weight and fragmentation patterns of the separated isomers.

  • Isolation and Definitive Structure Elucidation by NMR: To unambiguously determine the structure of each purified isomer.

By employing this multi-technique approach, researchers can be confident in the structural assignment of novel cannabinoid isomers, which is a critical step in advancing our understanding of their properties and potential applications.

References

  • Davis, J. (2022). Solutions for THC Quantitation: Separation of 4 Tetrahydrocannabinol Isomers: Δ6a/10a, Δ8, Δ9... YouTube.
  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers.
  • Al-work, K., et al. (n.d.). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research. Oxford Academic.
  • Jatoi, A., et al. (2020).
  • DigitalCommons@Molloy. (n.d.). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy.
  • Future4200. (n.d.). Mass spectrometry of the cannabinoids and their metabolites.
  • Technology Networks. (2022). Analyzing Cannabinoids Using Mass Spectrometry.
  • Kura Biotech. (n.d.). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods.
  • Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS.
  • MDPI. (n.d.).
  • Waters. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers.
  • PMC. (n.d.). A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils. NIH.
  • PubMed. (2025). Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood.
  • OpenBU. (n.d.).
  • PMC. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. NIH.
  • RSC Publishing. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview.
  • ResearchGate. (n.d.). HRMS fragmentation spectrum of Δ⁹-tetrahydrocannabinol (Δ⁹-THC or THC)...
  • PubMed. (1977). Mass spectrometry of cannabinoids.
  • ResearchGate. (2025). Calculated and Experimental 1 H and 13 C NMR Assignments for Cannabicitran.
  • PubMed. (n.d.). 6-hydroxy-1-tetrahydrocannabinol synthesis and biological activity.
  • ACS Omega. (2020).
  • ACS Omega. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
  • Waters Corporation. (n.d.). Cannabinoid Isomer Identification and Quantitation by UPLC-MS/MS Analysis in Forensic Urine Samples.
  • Frontiers. (2023). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry.
  • PMC. (2025). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet.
  • ResearchGate. (2025). Comprehensive LC-MS/MS analysis of THC isomers, analogs, homologs and metabolites in blood and urine.
  • MDPI. (2019).
  • ResearchGate. (n.d.). Synthetic Cannabinoid Analysis with GC-MS.
  • LCGC International. (2025).
  • LCGC International. (2024).
  • Ovid. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs.
  • LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. (n.d.).
  • Future4200. (n.d.). Recent Advances in the Chemistry and Biochemistry of Cannabis.

Sources

A Head-to-Head Comparison of the Biological Effects of Substituted Tetrahydrocarbazolamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrocarbazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. The strategic placement of various substituents on the tetrahydrocarbazole core allows for the fine-tuning of its pharmacological profile, leading to the development of promising candidates for a range of therapeutic applications. This guide provides a comprehensive, head-to-head comparison of the biological effects of substituted tetrahydrocarbazolamines, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. We will delve into the anticancer, neuroprotective, and anti-inflammatory properties of these fascinating molecules, elucidating their mechanisms of action and providing practical experimental protocols.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted tetrahydrocarbazolamines have emerged as a compelling class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2] Their cytotoxic effects are often mediated through a combination of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2]

Comparative Efficacy of Substituted Tetrahydrocarbazolamines

The anticancer potential of these compounds is significantly influenced by the nature and position of the substituents on the tetrahydrocarbazole ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of substituted tetrahydrocarbazolamines against various human cancer cell lines, providing a clear comparison of their potency.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 6-chloro, N-arylidene-4-thiazolinoneJurkat (Leukemia)3.11 - 11.89[3]
U937 (Lymphoma)3.11 - 11.89[3]
Compound B Hybridized with dithioateMCF7 (Breast)7.24 (nM)[4]
HCT116 (Colon)8.23 (nM)[4]
Compound C 6-bromo-1,4-dimethyl, semicarbazoneU87MG (Glioblastoma)23.3[5]
Compound D 6-methoxy-1,4-dimethyl, semicarbazoneU87MG (Glioblastoma)13.82[5]
Compound E Pyrazolo quinoline derivativeMCF-7 (Breast)15.16[6]
HepG-2 (Liver)18.74[6]
A549 (Lung)18.68[6]

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the anticancer activity is highly dependent on the substitution pattern. For instance, the introduction of a 4-chlorophenylpiperazine moiety in dithioate hybrids (Compound B) results in exceptionally potent activity against breast and colon cancer cell lines, with IC50 values in the nanomolar range.[4] Similarly, the presence of a methoxy group at the 6-position of the carbazole ring in semicarbazone derivatives (Compound D) enhances the cytotoxic effect against glioblastoma cells when compared to a bromo substitution (Compound C).[5] The fusion of a pyrazolo quinoline moiety (Compound E) also confers broad-spectrum anticancer activity.[6]

Unraveling the Mechanisms of Action

The anticancer effects of substituted tetrahydrocarbazolamines are not merely cytotoxic; they involve the targeted disruption of critical cellular pathways.

  • Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from entering mitosis.

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes like topoisomerases, which are essential for DNA replication and repair in cancer cells.[1] Others target protein kinases involved in oncogenic signaling pathways.[2]

Visualizing the Anticancer Signaling Pathway

The following diagram illustrates a simplified signaling pathway targeted by many substituted tetrahydrocarbazolamines, leading to apoptosis.

anticancer_pathway THC Substituted Tetrahydrocarbazolamine Bcl2 Bcl-2 (Anti-apoptotic) THC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) THC->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway targeted by substituted tetrahydrocarbazolamines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of substituted tetrahydrocarbazolamines against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (substituted tetrahydrocarbazolamine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[7]

Neuroprotective Effects: Shielding the Nervous System

Several substituted tetrahydrocarbazolamines have demonstrated promising neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases and acute brain injuries.[8][9][10][11][12] Their mechanisms of action often involve combating oxidative stress and modulating key signaling pathways involved in neuronal survival.

Comparative Neuroprotective Activity

The neuroprotective efficacy of these compounds can be assessed using various in vitro and in vivo models. A key parameter is the ability to protect neuronal cells from toxic insults.

Compound/DerivativeNeuroprotective EffectModel SystemKey FindingsReference
Compound F Butyrylcholinesterase (BChE) InhibitionIn vitro enzyme assayPotent and selective BChE inhibitor (IC50 = 0.11 µM)[13]
Compound G Memory ImprovementScopolamine-induced amnesia in miceReversed cognitive deficits[13]

Analysis of Structure-Activity Relationship (SAR):

The development of potent and selective BChE inhibitors highlights the importance of specific substitutions. For instance, a 6-fluoro substitution on the tetrahydrocarbazole ring coupled with a piperidinium ethyl side chain (Compound F) leads to high BChE inhibitory activity.[13] This suggests that both electronic and steric factors play a crucial role in the interaction with the enzyme's active site.

Mechanisms of Neuroprotection
  • Antioxidant Activity: Many tetrahydrocarbazole derivatives can scavenge free radicals and reduce oxidative stress, a major contributor to neuronal damage in various neurological disorders.

  • Enzyme Inhibition: As demonstrated by Compound F, inhibition of enzymes like acetylcholinesterase (AChE) and BChE can increase the levels of neurotransmitters in the brain, which is a therapeutic strategy for Alzheimer's disease.[13]

  • Modulation of Signaling Pathways: These compounds can influence signaling pathways that promote neuronal survival and inhibit apoptosis.

Visualizing a Neuroprotective Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in an in vitro model of neurotoxicity.

neuroprotection_workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induce_Toxicity Induce Neurotoxicity (e.g., with H2O2, 6-OHDA, or glutamate) Start->Induce_Toxicity Treatment Treat with Substituted Tetrahydrocarbazolamine Induce_Toxicity->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Assess_Viability Measure_ROS Measure Reactive Oxygen Species (ROS) (e.g., DCFH-DA assay) Incubation->Measure_ROS Analyze_Apoptosis Analyze Apoptosis (e.g., Annexin V/PI staining) Incubation->Analyze_Apoptosis Western_Blot Western Blot for Key Signaling Proteins (e.g., Akt, ERK, Bcl-2) Incubation->Western_Blot End End: Data Analysis and Interpretation Assess_Viability->End Measure_ROS->End Analyze_Apoptosis->End Western_Blot->End

Caption: Workflow for in vitro neuroprotection assessment.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the ability of a test compound to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • 24-well plates

  • Test compound

  • Hydrogen peroxide (H2O2) solution

  • MTT solution

  • Solubilization buffer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 24-well plates and allow them to differentiate for 5-7 days (if required for the specific cell line).

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration known to induce significant cell death (e.g., 100 µM).

  • Incubation: Incubate the plates for 24 hours.

  • Assessment of Cell Viability: Perform an MTT assay as described in the anticancer protocol to determine the percentage of viable cells.

  • Data Analysis: Compare the viability of cells treated with the test compound and H2O2 to those treated with H2O2 alone. A significant increase in viability indicates a neuroprotective effect.[8][9][10][11][12]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Substituted tetrahydrocarbazolamines have shown potential in this area by targeting key inflammatory mediators and pathways.[14][15][16][17][18]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory properties of these compounds are often evaluated in cellular and animal models of inflammation.

Compound/DerivativeAnti-inflammatory EffectModel SystemKey FindingsReference
Compound H Inhibition of paw edemaCarrageenan-induced paw edema in ratsSignificant reduction in inflammation[16]
Compound I Inhibition of COX-1/COX-2In vitro enzyme assaysSelective inhibition of COX enzymes[19]
Compound J Reduction of pro-inflammatory cytokinesLipopolysaccharide (LPS)-stimulated macrophagesDecreased production of TNF-α and IL-6[14]

Analysis of Structure-Activity Relationship (SAR):

The anti-inflammatory activity is closely linked to the nature of the substituents. For instance, the presence of certain N-acylhydrazone moieties can lead to potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[16] The selectivity for COX-2 over COX-1 is a desirable feature to minimize gastrointestinal side effects.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Inflammatory Enzymes: A primary mechanism is the inhibition of enzymes like COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Modulation of Inflammatory Signaling Pathways: Tetrahydrocarbazole derivatives can interfere with signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Visualizing the Anti-inflammatory Signaling Pathway

The following diagram depicts the NF-κB signaling pathway and its inhibition by substituted tetrahydrocarbazolamines.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes Activates Transcription THC Substituted Tetrahydrocarbazolamine THC->IKK Inhibits THC->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a rat model.

Materials:

  • Wistar rats

  • Test compound

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16][17]

Conclusion and Future Directions

Substituted tetrahydrocarbazolamines represent a versatile and promising class of compounds with a wide spectrum of biological activities. This guide has provided a head-to-head comparison of their anticancer, neuroprotective, and anti-inflammatory effects, supported by quantitative data and detailed experimental protocols. The structure-activity relationship studies highlighted herein underscore the critical role of specific substitutions in modulating the potency and selectivity of these compounds.

Future research should focus on the synthesis of novel derivatives with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity. Further elucidation of their mechanisms of action at the molecular level will be crucial for their rational design and development as therapeutic agents. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting class of molecules in the quest for new and effective treatments for a range of human diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2021). Bentham Science. Retrieved January 19, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2005). MDPI. Retrieved January 19, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1, 2-diazoles and their docking studies. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. (2021). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kin. (2022). Assiut University. Retrieved January 19, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and anti-cancer evaluation (IC50 values) of the most... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Chemical Screening for Compounds with Antibacterial Activity in Human... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Antimicrobial Activity of Some Substituted Carbazole Derivatives. (2018). International Journal of Pharmaceutical and Clinical Research. Retrieved January 19, 2026, from [Link]

  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • (PDF) Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design Synthesis Method Development and Validation of N-Substituted Tetrahydrocarbazoles for Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved January 19, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 19, 2026, from [Link]

  • Evaluation of anti-cancer activity on N-Substituted Tetrahydrocarbazoles. (n.d.). International Journal of Pharmacy and Analytical Research. Retrieved January 19, 2026, from [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Bio-Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Graphviz. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 19, 2026, from [Link]

  • Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Purity Analysis of Synthetic 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The synthetic heterocyclic amine, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is a valuable scaffold in medicinal chemistry, with its derivatives showing a range of biological activities.[1][2] Ensuring its purity is paramount before its inclusion in downstream applications.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, provide self-validating protocols, and benchmark the performance of each method.

The Synthetic Landscape and Potential Impurities

The common route to tetrahydrocarbazoles is the Fischer indole synthesis.[3] This reaction, while powerful, can be prone to side reactions, leading to a spectrum of potential impurities that must be monitored and controlled.

A likely synthesis pathway for the target molecule involves the reaction of 4-methoxyphenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core, followed by subsequent functional group manipulations to introduce the amine. Potential impurities can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., 4-methoxyphenylhydrazine, cyclohexanone), residual reagents, and catalysts.

  • By-products from Synthesis: Incomplete cyclization products, isomers (e.g., positional isomers of the methoxy or amine group if starting materials are not pure), and products from side reactions. The Fischer indolization can sometimes fail or be interrupted, leading to various byproducts.[4][5]

  • Degradation Products: The amine functionality can be susceptible to oxidation over time or upon exposure to light and air.[6]

A comprehensive purity assessment, therefore, requires analytical methods capable of separating and quantifying these diverse chemical entities.

Orthogonal Approaches to Purity Determination: A Comparative Overview

No single analytical technique is universally superior; a multi-pronged, orthogonal approach provides the most robust and reliable assessment of purity. The choice of method is dictated by the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown peaks, or the determination of absolute purity.

Below is a workflow illustrating the decision-making process for selecting the appropriate analytical technique.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. As a specialized carbazole derivative, this compound requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for hazardous chemical waste.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the "why" is critical for ensuring compliance and safety. This compound belongs to the carbazole family, a class of N-heterocyclic aromatic compounds. The parent compound, carbazole, is classified as hazardous, particularly for its environmental toxicity.

  • Environmental Hazard: Carbazole is designated as an environmentally hazardous substance (UN 3077) and is very toxic to aquatic life, with potentially long-lasting effects.[1][2] It is imperative to prevent this compound and its derivatives from entering drains or the environment.[1][2]

  • Human Health Hazards: While data for this specific derivative is limited, the carbazole scaffold and related compounds are associated with several health risks. They can cause skin and eye irritation.[2] Some carbazole compounds are listed as potential carcinogens.[2][3] The amine functional group can also present corrosive hazards and requires careful handling to avoid skin contact, inhalation, or ingestion.[4][5][6]

  • Reactivity: Carbazole can react violently with strong oxidizers.[1] This potential for hazardous reactions necessitates careful segregation from incompatible chemicals during waste storage.

Given this profile, all waste streams containing this compound must be presumed hazardous and handled accordingly.

Core Principles for Disposal

Adherence to the following principles is mandatory:

  • Designate as Hazardous: All materials contaminated with this compound, including solid residues, solutions, and used labware, must be treated as hazardous waste.[7]

  • Avoid Environmental Release: Under no circumstances should this chemical be disposed of down standard laboratory drains or in regular trash.[1][7] Discharge into the environment must be strictly avoided.[2]

  • Segregate Waste: Do not mix waste containing this compound with incompatible materials. Segregation prevents dangerous chemical reactions and simplifies the final disposal process.[7]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures. They will provide approved containers, labels, and arrange for pickup by a certified hazardous waste contractor.[8]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the routine collection and disposal of waste generated from laboratory procedures involving this compound.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.[4]

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene, chemically resistant.To prevent skin contact and absorption.[6]
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from dust particles and splashes.[2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of airborne powder.[9]
Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step.

  • Solid Waste:

    • Collect pure compound residues, contaminated weighing papers, and any solid byproducts in a dedicated, robust container with a screw-top lid.

    • This container should be clearly designated for "Solid Carbazole Derivative Waste."

  • Liquid Waste:

    • Collect all solutions containing the compound, including reaction mixtures and rinsates from glassware, in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle).[8]

    • The rinsate from decontaminating glassware must also be collected as hazardous waste.[7]

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Labware (Sharps & Non-Sharps):

    • Non-Sharps: Disposable items like pipette tips, vials, and contaminated gloves should be collected in a lined, sealable container designated for "Contaminated Solid Waste."[7]

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

Waste Container Labeling

Proper labeling is a regulatory requirement and ensures safe handling. The label must be securely affixed to the container and include:[7][8]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other chemical constituents.

  • A clear indication of the primary hazards (e.g., "Ecotoxic," "Irritant").

  • The accumulation start date.

  • The name and contact information of the generating laboratory/researcher.

Temporary Storage
  • Store sealed waste containers in a designated "Satellite Accumulation Area" within the laboratory.[8]

  • This area must be away from general traffic and incompatible materials.

  • Utilize secondary containment, such as a chemical-resistant tray, to prevent the spread of material in case of a leak.[7][9]

  • The container must be kept closed at all times except when adding waste.[7]

Final Disposal
  • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department.

  • Follow their specific procedures for requesting a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.[3]

  • Secure the Area: If safe to do so, restrict access to the spill area. Remove all ignition sources.[3]

  • Don PPE: Wear the minimum PPE outlined in Table 1, including respiratory protection if the spill generates dust.

  • Containment & Cleanup:

    • For solid spills , gently cover the material with an absorbent, inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[3]

    • For liquid spills , absorb the material with chemical-absorbent pads or vermiculite.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[7]

    • Collect all cleanup materials (absorbent pads, contaminated wipes) as hazardous waste.[7]

  • Reporting: Report the incident to your supervisor and EHS department, regardless of the spill's size.

Disposal and Hazard Summary

ParameterInformationSource
Waste Classification Hazardous Waste[1][2][7]
Primary Hazards Ecotoxic (Very toxic to aquatic life)[1][2]
Potential Skin/Eye Irritant[2]
Potential Carcinogen[3]
UN Number (Assigned to Parent Class) UN 3077[1]
Proper Shipping Name (Parent Class) ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.[1]
Disposal Route Collection by certified hazardous waste vendor via institutional EHS.[8]
Prohibited Disposal Methods Drain disposal, regular trash, environmental release.[1][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing this compound.

G start_end start_end process process decision decision waste_cat waste_cat final_step final_step start Waste Generation what_form Identify Waste Form start->what_form solid Solid Residue or Contaminated Powder what_form->solid Solid liquid Solution or Liquid Rinsate what_form->liquid Liquid labware Contaminated Labware (Gloves, Pipettes, Vials) what_form->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_labware Collect in Labeled Solid Contaminated Waste Container labware->collect_labware storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end_node Proper Disposal contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

  • Safety Data Sheet: Carbazole. Carl ROTH. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydrocarbazole. PubChem, National Library of Medicine. [Link]

  • Hazardous Substance Fact Sheet: 7H-DIBENZO (c,g) CARBAZOLE. New Jersey Department of Health. [Link]

  • (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-methylamine. Chemical-Suppliers.com. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. MySkinRecipes. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine. PubChem, National Library of Medicine. [Link]

  • Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences via PMC, NIH. [Link]

  • Hazardous Waste - EHSO Manual. University of Georgia Environmental Health & Safety Division. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E via PMC, NIH. [Link]

  • Chemical Hazards - EHSO Manual. University of Georgia Environmental Health & Safety Division. [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NIScPR. [Link]

Sources

Navigating the Safe Handling of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. As a novel carbazole derivative, its comprehensive toxicological profile is still under investigation. Therefore, this document synthesizes data from structurally related carbazole compounds to establish a robust framework for safe laboratory operations. The core principle of this guide is to empower you with the knowledge to make informed safety decisions, thereby fostering a culture of proactive risk mitigation.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the known hazards of the parent carbazole scaffold and its derivatives provide a strong basis for a precautionary approach.[1][2] Carbazoles are recognized as potentially hazardous, with risks including:

  • Skin, Eye, and Respiratory Irritation: Direct contact can lead to irritation.[1][3][4]

  • Suspected Carcinogenicity: Some carbazole compounds are suspected carcinogens.[1][2]

  • Potential Toxicity if Swallowed: Ingestion may cause adverse health effects.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity to ensure personal and environmental safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection to ensure a thorough understanding of the protective measures.

Protection Type Recommended Equipment Rationale Relevant Standards
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][3]To protect against splashes, dust, and aerosols that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.EN 166 (EU) / OSHA 29 CFR 1910.133 (US)[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[1][5]To prevent skin contact, which can lead to irritation and potential absorption of the chemical. Nitrile and neoprene offer good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.EN 374 (EU)[5]
Body Protection A flame-retardant lab coat or chemical-resistant apron.[1]To protect against spills and splashes, minimizing skin contact. Flame-retardant material is recommended as a general laboratory best practice.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid form or preparing solutions.[3]To prevent respiratory tract irritation. The need for respiratory protection should be determined by a site-specific risk assessment.NIOSH (US) / EN 149 (EU)[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2] This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.[2]

Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • If handling a solid, use a spatula to carefully transfer the required amount to a tared container. Avoid generating dust.

    • If handling a solution, use appropriate volumetric glassware and a pipette with a bulb or a pipetting aid. Never pipette by mouth.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[1]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Risks: Review available safety data for carbazole derivatives B Select Appropriate PPE based on Task A->B C Don PPE Correctly B->C D Conduct Operations in a Certified Chemical Fume Hood C->D E Handle Compound with Care (avoiding dust/splashes) D->E F Decontaminate Work Area and Equipment E->F G Doff PPE in Correct Order F->G H Wash Hands Thoroughly G->H I Properly Dispose of Waste H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated solid waste, including unused compound, contaminated gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as rinsates from cleaning contaminated glassware, must be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[6]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste Container Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

Storage and Disposal
  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Segregate Waste: Solid, Liquid, Sharps B Label Containers Clearly: 'Hazardous Waste', Full Chemical Name, Hazards A->B C Store in Secondary Containment in a Designated Area B->C D Arrange for Pickup by Institutional EHS C->D

Caption: Step-by-step disposal plan for this compound waste.

By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only protects against immediate hazards but also fosters a culture of responsibility and scientific excellence.

References

  • Personal protective equipment for handling 2,6-Dimethyl-9H-carbazole - Benchchem. (n.d.).
  • Carbazole - Safety Data Sheet - Carl ROTH. (2024, September 18).
  • Material Safety Data Sheet - 9H-Carbazole. (2004, November 15). Fisher Scientific.
  • Personal protective equipment for handling 9-Hexylcarbazole - Benchchem. (2025, November).
  • 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE Safety Data Sheets - Echemi. (n.d.).
  • Proper Disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Guide for Laboratory Professionals - Benchchem. (n.d.).

Sources

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Top-N result to add to graph 6

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6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.